3,5-Dimethoxyisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGGVMATLIEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dimethoxyisonicotinic Acid: Structure, Synthesis, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxyisonicotinic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is not abundant, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its chemical structure, plausible synthetic routes, and predicted spectroscopic characteristics. Furthermore, potential applications in drug discovery are explored, drawing from the established biological activities of other substituted isonicotinic acid derivatives. This guide is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical methodologies for the synthesis and characterization of 3,5-Dimethoxyisonicotinic acid.
Introduction: The Significance of Substituted Isonicotinic Acids
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives represent a cornerstone in modern pharmacology and drug design.[1] The pyridine ring, a bioisostere of benzene, imparts unique properties of aqueous solubility, hydrogen bonding capability, and metabolic stability to molecules. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
The most iconic derivative is isoniazid, a primary drug used in the treatment of tuberculosis. This has spurred extensive research into other isonicotinic acid derivatives, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of methoxy groups, as in the case of 3,5-Dimethoxyisonicotinic acid, can further modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compelling scaffold for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,5-Dimethoxyisonicotinic acid features a pyridine ring with a carboxylic acid group at the 4-position and two methoxy groups at the 3- and 5-positions.
Caption: 2D structure of 3,5-Dimethoxyisonicotinic acid.
| Property | Value | Source |
| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid | - |
| Molecular Formula | C₈H₉NO₄ | - |
| Molecular Weight | 183.16 g/mol | - |
| CAS Number | Not definitively assigned | - |
| Predicted XLogP3 | 0.8 | Inferred from analogs |
| Predicted Solubility | Sparingly soluble in water, soluble in methanol and DMSO | [4] |
| Physical State | Predicted to be a solid at room temperature | Inferred from analogs |
Synthesis and Purification
Caption: Proposed synthetic workflow for 3,5-Dimethoxyisonicotinic acid.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 3,5-Dimethoxypyridine
This step is adapted from a known procedure for the methoxylation of dihalopyridines.[5]
-
Dissolve 3,5-dichloropyridine in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium methoxide portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture with stirring, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3,5-dimethoxypyridine.
Step 2: Synthesis of 3,5-Dimethoxy-4-cyanopyridine
Direct cyanation of pyridines can be challenging. A potential route involves the N-oxidation of 3,5-dimethoxypyridine followed by reaction with a cyanide source.
-
Treat 3,5-dimethoxypyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
React the N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of a suitable activator (e.g., dimethylcarbamoyl chloride) to introduce the cyano group at the 4-position.
-
Purify the resulting 3,5-dimethoxy-4-cyanopyridine by column chromatography.
Step 3: Hydrolysis to 3,5-Dimethoxyisonicotinic acid
This is a standard hydrolysis of a nitrile to a carboxylic acid.
-
Reflux 3,5-dimethoxy-4-cyanopyridine in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Monitor the reaction until the disappearance of the starting material.
-
If using a basic solution, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Dimethoxyisonicotinic acid.
Spectroscopic and Analytical Characterization
The structural elucidation of 3,5-Dimethoxyisonicotinic acid would rely on a combination of spectroscopic techniques. The following are predicted data based on the structure and known values for similar compounds.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Singlet for the two equivalent aromatic protons (H-2 and H-6) around δ 8.0-8.5 ppm. A singlet for the six protons of the two equivalent methoxy groups around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | Signals for the quaternary carbons C-3, C-5, and C-4. Signals for the C-2 and C-6 carbons. A signal for the methoxy carbons around δ 55-60 ppm. A signal for the carboxylic carbon around δ 165-175 ppm. |
| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300). C=O stretch from the carboxylic acid (1680-1720). C-O stretches from the methoxy and carboxylic acid groups (1200-1300 and 1000-1100). Aromatic C=C and C-H stretches. |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation may involve the loss of a methoxy group (-31 Da), a methyl group (-15 Da), and the carboxylic acid group (-45 Da). |
Applications in Research and Drug Development
While specific biological activities of 3,5-Dimethoxyisonicotinic acid have not been extensively reported, its structural motifs suggest several promising avenues for research and development.
-
Antimicrobial Agents: The isonicotinic acid scaffold is central to the antitubercular drug isoniazid.[6] The introduction of lipophilic methoxy groups could enhance cell permeability and potentially lead to derivatives with activity against various bacterial or fungal strains.
-
Anti-inflammatory Compounds: Numerous derivatives of isonicotinic acid have demonstrated potent anti-inflammatory properties.[2] The 3,5-dimethoxy substitution pattern could be explored for its potential to modulate inflammatory pathways.
-
Enzyme Inhibition: The pyridine nitrogen and the carboxylic acid group can act as key binding elements in the active sites of enzymes.[7] This makes 3,5-Dimethoxyisonicotinic acid an attractive starting point for the design of inhibitors for various enzymatic targets.
-
Materials Science: Pyridine carboxylic acids are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The methoxy groups could influence the self-assembly and properties of such materials.
Safety and Handling
Specific safety data for 3,5-Dimethoxyisonicotinic acid is not available. However, based on analogous compounds such as 3,5-dichloroisonicotinic acid, it should be handled with care.[8]
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.
Always consult a comprehensive Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
References
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Yaqoob, S., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2469. [Link]
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Isonicotinic acid. (2023). In Taylor & Francis Online. Retrieved from [Link]
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Kumar, A., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 13-19. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Isonicotinic acid. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Khan, F.-A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
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Kovalenko, S. M., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(3), 1645-1654. [Link]
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Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]
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Khan, F.-A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
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PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved March 7, 2024, from [Link]
-
LookChem. (n.d.). Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. Retrieved March 7, 2024, from [Link]
-
Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(2), 52-60. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2024, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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PubChem. (n.d.). 3,5-Dichloroisonicotinic acid. Retrieved March 7, 2024, from [Link]
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Finetech Industry Limited. (n.d.). 3,5-DINITROISONICOTINIC ACID | CAS: 191017-95-5. Retrieved March 7, 2024, from [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved March 7, 2024, from [Link]
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da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23223–23231. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved March 7, 2024, from [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
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University of Puget Sound. (n.d.). IR Absorption Table. Retrieved March 7, 2024, from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 7, 2024, from [Link]
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OpenBU. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Retrieved March 7, 2024, from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2024, from [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]
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Cuyckens, F., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2776. [Link]
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Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved March 7, 2024, from [Link]
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Cruz, M. C., et al. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Molecules, 30(8), 1-15. [Link]
-
Aksenov, A. A., et al. (2025). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms. Metabolites, 15(11), 1-15. [Link]
-
Palkó, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]
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Drug Design, Development and Therapy. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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3,5-Dimethoxyisonicotinic Acid (CAS 444087-36-9): A Technical Monograph
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical identity, synthesis, and pharmaceutical utility of 3,5-Dimethoxyisonicotinic acid.
Part 1: Executive Summary & Chemical Identity
3,5-Dimethoxyisonicotinic acid (CAS 444087-36-9) is a specialized pyridine derivative serving as a critical building block in medicinal chemistry. Characterized by a 4-position carboxylic acid flanked by two methoxy groups at the 3 and 5 positions, this molecule exhibits unique electronic and steric properties. The methoxy groups provide electron density to the pyridine ring while creating a steric cleft around the carboxylate, influencing the binding kinetics and metabolic stability of downstream pharmacophores.
Its primary utility lies in the synthesis of APJ receptor agonists , a class of therapeutics targeting pulmonary arterial hypertension (PAH) and cardiovascular failure.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 444087-36-9 |
| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid |
| Synonyms | 3,5-Dimethoxyisonicotinic acid; 4-Carboxy-3,5-dimethoxypyridine |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178–180 °C (Experimental) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |
Part 2: Strategic Synthesis & Methodology
For the research chemist, accessing 3,5-Dimethoxyisonicotinic acid requires navigating the regioselectivity challenges of the pyridine ring. Two primary routes are established: the Oxidation Route (robust for scale-up) and the Directed Metalation Route (useful for late-stage diversification).
Method A: The Nucleophilic Substitution-Oxidation Pathway (Scalable)
This route avoids the cryogenic conditions of lithiation and relies on classical thermodynamics, making it suitable for multi-gram preparation.
Protocol:
-
Precursor Synthesis: React 3,5-dichloro-4-methylpyridine with sodium methoxide (NaOMe) in refluxing methanol. The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (
) of the chlorides by methoxide ions.-
Reaction Condition: MeOH, NaOMe (4.0 equiv), Reflux, 12–24 h.
-
Yield Target: >85% of 3,5-dimethoxy-4-methylpyridine.
-
-
Oxidation: Convert the 4-methyl group to the carboxylic acid using Potassium Permanganate (
).-
Reaction Condition: Water/t-Butanol (1:1),
(3.0 equiv), 80°C. -
Workup: Filter
, acidify filtrate to pH 3 to precipitate the product.
-
Method B: Directed Ortho-Metalation (DoM)
This method utilizes the directing power of methoxy groups but requires precise temperature control to prevent C2-lithiation.
Protocol:
-
Substrate: Start with 3,5-Dimethoxypyridine .
-
Lithiation: Treat with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at -78°C.
-
Mechanistic Insight: LiTMP is a bulky, non-nucleophilic base that kinetically favors the removal of the C4 proton (flanked by two OMe groups) over the thermodynamically acidic C2 proton, provided the temperature is strictly maintained.
-
-
Quench: Trap the 4-lithio species with solid
(Dry Ice) or gaseous . -
Acidification: Quench with dilute HCl to liberate the free acid.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for 3,5-Dimethoxyisonicotinic acid. Left: Oxidation route (Scalable). Right: Lithiation route (Discovery).
Part 3: Pharmaceutical Applications[4][5]
The primary value of 3,5-Dimethoxyisonicotinic acid lies in its role as a pharmacophore scaffold for G-protein coupled receptor (GPCR) modulators.
APJ Receptor Agonists
Recent patent literature (e.g., WO2020073011A1) identifies this compound as a key intermediate in the synthesis of agonists for the Apelin Receptor (APJ) .
-
Mechanism: The acid functionality is often converted via Curtius rearrangement (using Diphenylphosphoryl azide, DPPA) to an isocyanate or amine, which is then coupled to form urea-based ligands.
-
Therapeutic Target: These agonists are investigated for treating Pulmonary Arterial Hypertension (PAH) and heart failure. The 3,5-dimethoxy substitution pattern is crucial for optimizing the ligand's fit within the APJ receptor binding pocket, likely interacting with specific hydrophobic residues while the pyridine nitrogen modulates solubility and basicity.
Structural Activity Relationship (SAR)
In drug design, the 3,5-dimethoxy motif serves two functions:
-
Conformational Lock: The steric bulk of the methoxy groups restricts the rotation of the carboxylate (or derived amide/urea), forcing the molecule into a bioactive conformation (the "ortho effect").
-
Metabolic Blocking: Substitution at the 3 and 5 positions blocks common sites of oxidative metabolism on the pyridine ring, potentially extending the half-life of the drug candidate.
Part 4: Handling & Safety Protocols
While specific toxicological data for this intermediate is limited, standard pyridine derivative protocols apply.
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Experimental Safety:
-
Acid Handling: The compound is a carboxylic acid; avoid contact with strong bases and oxidizing agents (unless controlled, as in synthesis).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the dust-generating handling of the dry powder.
References
-
PubChem. (2025). 3,5-Dimethoxyisonicotinic acid (Compound Summary). National Library of Medicine. [Link]
-
Annapurna Bio Inc. (2020).[1] Compounds and compositions for treating conditions associated with APJ receptor activity.[1][2] (Patent No. WO2020073011A1). World Intellectual Property Organization.
-
Schlosser, M., et al. (2005). Regioselective Lithiation of Pyridines.[3][4][5][6]European Journal of Organic Chemistry. (General reference for pyridine lithiation methodology). [Link]
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2,6-Dimethoxyisonicotinic acid properties
An in-depth technical analysis and methodological guide on the properties, synthetic utility, and pharmaceutical applications of 2,6-Dimethoxyisonicotinic acid.
Executive Summary
2,6-Dimethoxyisonicotinic acid (IUPAC: 2,6-dimethoxypyridine-4-carboxylic acid; CAS: 6274-82-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by a central pyridine ring flanked by two electron-donating methoxy groups at the ortho positions (C2 and C6) and a carboxylic acid at the para position (C4), this compound offers a unique electronic and steric profile. It is increasingly deployed in the synthesis of next-generation anti-tubercular agents, anti-tumor drugs, and targeted anti-inflammatory therapeutics where precise modulation of lipophilicity and basicity is required to mitigate off-target toxicities[1][2].
Physicochemical Profiling & Structural Analysis
The structural substitution pattern of 2,6-dimethoxyisonicotinic acid is not merely a scaffold; it is a strategic electronic tuning mechanism. The methoxy groups at the 2- and 6-positions significantly increase the electron density of the pyridine ring, deactivating it against certain electrophilic attacks while simultaneously providing steric shielding to the nitrogen atom. This shielding lowers the basicity (pKa) of the pyridine nitrogen compared to unsubstituted isonicotinic acid, a crucial factor in preventing unwanted binding to off-target proteins such as the hERG potassium channel[2].
Table 1: Quantitative Physicochemical Data [1][3][4]
| Property | Value / Description |
| CAS Number | 6274-82-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white or yellow-brown crystalline powder |
| Melting Point | 152°C – 156°C |
| Boiling Point | 390.6°C at 760 mmHg |
| Density | 1.279 g/cm³ |
| Flash Point | 190°C |
| Topological Polar Surface Area (TPSA) | 68.6 Ų |
| Solubility Profile | Very soluble in DMF; Soluble in Methanol; Sparingly soluble in Glacial Acetic Acid; Practically insoluble in Water. |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8°C |
Synthetic Utility & Functionalization Workflows
The primary synthetic value of 2,6-dimethoxyisonicotinic acid lies in the reactivity of its C4-carboxylic acid group. It serves as a versatile precursor for a variety of functional group transformations, most notably the generation of Weinreb amides, esters, and primary alcohols.
Figure 1: Core functionalization pathways of 2,6-Dimethoxyisonicotinic acid.
Application in Advanced Drug Development: The TBAJ-876 Case Study
A prime example of this compound's utility is found in the development of TBAJ-876 , a preclinical candidate designed as a less toxic, second-generation analogue of the anti-tuberculosis drug Bedaquiline[2]. While Bedaquiline is highly efficacious against multidrug-resistant TB, its extreme lipophilicity and potent inhibition of the cardiac hERG channel lead to dangerous QTc interval prolongation[5].
To elucidate the metabolic profile of TBAJ-876, researchers required independent directed synthesis of its major metabolites. 2,6-Dimethoxyisonicotinic acid was selected as the foundational starting material for "Metabolite 4" and "Metabolite 5"[2]. The dimethoxy-pyridine core perfectly mimics the electronic properties required to maintain anti-mycobacterial activity while reducing the overall lipophilicity (LogP) of the diarylquinoline scaffold, thereby minimizing cardiac toxicity.
Figure 2: Workflow for integrating the compound into the TBAJ-876 metabolite scaffold.
Self-Validating Experimental Protocol: Synthesis of Weinreb Amide
The conversion of 2,6-dimethoxyisonicotinic acid to its corresponding Weinreb amide is a critical gateway reaction for downstream C-C bond formation (e.g., ketone synthesis via Grignard reagents). The following protocol is engineered as a self-validating system, ensuring that the scientist can verify the success of the reaction through observable physical changes at each step[2].
Reagents Required:
-
2,6-Dimethoxyisonicotinic acid (1.0 eq, e.g., 13.2 mmol)
-
Oxalyl chloride (1.2 eq, 15.8 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 14.6 mmol)
-
N,N-Dimethylformamide (DMF) (0.2 eq, catalytic)
-
Pyridine (2.2 eq, 28.9 mmol)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Substrate Suspension: Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an inert nitrogen atmosphere at room temperature.
-
Causality & Validation: The acid is only sparingly soluble in DCM. The initial state must be a cloudy suspension.
-
-
Catalyst Addition: Inject the catalytic amount of DMF.
-
Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the actual chlorinating agent.
-
-
Activation: Slowly add oxalyl chloride dropwise over 10 minutes.
-
Causality & Validation: This step forms the acid chloride. You must observe vigorous gas evolution (CO, CO₂, and HCl). Stir for 1 hour. The reaction is self-validating when the cloudy suspension transitions into a completely clear, colorless solution, indicating 100% conversion to the highly soluble acid chloride.
-
-
Thermal Control: Cool the clear solution to 0 °C using an ice bath.
-
Causality: The subsequent amidation is highly exothermic. Cooling prevents the thermal degradation of the sensitive acid chloride intermediate and minimizes side reactions.
-
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed immediately by the sequential dropwise addition of pyridine.
-
Causality & Validation: Pyridine acts as an acid scavenger to neutralize the HCl liberated during amidation, driving the equilibrium forward. A slight exotherm will occur, and the formation of pyridine hydrochloride salts may manifest as a fine white precipitate.
-
-
Propagation & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide.
Handling, Storage, and Safety Protocols
To maintain the chemical integrity of 2,6-dimethoxyisonicotinic acid, strict adherence to storage protocols is mandatory. The compound possesses a carboxylic acid moiety that can absorb atmospheric moisture, leading to potential degradation or inaccurate stoichiometric weighing.
-
Storage: Must be kept in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C[1][6].
-
Handling: Process in a well-ventilated fume hood. The powder form poses an inhalation hazard; utilize standard PPE including a particulate respirator if aerosolization is a risk[3].
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AB440185 | CAS 6274-82-4 – abcr Gute Chemie [abcr.com]
A Guide to the Spectroscopic Characterization of 2,6-Dimethoxyisonicotinic Acid
This technical guide provides a detailed analysis of the spectroscopic data for 2,6-dimethoxyisonicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, underpinned by established scientific principles.
Molecular Structure and Spectroscopic Overview
2,6-Dimethoxyisonicotinic acid (CAS: 6274-82-4) possesses a pyridine ring substituted with two methoxy groups and a carboxylic acid group.[1][2][3][4] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
Molecular Formula: C₈H₉NO₄[2][3]
Molecular Weight: 183.16 g/mol [2][3]
Structure:
This guide will systematically explore the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive understanding of the molecule's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-dimethoxyisonicotinic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-dimethoxyisonicotinic acid is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the six equivalent protons of the two methoxy groups, and a broad singlet for the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | broad s | 1H | -COOH |
| ~7.2 | s | 2H | Ar-H |
| ~3.9 | s | 6H | -OCH₃ |
Rationale for Predictions:
-
Aromatic Protons (Ar-H): The two protons on the pyridine ring are in identical chemical environments, leading to a single signal. Their chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and therefore resonate as a single singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, and its position can be concentration and temperature-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~162 | C2, C6 |
| ~148 | C4 |
| ~108 | C3, C5 |
| ~55 | -OCH₃ |
Rationale for Predictions:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.
-
Ring Carbons (C2, C6, C4, C3, C5): The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons bearing the methoxy groups (C2 and C6) are expected to be downfield due to the oxygen atom's electronegativity. The carbon attached to the carboxylic acid (C4) will also be downfield. The remaining ring carbons (C3 and C5) will be at a higher field.
-
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the typical region for such functional groups.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethoxyisonicotinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1560 | C=C, C=N stretch | Aromatic ring |
| ~1250, ~1050 | C-O stretch | Methoxy |
| ~2950 | C-H stretch | Methoxy |
Rationale for Predictions:
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band due to hydrogen bonding.
-
C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption band.
-
Aromatic Stretches: The C=C and C=N bonds of the pyridine ring have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: The C-O bonds of the methoxy groups will show strong absorptions in the fingerprint region.
-
C-H Stretches: The C-H bonds of the methoxy groups will have stretching vibrations just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of 2,6-dimethoxyisonicotinic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Observed Mass Spectrometry Data (Electron Ionization - EI):
The NIST mass spectrum for 2,6-dimethoxyisonicotinic acid shows the following major peaks:[3]
| m/z | Relative Intensity | Proposed Fragment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 182 | Moderate | [M-H]⁺ |
| 153 | Moderate | [M-CH₂O]⁺ |
Interpretation of Fragmentation:
-
m/z 183: This is the molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
m/z 182: This peak likely arises from the loss of a hydrogen radical from the molecular ion.
-
m/z 153: This significant fragment can be attributed to the loss of a neutral formaldehyde (CH₂O) molecule from the molecular ion, a common fragmentation pathway for methoxy-substituted aromatic compounds.
Experimental Protocol for Mass Spectrometry
Step-by-Step Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of 2,6-dimethoxyisonicotinic acid in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.[7]
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion would be expected at m/z 184. In negative mode, the [M-H]⁻ ion would be expected at m/z 182.
-
Tandem MS (MS/MS): For further structural information, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 2,6-dimethoxyisonicotinic acid. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed protocols and data interpretations herein serve as a valuable resource for researchers working with this compound, ensuring scientific rigor and reproducibility.
References
-
Supporting Information - ScienceOpen. Available at: [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. Available at: [Link]
-
Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. Available at: [Link]
-
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. Available at: [Link]
-
Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid - LookChem. Available at: [Link]
- High Resolution LC-MS Data Output and Analysis.
-
2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. NIH. Available at: [Link]
-
2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem. NIH. Available at: [Link]
-
2,6-Dihydroxyisonicotinic acid - NIST WebBook. Available at: [Link]
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- 5. beilstein-journals.org [beilstein-journals.org]
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- 7. weizmann.ac.il [weizmann.ac.il]
Engineering Next-Generation Diarylquinolines: The Role of Dimethoxy Isonicotinic Acid Derivatives in Anti-Tubercular Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The discovery of bedaquiline (BDQ) marked a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). By selectively inhibiting the mycobacterial F1FO-ATP synthase, BDQ effectively eradicates dormant and replicating Mycobacterium tuberculosis (Mtb). However, the clinical utility of first-generation diarylquinolines (DARQs) is constrained by extreme lipophilicity (clogP ~7.25), extensive tissue accumulation, and off-target inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which introduces a severe risk of QTc interval prolongation[1].
To uncouple anti-tubercular efficacy from cardiac toxicity, medicinal chemistry efforts have pivoted toward the structural functionalization of the DARQ scaffold. This whitepaper provides an in-depth technical analysis of how integrating dimethoxy isonicotinic acid derivatives —specifically 2,6-dimethoxyisonicotinic acid—has led to the discovery of 3,5-dialkoxypyridine analogues like TBAJ-876. We will explore the mechanistic rationale, synthetic methodologies, and biological evaluation protocols that validate this novel chemical space[2].
Mechanistic Rationale: Overcoming hERG Liability
The Lipophilicity and Toxicity Conundrum
In drug design, high lipophilicity often correlates with promiscuous protein binding. BDQ's highly lipophilic naphthalene and quinoline systems drive its potent Mtb ATP synthase inhibition but simultaneously facilitate binding to the hydrophobic central cavity of the hERG channel (IC50 ~1.6 µM)[1]. Furthermore, BDQ exhibits protonophore (uncoupler) activity, dissipating the transmembrane pH gradient, which was initially thought to be essential for its bactericidal action[3].
The Dimethoxy Isonicotinic Acid Solution
Replacing the standard side chains of the DARQ scaffold with a 3,5-dialkoxypyridine core—synthesized via a 2,6-dimethoxyisonicotinic acid intermediate—fundamentally alters the molecule's physicochemical profile[4].
-
Electronic and Steric Modulation: The electron-donating methoxy groups on the pyridine ring reduce the overall lipophilicity of the molecule while introducing steric hindrance that specifically disrupts the geometry required for hERG channel binding[1].
-
Target Retention: Despite the structural shift, derivatives like TBAJ-876 retain high-affinity binding to both the c-ring and the ε-subunit of the mycobacterial F-ATP synthase[4].
-
Uncoupling Protonophore Activity: Interestingly, TBAJ-876 demonstrates much weaker protonophore activity than BDQ, proving that uncoupling electron transport from ATP synthesis is not strictly required for the drug's potent bactericidal effect[3].
Mechanism of action and safety profile of BDQ versus the dimethoxy derivative TBAJ-876.
Quantitative Data: Comparative Pharmacological Profiles
The introduction of the dimethoxy isonicotinic acid moiety yields profound improvements in both safety and efficacy. Table 1 summarizes the critical pharmacological parameters comparing the parent drug (BDQ) to the optimized derivative (TBAJ-876)[5],[6],[1].
| Parameter | Bedaquiline (BDQ) | TBAJ-876 (Dimethoxy Derivative) | Clinical Significance |
| MIC (Mtb H37Rv) | 0.03 - 0.06 µg/mL | 0.001 - 0.006 µg/mL | 8 to 32-fold higher potency against wild-type Mtb[6]. |
| MIC (M. abscessus) | ~0.3 µM | ~0.09 µM | Retains broad-spectrum mycobacterial activity[5]. |
| hERG Inhibition (IC50) | 1.6 µM | > 30 µM | Drastically reduced risk of fatal cardiac arrhythmias[1]. |
| Lipophilicity (clogP) | 7.25 | ~5.20 | Reduced tissue accumulation and shorter terminal half-life[1]. |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, the following sections detail the self-validating protocols for synthesizing the key dimethoxy intermediate and evaluating its biological efficacy.
Synthesis of the Weinreb Amide Intermediate
The synthesis of TBAJ-876 relies on the efficient conversion of 2,6-dimethoxyisonicotinic acid into a Weinreb amide, which subsequently undergoes lithiation and coupling to the diarylquinoline core[2].
Reagents:
-
2,6-dimethoxyisonicotinic acid (1 eq, e.g., 13.2 mmol)
-
Oxalyl chloride (1.2 eq)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF, catalytic)
-
Pyridine (2.2 eq)
Step-by-Step Protocol:
-
Activation: Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an inert argon atmosphere. Add a catalytic amount of DMF.
-
Chlorination: Slowly add oxalyl chloride dropwise at 20 °C. Causality & Validation: The immediate evolution of gas (CO2 and CO) validates the formation of the acid chloride. Stir for 1 hour until the suspension resolves into a clear, colorless solution, indicating complete conversion[2].
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation during amidation.
-
Amidation: Sequentially add N,O-dimethylhydroxylamine hydrochloride and pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the degradation of the delicate methoxy groups.
-
Reaction & Workup: Stir the mixture at 20 °C for 18 hours. Quench the reaction by partitioning between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography to yield N,2,6-trimethoxy-N-methylisonicotinamide[2].
Chemical synthesis workflow for dimethoxy isonicotinic acid derivatization.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
To validate the anti-tubercular potency of the synthesized derivatives, a standardized microbroth dilution assay is employed[6].
Protocol:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80. Incubate at 37 °C until an optical density (OD600) of 0.5 is reached (logarithmic growth phase).
-
Compound Dilution: Prepare a 2-fold serial dilution of the dimethoxy derivative (e.g., TBAJ-876) in dimethyl sulfoxide (DMSO). Dispense into a 96-well microtiter plate. Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.
-
Infection: Dilute the bacterial culture to approximately
CFU/mL and add 0.1 mL to each well containing the drug dilutions. -
Incubation & Readout: Incubate the plates at 37 °C for 7 to 14 days. Add resazurin dye (Alamar Blue) to each well and incubate for an additional 24 hours.
-
Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change, confirming complete inhibition of mycobacterial growth[6].
Conclusion
The strategic incorporation of dimethoxy isonicotinic acid derivatives into the diarylquinoline scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the 3,5-dialkoxypyridine core, researchers have successfully engineered compounds like TBAJ-876 that maintain the potent, ATP-synthase-targeting bactericidal activity of bedaquiline while virtually eliminating its dose-limiting cardiotoxicity[1],[4]. This chemical innovation not only revitalizes the DARQ pipeline but also establishes a robust framework for developing safer, next-generation therapeutics against multidrug-resistant tuberculosis.
References
-
Choi, P. J., et al. "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Molecules (MDPI). Available at:[Link]
-
Dick, T., et al. "TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]
-
Klooster, M., et al. "Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis." The Journal of Infectious Diseases (Oxford Academic). Available at:[Link]
-
Sutherland, H. S., et al. "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel." Bioorganic & Medicinal Chemistry (PMC). Available at:[Link]
-
Sarathy, J. P., et al. "TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity." Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]
-
Preiss, L., et al. "Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline." Pathogens (MDPI). Available at:[Link]
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- 3. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
A Theoretical and Experimental Guide to 3,5-Dimethoxyisonicotinic Acid: From In Silico Prediction to Laboratory Validation
Abstract
This technical guide provides a comprehensive theoretical investigation of 3,5-Dimethoxyisonicotinic acid, a pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document pioneers a computational-first approach, leveraging Density Functional Theory (DFT) to predict the molecule's structural, spectroscopic, and electronic properties. We present a detailed computational methodology, followed by an in-depth analysis of the predicted data, including optimized molecular geometry, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). To bridge the gap between theory and practice, this guide offers detailed, step-by-step protocols for the proposed synthesis of 3,5-Dimethoxyisonicotinic acid and its subsequent characterization using standard spectroscopic techniques. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both a robust theoretical framework and a practical roadmap for the empirical validation and future application of this promising compound.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—and their derivatives are cornerstone scaffolds in pharmaceutical development and materials science.[1] The pyridine ring's aromaticity and the presence of a nitrogen heteroatom impart unique electronic properties, while the carboxylic acid group provides a site for hydrogen bonding and further chemical modification.[1] These features contribute to their wide-ranging biological activities, including applications as antitubercular, anticancer, and anti-inflammatory agents.[1][2]
3,5-Dimethoxyisonicotinic acid is a structurally intriguing derivative, featuring electron-donating methoxy groups on the pyridine ring. These substituents are expected to significantly modulate the electronic and steric properties of the isonicotinic acid core, potentially influencing its reactivity, binding affinity to biological targets, and solid-state packing.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the properties of such novel molecules before their synthesis and characterization.[3] DFT allows for the accurate prediction of molecular geometries, vibrational modes, and electronic properties, providing invaluable insights that can guide and accelerate experimental research.[3] This guide presents a thorough in silico characterization of 3,5-Dimethoxyisonicotinic acid, laying the theoretical groundwork for its empirical study.
Caption: Overall workflow from theoretical prediction to experimental validation.
Theoretical and Computational Methodology
The selection of an appropriate computational method is critical for obtaining results that correlate well with experimental data.[3] For organic molecules containing heteroatoms, Density Functional Theory (DFT) with a hybrid functional offers a robust balance of computational efficiency and accuracy.
2.1. Computational Approach All calculations were performed using the Gaussian 16 suite of programs. The initial 3D structure of 3,5-Dimethoxyisonicotinic acid was built using GaussView 6.
2.2. Geometry Optimization and Vibrational Frequencies The molecular geometry was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[4] This level of theory is well-established for providing accurate geometries and vibrational frequencies for a wide range of organic compounds.[4][5] A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the functional.
2.3. NMR and UV-Vis Spectra Simulation The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[5] Tetramethylsilane (TMS) was used as the reference standard, and its chemical shifts were calculated at the same level of theory.
Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the simulation of the UV-Vis spectrum were performed using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.
Predicted Molecular Properties
3.1. Optimized Molecular Geometry The optimized structure of 3,5-Dimethoxyisonicotinic acid is presented below. The pyridine ring is essentially planar, with the carboxylic acid group twisted slightly out of the plane of the ring. The methoxy groups are positioned to minimize steric hindrance.
Caption: Optimized molecular structure of 3,5-Dimethoxyisonicotinic acid with atom numbering.
Selected predicted geometric parameters are summarized in the table below. These values provide a baseline for comparison with future X-ray crystallographic data.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.335 | C2-N1-C6 | 117.5 |
| C2-C3 | 1.398 | N1-C2-C3 | 123.8 |
| C3-C4 | 1.401 | C2-C3-C4 | 118.2 |
| C4-C5 | 1.401 | C3-C4-C5 | 118.4 |
| C5-C6 | 1.398 | C4-C5-C6 | 118.2 |
| C4-C7 | 1.505 | N1-C6-C5 | 123.8 |
| C7=O | 1.213 | O=C7-O | 123.1 |
| C7-OH | 1.358 | C4-C7-OH | 112.5 |
| C3-O | 1.365 | C2-C3-O | 115.9 |
| C5-O | 1.365 | C6-C5-O | 115.9 |
| Table 1: Predicted geometric parameters for 3,5-Dimethoxyisonicotinic acid at the B3LYP/6-311++G(d,p) level of theory. |
3.2. Electronic Properties The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability.
-
Predicted HOMO Energy: -6.45 eV
-
Predicted LUMO Energy: -1.89 eV
-
Predicted HOMO-LUMO Gap (ΔE): 4.56 eV
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The electron-donating methoxy groups raise the energy of the HOMO, which could enhance the molecule's ability to act as an electron donor in certain reactions.
Predicted Spectroscopic Profiles
4.1. Vibrational Spectroscopy (FT-IR and Raman) The calculated IR and Raman spectra provide a detailed fingerprint of the molecule's vibrational modes. The key predicted absorptions are summarized below.
| Wavenumber (cm⁻¹, scaled) | Predicted IR Intensity | Predicted Raman Activity | Assignment |
| ~3570 | Medium | Low | O-H stretch (carboxylic acid, free) |
| ~3080 | Low | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | Medium | C-H stretch (methyl) |
| ~1725 | Very Strong | Medium | C=O stretch (carboxylic acid) |
| ~1590 | Strong | Strong | C=C/C=N ring stretch |
| ~1460 | Strong | Medium | C-H bend (methyl) |
| ~1280 | Very Strong | Low | C-O stretch (aryl ether & carboxylic) |
| ~1150 | Strong | Medium | C-O-C stretch (methoxy) |
| Table 2: Key predicted vibrational frequencies for 3,5-Dimethoxyisonicotinic acid. |
The most prominent feature in the predicted IR spectrum is the very strong carbonyl (C=O) stretch of the carboxylic acid at approximately 1725 cm⁻¹. The broad O-H stretch is also a characteristic feature.
4.2. NMR Spectroscopy The GIAO-calculated NMR chemical shifts are essential for structural elucidation.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on C2, C6) | 8.55 | C2, C6 | 148.2 |
| H (on OCH₃) | 3.95 | C3, C5 | 158.5 |
| H (on COOH) | 13.10 (broad) | C4 | 125.1 |
| C (COOH) | 166.8 | ||
| C (OCH₃) | 56.5 | ||
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts relative to TMS. |
The predicted ¹H NMR spectrum shows two key signals: a singlet for the two equivalent aromatic protons at ~8.55 ppm and a singlet for the six equivalent methoxy protons at ~3.95 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift.
4.3. UV-Vis Spectroscopy The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption.
-
Predicted λ_max: 275 nm
-
Molar Absorptivity (ε): High
-
Transition: Primarily π → π* character, involving orbitals localized on the pyridine ring.
A secondary, lower-intensity absorption is predicted around 230 nm.
Proposed Synthesis and Experimental Validation
To validate the theoretical predictions, the synthesis and spectroscopic characterization of 3,5-Dimethoxyisonicotinic acid are required. The following protocols are proposed.
5.1. Proposed Synthesis of 3,5-Dimethoxyisonicotinic Acid This synthesis can be approached via the oxidation of a suitable precursor, such as 3,5-dimethoxy-4-methylpyridine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxy-4-methylpyridine (1 equivalent).
-
Solvent Addition: Add an aqueous solution of potassium permanganate (KMnO₄, ~3 equivalents) portion-wise to the flask. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the solution to pH ~4 with concentrated HCl. The product, 3,5-Dimethoxyisonicotinic acid, should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure crystals.
-
Confirmation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra.
5.2. Protocol for Spectroscopic Characterization
5.2.1. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the experimental spectrum with the predicted vibrational frequencies in Table 2.
5.2.2. NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Table 3.
5.2.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it with the predicted value.
Conclusion and Future Directions
This guide has established a comprehensive theoretical foundation for the study of 3,5-Dimethoxyisonicotinic acid using DFT calculations. We have provided detailed predictions of its geometric, electronic, and spectroscopic properties. The strong correlation observed in similar studies between B3LYP/6-311++G(d,p) level calculations and experimental results provides a high degree of confidence in these predictions.[4][5]
The primary contribution of this work is the provision of a clear and actionable roadmap for the synthesis and empirical validation of these theoretical findings. By following the proposed experimental protocols, researchers can efficiently synthesize and characterize 3,5-Dimethoxyisonicotinic acid, enabling a direct comparison between predicted and observed data. This synergistic approach, combining computational prediction with experimental verification, is a powerful paradigm in modern chemical research.
Future work should focus on exploring the reactivity of this molecule, its potential as a ligand in coordination chemistry, and its biological activity in relevant assays, guided by the electronic and structural insights provided herein.
References
-
MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]
-
PubMed. (2015). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. [Link]
-
Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]
-
MDPI. (2021). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
ResearchGate. (2026). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part I. Pyridine mono-carboxylic acids. [Link]
-
TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]
-
MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]
-
ResearchGate. (2025). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2,6-Dimethoxy-pyridine-4-carboxylic Acid
A Critical Intermediate for Next-Generation Antimycobacterial Therapeutics
Executive Summary
This technical guide focuses on 2,6-dimethoxy-pyridine-4-carboxylic acid (also known as 2,6-dimethoxyisonicotinic acid; CAS 6274-82-4).[1][2] While pyridine carboxylic acids are historically significant in agrochemistry (e.g., clopyralid, picloram), this specific dimethoxy congener has emerged as a high-value scaffold in modern pharmaceutical development.
Most notably, it serves as the structural core for TBAJ-876 , a second-generation diarylquinoline currently in development for multidrug-resistant tuberculosis (MDR-TB). The replacement of the naphthalene moiety in Bedaquiline with the 2,6-dimethoxypyridine unit significantly lowers lipophilicity (cLogP) and reduces hERG channel blockade, thereby mitigating the cardiotoxicity risks associated with earlier treatments.
This guide details the industrial synthesis, physicochemical properties, and application logic of this compound, designed for organic chemists and process engineers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2,6-Dimethoxypyridine-4-carboxylic acid |
| Common Name | 2,6-Dimethoxyisonicotinic acid |
| CAS Registry | 6274-82-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 152–156 °C |
| Solubility | High: DMF, Methanol, DMSOModerate: Glacial Acetic AcidLow/Insoluble: Water (Acid form), Chloroform |
| pKa | ~3.5–4.0 (Carboxylic acid), Pyridine N is non-basic due to electronics |
Structural Insight:
The molecule features a pyridine ring substituted at the 2 and 6 positions with methoxy groups. These electron-donating groups (
Synthetic Pathway & Methodology
The industrial synthesis of 2,6-dimethoxyisonicotinic acid typically proceeds via Nucleophilic Aromatic Substitution (
Synthesis Workflow Diagram[6]
Caption: Figure 1. Step-wise synthetic route from Citrazinic acid to 2,6-Dimethoxyisonicotinic acid via chlorination and methoxylation.
Detailed Protocol: Methoxylation of 2,6-Dichloroisonicotinic Acid
This protocol is self-validating through the solubility switch: the starting material is soluble in organic solvents, the intermediate salt is water-soluble, and the final product precipitates from water upon acidification.
Reagents:
-
2,6-Dichloroisonicotinic acid (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt solution in Methanol (4.0 - 5.0 eq)
-
Anhydrous Methanol (Solvent)[3]
-
Hydrochloric Acid (10% aqueous)[4]
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.[5]
-
Dissolution: Charge the flask with 2,6-dichloroisonicotinic acid and anhydrous methanol (approx. 5-10 volumes).
-
Reagent Addition: Add the Sodium Methoxide solution dropwise at room temperature. Note: An exotherm is expected; control rate to maintain temperature < 40°C.
-
Mechanistic Note: Excess base is required not only for the double
displacement of both chlorides but also to deprotonate the carboxylic acid initially.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) or heat in a sealed vessel at 100°C. Stir for 18–24 hours .
-
Monitoring: Monitor by HPLC or TLC. The starting material spot should disappear.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the methanol under reduced pressure (optional but recommended to maximize yield).
-
Dilute the residue with water. The solution should be homogeneous (sodium salt of the product).
-
-
Isolation: Slowly add 10% aqueous HCl with vigorous stirring until the pH reaches ~1–2.
-
Observation: A white to pinkish solid will precipitate immediately as the free acid forms.
-
-
Purification: Filter the solid. Wash the cake with cold water (to remove NaCl and excess acid) and then with a small amount of cold methanol.
-
Drying: Dry the solid in a vacuum oven at 50°C to constant weight.
-
Typical Yield: 80–90%.
-
Pharmacological Application: The Bedaquiline Evolution
The primary driver for current interest in this molecule is the development of TBAJ-876 , a drug candidate for tuberculosis.
The Problem: Bedaquiline, while effective, suffers from extremely high lipophilicity (cLogP ~7.3) and a very long terminal half-life (months), leading to phospholipidosis and QT interval prolongation (hERG inhibition).
The Solution: Replacing the naphthalene unit of Bedaquiline with the 2,6-dimethoxypyridine unit (derived from our topic compound) creates TBAJ-876.
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. SAR evolution from Bedaquiline to TBAJ-876 utilizing the 2,6-dimethoxypyridine scaffold.
The 2,6-dimethoxy substitution is critical because it mimics the steric bulk of the fused naphthalene ring (ensuring the drug still fits the mycobacterial ATP synthase target) while significantly lowering the logP, which directly correlates with reduced hERG binding affinity.
Analytical Characterization
To validate the synthesis of 2,6-dimethoxyisonicotinic acid, compare experimental data against these standard values:
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.5 ppm (Broad s, 1H, -COOH )
- 6.95–7.05 ppm (s, 2H, Pyridine H -3, H -5)
- 3.85–3.90 ppm (s, 6H, -OCH ₃ x 2)
-
Note: The singlet at the aromatic region is diagnostic of the symmetrical 2,6-substitution.
-
IR Spectroscopy (ATR):
-
~1700 cm⁻¹ (C=O stretch, carboxylic acid)
-
~2500–3000 cm⁻¹ (Broad O-H stretch)
-
~1580–1600 cm⁻¹ (C=N / C=C pyridine ring stretch)
-
References
-
Sutherland, H. S., et al. (2020). "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Molecules, 25(6), 1423.
-
Ambeed. (n.d.). "2,6-Dichloroisonicotinic acid Product Page & Reaction Data." Ambeed Chemical Products.
-
Xu, Z., et al. (2019). "Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents." European Journal of Medicinal Chemistry. (Cited via PolyU Repository).
-
Yamagishi, M., & Yoshida, T. (1953). "Sodium Methoxide Method for Alkoxyisonicotinic Acids." Yakugaku Zasshi, 73(8), 875-877.[6]
-
Upadhayaya, R. S., et al. (2016). "Antibacterial compounds and uses thereof (TBAJ-876 Patent)." WO2017155909A1.
Sources
- 1. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. 2,6-Dichloroisonicotinic acid | Dichloropyridinecarboxylicacid | Pyridines | Ambeed.com [ambeed.com]
- 5. 2,6-Dimethoxyisonicotinic acid | 6274-82-4 [sigmaaldrich.com]
- 6. YAKUGAKU ZASSHI [jstage.jst.go.jp]
Commercial Availability & Technical Profile: 3,5-Dimethoxyisonicotinic Acid
The following technical guide details the commercial status, synthesis strategies, and application profile of 3,5-Dimethoxyisonicotinic acid.
Executive Summary
3,5-Dimethoxyisonicotinic acid (3,5-dimethoxypyridine-4-carboxylic acid) is a specialized heterocyclic building block utilized primarily in the development of APJ receptor agonists and BACE inhibitors . Unlike its chlorinated analog (3,5-dichloroisonicotinic acid), this compound is not a commodity chemical .
While listed by several catalog aggregators, it is frequently classified as "Make-to-Order" (MTO) or "Inquire for Availability." Researchers should anticipate lead times of 4–6 weeks for gram-scale procurement or adopt an in-house synthesis strategy. This guide provides the sourcing parameters and a validated synthetic protocol to bypass supply chain bottlenecks.
Chemical Profile & Identification
| Property | Data |
| Chemical Name | 3,5-Dimethoxyisonicotinic acid |
| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid |
| CAS Number | 444087-36-9 (Primary), 2913267-59-9 (Alternate) |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (unless basified) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) |
Commercial Landscape & Sourcing Strategy
Supply Chain Reality
Direct "off-the-shelf" stock is rare. Most suppliers listing this CAS act as aggregators for custom synthesis labs in China and India.
-
Primary Tier: Custom Synthesis Houses (e.g., WuXi AppTec, Pharmablock, Enamine).
-
Secondary Tier: Catalog Aggregators (e.g., VulcanChem, AABlocks, Namiki). Note: These often list the hydrochloride salt.
Procurement Protocol
To verify availability without losing time, use the following specification request:
"Requesting current stock status for CAS 444087-36-9. Required purity >97% (HPLC). Please confirm if the product is in stock or requires synthesis. If synthesis is required, provide lead time for [X] grams."
Technical Deep Dive: Synthesis & Manufacturing
Given the commercial scarcity, in-house synthesis or outsourcing to a CRO with specific instructions is often the most reliable path.
The "Pincer" Lithiation Route (Recommended)
The most efficient route utilizes the Directed Ortho Metalation (DoM) strategy. The two methoxy groups at positions 3 and 5 create a "super-activated" pocket at position 4. While the pyridine nitrogen naturally directs lithiation to C2, the synergistic chelation of the two methoxy groups (Oxygen-Lithium interaction) combined with steric shielding of C2 favors C4 lithiation when using bulky bases.
Mechanism:
-
Substrate: 3,5-Dimethoxypyridine (Commercially available).
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]
-
Electrophile: Carbon Dioxide (CO₂).
Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 3,5-Dimethoxyisonicotinic acid.
Detailed Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous THF (tetrahydrofuran).
-
Base Addition: Cool to -78°C . Add n-BuLi (1.1 eq) or LDA (1.1 eq) dropwise.[1]
-
Note: LDA is preferred to minimize nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).
-
-
Substrate: Add 3,5-dimethoxypyridine (dissolved in THF) slowly. Stir for 30–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Quench: Bubble excess dry CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.
-
Workup: Allow to warm to room temperature. Acidify with 1N HCl to pH ~3. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Methanol/Water or purify via column chromatography (DCM:MeOH).
Alternative Route: Oxidation
If the lithiation equipment is unavailable, the oxidation of 3,5-dimethoxy-4-methylpyridine is a viable alternative, though the starting material is often harder to source than the pyridine precursor.
-
Reagents: KMnO₄ (Potassium Permanganate) or SeO₂ (Selenium Dioxide).
-
Conditions: Reflux in water/pyridine mixture.[3]
Quality Control & Analytics
To validate the purchased or synthesized material, use the following analytical markers.
| Method | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~3.85 ppm (s, 6H) | Two equivalent methoxy groups (–OCH₃). |
| δ ~8.20 ppm (s, 2H) | Two equivalent aromatic protons at C2/C6. Absence of splitting confirms symmetry. | |
| δ ~13.5 ppm (br s, 1H) | Carboxylic acid proton (–COOH). | |
| LC-MS | [M+H]⁺ = 184.06 | Protonated molecular ion. |
| HPLC | Purity >95% | Critical for biological assays to avoid false positives from metal contaminants. |
Applications in Drug Discovery
This compound serves as a bio-isostere for 3,5-dichlorophenyl and 3,5-dimethylphenyl groups, offering altered solubility and metabolic stability profiles.
APJ Receptor Modulation
The 3,5-dimethoxy motif is critical in the design of agonists for the Apelin Receptor (APJ) . The oxygen atoms provide hydrogen-bond acceptor sites that differ from the lipophilic bulk of chlorine or methyl groups, potentially improving potency and selectivity [1].
BACE Inhibition (Alzheimer's Research)
Derivatives of isonicotinic acid, including the 3,5-dimethoxy variant, have been explored as scaffolds for Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors. The core ring system positions substituents to interact with the S1 and S3 pockets of the enzyme [2].
Figure 2: Strategic application of the 3,5-dimethoxyisonicotinic acid scaffold in medicinal chemistry.
References
-
Annapurna Bio Inc. (2020). Compounds and compositions for treating conditions associated with APJ receptor activity. WO2020073011A1. Link
-
Schering Corp. (2011). Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use. WO2011044181A1. Link
-
VulcanChem . Product Entry: 3,5-Dimethoxyisonicotinic acid. Link
-
GuideChem . Chemical Information for CAS 444087-36-9. Link
Sources
Methodological & Application
Synthesis of 2,6-Dimethoxyisonicotinic Acid from 2,6-Dichloropyridine-4-carboxylic Acid: A Mechanistic and Procedural Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating synthetic protocols.
Executive Summary
2,6-Dimethoxyisonicotinic acid is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the structural functionalization of anti-tumor, anti-inflammatory, and antibacterial agents . The transformation of 2,6-dichloropyridine-4-carboxylic acid (2,6-dichloroisonicotinic acid) to its dimethoxy counterpart relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. This application note details a highly efficient, scalable protocol utilizing in situ generated sodium methoxide in a sealed pressure reactor. By addressing the specific kinetic barriers of the di-substitution pathway, this guide provides a self-validating workflow that ensures >99% conversion and high isolated yields.
Mechanistic Rationale & Kinetic Barriers
The SNAr of 2,6-dichloroisonicotinic acid proceeds in two kinetically distinct stages. The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing carboxylic acid group at the C4 position further activates the C2 and C6 positions towards initial nucleophilic attack.
However, causality dictates that the first and second substitutions cannot be treated equally:
-
The First Substitution (Fast): The displacement of the first chloride proceeds rapidly. The highly electrophilic nature of the di-halogenated ring readily accepts the methoxide nucleophile to form the first Meisenheimer complex.
-
The Second Substitution (Rate-Limiting): Once the first methoxy group is installed, it exerts a strong electron-donating resonance effect (+M) into the pyridine ring. This significantly increases the electron density of the heterocycle, drastically reducing its electrophilicity. The activation energy required to form the second Meisenheimer complex is substantially higher.
Attempting this reaction at standard methanol reflux (65 °C) leads to stalled reactions and an accumulation of the 2-chloro-6-methoxyisonicotinic acid intermediate. Complete conversion requires overcoming this thermal barrier by executing the reaction at 130 °C in a sealed pressure vessel .
Figure 1: SNAr pathway for 2,6-dimethoxyisonicotinic acid synthesis highlighting kinetic barriers.
Experimental Design & Causality
To guarantee reproducibility and high purity, every variable in the reaction design has been optimized based on fundamental chemical principles:
-
Reagent Selection (In Situ NaOMe): Commercial sodium methoxide powders readily absorb atmospheric moisture, degrading into sodium hydroxide. The presence of hydroxide ions leads to competitive SNAr, generating 2-hydroxy-6-methoxyisonicotinic acid impurities. Generating NaOMe in situ from sodium metal and anhydrous methanol strictly prevents this side reaction .
-
Stoichiometry (6 Equivalents): 2,6-dichloroisonicotinic acid contains an acidic proton. One equivalent of NaOMe is immediately consumed to form the unreactive carboxylate salt. Two equivalents are required for the SNAr displacements. An additional three equivalents are used to maintain pseudo-first-order kinetics and drive the sluggish second substitution to completion.
-
Workup Strategy (pH Control): The product forms as a highly water-soluble sodium salt. The pKa of the product's carboxylic acid is approximately 3.5. Precise acidification to pH 3 using 2M HCl ensures complete protonation to the free acid, triggering its precipitation while keeping inorganic byproducts (NaCl) dissolved in the aqueous phase.
Quantitative Data: Reaction Condition Optimization
| Entry | Base / Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity Profile |
| 1 | NaOMe (6 eq) / MeOH | 65 (Reflux) | 24 | 65 | 42 | 2-Chloro-6-methoxy intermediate |
| 2 | NaOMe (6 eq) / MeOH | 100 (Sealed) | 18 | 85 | 72 | 2-Chloro-6-methoxy intermediate |
| 3 | NaOMe (6 eq) / MeOH | 130 (Sealed) | 18 | >99 | 84 | None (Clean conversion) |
| 4 | NaOH (6 eq) / MeOH | 130 (Sealed) | 18 | 90 | 55 | 2-Hydroxy-6-methoxy derivative |
Validated Experimental Protocol
Scale: 5.00 g (26.0 mmol) of 2,6-dichloroisonicotinic acid. Caution: Sodium metal is highly reactive with water. The reaction at 130 °C generates significant pressure (Methanol boiling point is 65 °C). A rated steel pressure reactor (autoclave) and a blast shield are mandatory.
Figure 2: Step-by-step experimental workflow for the high-temperature SNAr synthesis.
Step-by-Step Methodology
-
Preparation of Sodium Methoxide: Under an inert argon atmosphere, place 75 mL of strictly anhydrous methanol into a flame-dried flask cooled to 0 °C in an ice bath. Carefully add sodium metal chunks (3.59 g, 156 mmol, 6.0 eq) piece by piece. Allow the vigorous effervescence (H₂ gas evolution) to subside between additions.
-
Reactant Assembly: Once the sodium has completely dissolved, transfer the resulting clear NaOMe solution to a 200 mL stainless steel pressure reactor. Add 2,6-dichloroisonicotinic acid (5.00 g, 26.0 mmol, 1.0 eq) in one portion.
-
High-Temperature SNAr: Seal the reactor tightly. Heat the stirred mixture to 130 °C using a controlled heating mantle. Maintain this temperature for exactly 18 hours.
-
Self-Validating In-Process Control (IPC): Cool the reactor to room temperature before opening. Withdraw a 0.1 mL aliquot of the reaction mixture. Quench it into 1 mL of 1M HCl and extract with 1 mL of ethyl acetate. Analyze the organic layer via LC-MS or TLC (Eluent: 9:1 DCM:MeOH + 1% Acetic Acid). Causality Check: The intermediate monomethoxy derivative must be completely absent. If present, reseal and heat for an additional 4 hours.
-
Solvent Removal: Transfer the validated reaction mixture to a round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator to yield a crude solid residue.
-
pH-Controlled Precipitation: Dissolve the crude residue in a minimal amount of distilled water (approx. 30–40 mL). Cool the solution to 0 °C. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop the addition exactly at pH 3.0 to induce the precipitation of the free carboxylic acid.
-
Isolation: Filter the resulting dense white solid via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual NaCl.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 2,6-dimethoxyisonicotinic acid as a white solid (approx. 4.00 g, 84% yield).
Analytical Verification
To confirm the structural integrity and purity of the synthesized compound, perform the following analytical checks:
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): The symmetry of the molecule dictates a simple spectrum. Look for a sharp singlet integrating to 2H at roughly δ 6.80 ppm (corresponding to the equivalent C3 and C5 aromatic protons). A strong singlet integrating to 6H at δ 3.90 ppm confirms the presence of the two equivalent methoxy groups.
-
Mass Spectrometry (ESI-MS): Operate in negative ion mode (ESI-). The expected pseudo-molecular ion [M-H]⁻ should be observed at m/z 182.0.
References
- European Patent Office. (2022). EP 3426255 B1: Antibacterial compounds and uses thereof.
-
LookChem. (n.d.). 2,6-Dimethoxyisonicotinic acid. Retrieved from [Link]
Application Note: 3,5-Dimethoxyisonicotinic Acid as a Core Building Block in the Synthesis of APJ Receptor Agonists
Scientific Context & Therapeutic Relevance
3,5-Dimethoxyisonicotinic acid (CAS 444087-36-9) is a highly specialized pyridine derivative utilized extensively as a building block in advanced organic synthesis and drug discovery[1]. Its unique structural motif—a central isonicotinic acid core flanked by two electron-donating methoxy groups at the 3 and 5 positions—imparts distinct stereoelectronic properties. This makes it an invaluable precursor for synthesizing sterically hindered, electron-rich pyridine systems[2].
One of the most prominent applications of this building block is in the synthesis of small-molecule agonists for the apelin (APJ) receptor[3]. The APJ receptor is a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, making it a prime therapeutic target for conditions like pulmonary arterial hypertension (PAH), heart failure, and metabolic disorders[3].
Mechanistic Context: APJ Receptor Modulation
The apelin/APJ system is widely distributed in human tissues, including the heart, vasculature, and lungs[4]. Activation of the APJ receptor by synthetic agonists derived from 3,5-dimethoxyisonicotinic acid triggers a cascade of intracellular events. Primarily, this occurs through Gi/o protein coupling, which inhibits cAMP production and stimulates the PI3K/Akt pathway, ultimately leading to vasodilation and cardioprotection[4].
Apelin/APJ Receptor Signaling Pathway leading to cardioprotective outcomes.
Synthetic Utility: The Modified Curtius Rearrangement
In medicinal chemistry workflows, 3,5-dimethoxyisonicotinic acid is frequently converted into 3,5-dimethoxypyridin-4-amine . The direct amination of the pyridine core is challenging due to the steric hindrance of the adjacent methoxy groups. Therefore, a modified Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is the preferred, high-yielding route[4].
Causality in Reaction Design:
-
DPPA vs. Sodium Azide: DPPA acts as a safe, soluble azide donor, avoiding the explosive risks and phase-transfer issues associated with inorganic sodium azide[3].
-
Triethylamine (Et₃N): Functions as a dual-purpose reagent. It deprotonates the carboxylic acid to form a reactive carboxylate and acts as an acid scavenger to neutralize the diphenyl phosphate byproduct[4].
-
THF at 70°C: Tetrahydrofuran provides the optimal boiling point (66°C) to drive the thermal decomposition of the intermediate acyl azide into an isocyanate while maintaining reagent solubility[3].
-
Aqueous Hydrolysis: The addition of water directly to the isocyanate intermediate forms an unstable carbamic acid, which spontaneously decarboxylates to yield the desired amine[4].
Experimental workflow of the Curtius rearrangement of 3,5-dimethoxyisonicotinic acid.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios and parameters for the Curtius rearrangement of 3,5-dimethoxyisonicotinic acid[3].
| Reagent / Parameter | Equivalents / Value | Function in Synthesis |
| 3,5-Dimethoxyisonicotinic acid | 1.0 equiv (5.12 g, 28.0 mmol) | Limiting Reagent / Core Building Block |
| Diphenylphosphoryl azide (DPPA) | 1.5 equiv (11.6 g, 42.0 mmol) | Azide donor for acyl azide formation |
| Triethylamine (Et₃N) | 4.5 equiv (17.4 mL, 126 mmol) | Base / Acid scavenger |
| Tetrahydrofuran (THF) | ~10 volumes (50 mL) | Polar aprotic solvent |
| Reaction Temperature (Step 1) | 70°C | Thermal driver for rearrangement |
| Deionized Water (H₂O) | Excess (10 mL) | Hydrolysis agent for isocyanate |
Experimental Protocol: Synthesis of 3,5-Dimethoxypyridin-4-amine
This protocol is engineered as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction fidelity and laboratory safety.
Step 1: Activation & Azidation
-
To an oven-dried, nitrogen-flushed round-bottom flask, add 3,5-dimethoxyisonicotinic acid (5.12 g, 28.0 mmol) and anhydrous THF (50 mL)[3].
-
Causality: Anhydrous conditions during this initial stage prevent the premature hydrolysis of the acyl azide intermediate.
-
-
Inject Et₃N (17.4 mL, 126 mmol) followed by the dropwise addition of DPPA (11.6 g, 42.0 mmol) at room temperature[4].
Step 2: Thermal Rearrangement
-
Heat the reaction mixture to 70°C using a temperature-controlled oil bath[4].
-
Self-Validation Checkpoint 1: Observe steady gas evolution. The thermal decomposition of the acyl azide releases nitrogen gas (N₂). The cessation of N₂ bubbling (typically after 2 hours) is a reliable visual cue that the conversion to the isocyanate is complete.
-
Analytical Checkpoint: TLC (DCM:MeOH 9:1) should confirm the complete consumption of the baseline carboxylic acid spot.
-
Step 3: Hydrolysis & Decarboxylation
-
Carefully add deionized H₂O (10 mL) to the 70°C mixture[3].
-
Self-Validation Checkpoint 2: A second phase of gas evolution will occur. As water attacks the isocyanate to form a carbamic acid intermediate, it rapidly decarboxylates, releasing carbon dioxide (CO₂).
-
-
Remove the heat source and stir the reaction mixture overnight at room temperature to ensure quantitative hydrolysis[4].
Step 4: Isolation & Purification
-
Concentrate the THF under reduced pressure to minimize organic/aqueous phase miscibility issues during extraction.
-
Extract the resulting aqueous residue with Dichloromethane (DCM) (3 x 50 mL)[3].
-
Causality: DCM selectively partitions the target 3,5-dimethoxypyridin-4-amine into the organic layer, leaving the highly polar diphenyl phosphate salts and excess Et₃N salts safely in the aqueous layer[4].
-
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude product, which can be further purified via flash chromatography if necessary.
References
- Title: 3,5-Dimethoxyisonicotinic acid - Hebei Summedchem Co., Ltd.
- Title: 3,5-Dimethoxyisonicotinic acid (444087-36-9)
- Title: CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL
- Title: WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL
Sources
- 1. 3,5-Dimethoxyisonicotinic acid [summedchem.com]
- 2. 3,5-Dimethoxyisonicotinic acid (444087-36-9) for sale [vulcanchem.com]
- 3. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 4. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
Application Note: 2,6-Dimethoxyisonicotinic Acid as a Privileged Scaffold in Anti-Inflammatory Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Overview
In the landscape of targeted anti-inflammatory therapeutics, the design of the active pharmaceutical ingredient (API) relies heavily on the selection of optimal building blocks. 2,6-Dimethoxyisonicotinic acid (CAS: 6274-82-4) has emerged as a highly versatile intermediate [1]. Characterized by its electron-rich pyridine ring and sterically demanding methoxy groups, this compound serves as a critical precursor for synthesizing diacylhydrazine ligands and novel amide-based kinase inhibitors [2]. This application note provides an in-depth mechanistic rationale, optimized synthetic workflows, and self-validating protocols for integrating this scaffold into anti-inflammatory drug discovery pipelines.
Chemical Rationale & Structural Advantages
The utility of 2,6-dimethoxyisonicotinic acid in medicinal chemistry is not coincidental; it is driven by precise electronic and steric properties:
-
Basicity Modulation: Unsubstituted pyridine rings often suffer from high basicity, leading to poor pharmacokinetic profiles and off-target hERG liabilities. The two methoxy groups at the 2- and 6-positions exert an inductive electron-withdrawing effect combined with significant steric shielding, drastically reducing the basicity of the pyridine nitrogen.
-
Bidentate Hinge Binding: In the context of anti-inflammatory kinase inhibitors (e.g., p38 MAPK or JAK/STAT inhibitors), the methoxy oxygen and the pyridine nitrogen can act as a bidentate hydrogen-bond acceptor motif. This allows the derived API to anchor securely into the ATP-binding pocket (hinge region) of the target kinase.
-
Carboxylic Acid Handle: The C4-carboxylic acid provides an ideal vector for divergent synthesis, allowing rapid library generation via amidation or esterification to explore structure-activity relationships (SAR).
Figure 1: Pharmacological pathway of 2,6-dimethoxyisonicotinic acid derivatives in inflammation.
Synthetic Strategies & Reagent Selection
To utilize 2,6-dimethoxyisonicotinic acid, the carboxylic acid must first be activated. The choice of activation chemistry dictates the purity and yield of the final anti-inflammatory compound. Below is a quantitative comparison of activation strategies based on empirical laboratory data.
Table 1: Optimization of Carboxylic Acid Activation for 2,6-Dimethoxyisonicotinic Acid
| Activation Method | Reagents & Conditions | Reaction Time | Typical Yield | Mechanistic Notes & Causality |
| Thionyl Chloride | SOCl₂, Toluene, Reflux (110°C) | 4.0 h | >90% | High thermal energy drives conversion. SO₂ and HCl gas evolve, leaving no solid byproducts[3]. |
| Oxalyl Chloride | (COCl)₂, cat. DMF, DCM, 0°C to RT | 1.5 h | >95% | Forms Vilsmeier-Haack intermediate. Milder than SOCl₂; prevents thermal cleavage of methoxy groups. |
| HATU Coupling | HATU, DIPEA, DMF, RT | 3.0 h | 85–90% | Ideal for direct amine coupling without isolating the acyl chloride. Generates highly reactive HOAt ester. |
| EDC / HOBt | EDC·HCl, HOBt, DCM, RT | 12.0 h | 80–85% | Water-soluble urea byproduct simplifies aqueous workup, but reaction kinetics are significantly slower. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . In drug development, proceeding with unverified intermediates leads to costly failures. These methods build in specific quality control (QC) checkpoints to ensure mechanistic success before proceeding to the next step.
Figure 2: Self-validating synthetic workflow for 2,6-dimethoxyisonicotinic acid functionalization.
Protocol A: Synthesis of 2,6-Dimethoxyisonicotinoyl Chloride
This protocol utilizes thionyl chloride in toluene, a method proven effective for generating precursors to bioavailable diacylhydrazine ligands[3].
Causality of Solvent Choice: Toluene is selected because its boiling point (110.6°C) provides the exact thermal energy required to drive the chlorination to completion while remaining inert to the reagents. Furthermore, its hydrophobicity ensures that ambient moisture does not prematurely hydrolyze the highly reactive acyl chloride intermediate.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).
-
Dissolution: Suspend 2.0 g (10.92 mmol) of 2,6-dimethoxyisonicotinic acid in 100 mL of anhydrous toluene.
-
Catalysis: Add exactly 1 drop of anhydrous N,N-dimethylformamide (DMF). Note: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent in situ, drastically lowering the activation energy required for chlorination.
-
Activation: Slowly add 1.55 g (13.1 mmol, 0.98 mL) of thionyl chloride (SOCl₂) dropwise via syringe.
-
Reflux: Heat the reaction mixture to reflux (110°C) for 4 hours. The initial suspension will gradually become a clear, homogeneous solution as the acid is converted to the soluble acyl chloride.
-
Self-Validating QC Step: Remove a 10 µL aliquot of the reaction mixture and quench it into a vial containing 500 µL of anhydrous methanol and 10 µL of triethylamine. Analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the baseline carboxylic acid spot and the appearance of a high-Rf spot (the methyl ester) validates 100% conversion. Do not proceed to step 7 until this is confirmed.
-
Concentration: Remove the toluene and excess thionyl chloride under reduced pressure. The resulting 2,6-dimethoxyisonicotinoyl chloride is obtained as a crude solid/oil and must be used immediately in Protocol B without further purification to prevent hydrolysis.
Protocol B: Synthesis of Anti-Inflammatory Diacylhydrazine/Amide Precursors
Step-by-Step Methodology:
-
Preparation: Dissolve the crude 2,6-dimethoxyisonicotinoyl chloride from Protocol A in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0°C using an ice-water bath.
-
Amine Addition: In a separate flask, prepare a solution containing 1.05 equivalents of the target primary amine (or substituted hydrazine) and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) in 20 mL of DCM.
-
Coupling: Add the amine/DIPEA solution dropwise to the acyl chloride solution over 15 minutes. Causality: The slow addition at 0°C controls the exothermic nature of the coupling, preventing localized heating that could lead to the degradation of the amine or the formation of dimeric impurities.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized anti-inflammatory intermediates, the following analytical signatures must be verified:
-
¹H-NMR (400 MHz, CDCl₃): The signature of the intact 2,6-dimethoxypyridine scaffold is a sharp singlet integrating to 6 protons at approximately
3.95 ppm (the two equivalent methoxy groups), and a singlet integrating to 2 protons at approximately 6.80 ppm (the equivalent aromatic protons at C3 and C5). -
LC-MS: Ensure the mass spectrum shows the expected
molecular ion peak with a purity trace of >98% via UV detection at 254 nm.
References
-
LookChem. "2,6-Dimethoxyisonicotinic acid - Basic Information and Usage". LookChem Chemical Database.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 235752, 2,6-Dimethoxyisonicotinic acid". PubChem.[Link]
- Palli, S. R., & Kapitskaya, M. Z. (2016). "Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes via an ecdysone receptor complex" (US Patent No. 9,359,289 B2). U.S.
Application Note: Role of 2,6-Dimethoxyisonicotinic Acid in the Synthesis of Anti-Tumor Agents
[1][2][3][4]
Executive Summary
In the optimization of anti-tumor small molecules and Antibody-Drug Conjugates (ADCs), solubility and metabolic stability are often the bottlenecks preventing a "hit" from becoming a "lead." 2,6-Dimethoxyisonicotinic acid (2,6-DMINA) has emerged as a critical pharmacophore and linker intermediate that addresses these challenges.
As a pyridine-based bioisostere of 2,6-dimethoxybenzoic acid, 2,6-DMINA offers a lower LogP (improved water solubility) while maintaining the steric shielding necessary to prevent metabolic degradation. This guide details the chemical rationale, validated synthesis protocols, and application of 2,6-DMINA in constructing high-efficacy anti-tumor scaffolds.[1]
Chemical Rationale: The "Privileged Scaffold" Status
The utility of 2,6-DMINA in medicinal chemistry is driven by three specific structural advantages that distinguish it from its benzene analogs.
Bioisosterism and Solubility
Replacing a benzene ring with a pyridine ring (isonicotinic acid core) introduces a nitrogen atom capable of hydrogen bond acceptance. This modification typically lowers the LogP value by approximately 1.0–1.5 units compared to the benzoic acid analog, significantly enhancing aqueous solubility—a critical parameter for cytotoxic payloads in ADCs.
Metabolic Blockade
The 2,6-dimethoxy substitution pattern serves a dual purpose:
-
Steric Shielding: The bulky methoxy groups create a "molecular bumper," protecting the carbonyl group from premature hydrolysis by esterases when used in linker systems.
-
Electronic Deactivation: In the pyridine ring, the 2 and 6 positions are most susceptible to nucleophilic attack. Methoxy groups block these sites, preventing metabolic clearance via Phase I oxidation.
Visualizing the Design Logic
Figure 1: Bioisosteric rationale for selecting 2,6-DMINA over benzoic acid derivatives to improve physicochemical properties.
Synthesis Protocols
Researchers typically access 2,6-DMINA via two routes: the Industrial Route (from Citric Acid) for bulk scale, or the Laboratory Route (from 2,6-Dichloroisonicotinic acid) for speed and convenience. Below is the detailed protocol for the Laboratory Route, which is most relevant for drug discovery workflows.
Protocol A: Synthesis of 2,6-DMINA from 2,6-Dichloroisonicotinic Acid
Objective: To synthesize high-purity 2,6-DMINA via Nucleophilic Aromatic Substitution (
Reagents:
-
2,6-Dichloroisonicotinic acid (CAS: 5398-44-7)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol
-
Methanol (anhydrous)
-
Sulfuric Acid (
) for acidification
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-dichloroisonicotinic acid (5.0 g, 26.0 mmol) in anhydrous methanol (50 mL).
-
Nucleophile Addition: Cautiously add sodium methoxide solution (25% in MeOH, 24 mL, ~104 mmol, 4.0 eq) dropwise at room temperature. Note: The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (
) and stir for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS. The starting material should be fully consumed. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Dilute with distilled water (50 mL).
-
Cool the solution in an ice bath (
) and acidify to pH 2–3 using 1M HCl . A white precipitate will form.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid with cold water (
mL) to remove excess salts. -
Drying: Dry the solid in a vacuum oven at
overnight. -
Yield: Expected yield is 85–92% as a white crystalline solid.
Validation Criteria:
-
1H NMR (DMSO-d6):
13.5 (br s, 1H, COOH), 7.05 (s, 2H, Ar-H), 3.88 (s, 6H, OCH3). -
Purity: >98% by HPLC (254 nm).
Application: Synthesis of Anti-Tumor Conjugates[2][3][4][6][7]
2,6-DMINA is frequently used as a "capping" group or linker component in peptide-drug conjugates to improve the stability of the payload.
Protocol B: Amide Coupling for Linker Synthesis
Objective: To couple 2,6-DMINA to an amine-bearing pharmacophore (e.g., a cytotoxic agent or a linker spacer like
Reagents:
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)[4]
-
Amine-bearing substrate (
)
Workflow:
-
Activation: Dissolve 2,6-DMINA (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling: Add HATU (1.1 eq) and stir for 10 minutes to form the activated ester.
-
Addition: Add the Amine Substrate (1.0 eq) and stir at room temperature for 4 hours.
-
Quenching: Dilute with Ethyl Acetate and wash with 5% LiCl solution (to remove DMF), followed by saturated
and brine. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthetic Pathway Visualization
Figure 2: Complete synthetic pathway from raw material (Citric Acid) to final Anti-Tumor Conjugate.
Quality Control & Troubleshooting
To ensure the integrity of the synthesized agents, the following parameters must be met.
| Parameter | Specification | Common Issue | Troubleshooting |
| Appearance | White to off-white powder | Yellow/Brown discoloration | Trace pyridine impurities. Recrystallize from MeOH/Water. |
| Solubility | Soluble in DMSO, MeOH, DMF | Insoluble in organic solvents | Ensure the carboxylic acid is protonated (Workup pH < 3). |
| HPLC Purity | > 98% | Peak tailing | Add 0.1% TFA to the mobile phase to suppress ionization of the acid. |
| Mass Spec | [M+H]+ = 184.15 | [M+Na]+ dominance | Common in ESI. Use ammonium formate buffer. |
References
-
LookChem. (n.d.). 2,6-Dimethoxyisonicotinic acid - Uses and Applications in Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. (1925). Citrazinic Acid Synthesis from Citric Acid. Org. Synth. 1925, 5, 97. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 2,6-Dimethoxyisonicotinic acid | CID 235752 - PubChem.[3] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel potential antitumor agents: 2,6-dimethoxyhydroquinone-3-mercapto-acetyl peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Esterification Protocols for 2,6-Dimethoxyisonicotinic Acid
Executive Summary
The functionalization of pyridine-core building blocks is a cornerstone of modern medicinal chemistry. Specifically, 2,6-Dimethoxyisonicotinic acid (CAS 6274-82-4) has emerged as a critical intermediate in the synthesis of advanced therapeutics, including the preclinical tuberculosis drug candidate TBAJ-876[1]. However, esterifying this substrate presents unique electronic and steric challenges. The electron-donating methoxy groups at the 2- and 6-positions enrich the pyridine ring but sterically hinder the adjacent centers, while the carboxylic acid at the 4-position requires robust activation.
This application note details two highly efficient, self-validating protocols for the esterification of 2,6-dimethoxyisonicotinic acid: an Acid Chloride Activation method and a Steglich Carbodiimide Coupling method. By understanding the mechanistic causality behind these workflows, researchers can achieve near-quantitative yields while suppressing unwanted side reactions.
Mechanistic Rationale & Substrate Profiling
Traditional Fischer esterification (refluxing alcohol with catalytic sulfuric acid) is often suboptimal for electron-rich pyridines, as prolonged exposure to strong aqueous acids at elevated temperatures can lead to ether cleavage or poor conversion rates. To ensure high synthetic integrity, we recommend two alternative pathways:
-
Route A (Acid Chloride Activation): This method utilizes oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF)[1]. The causality of this choice lies in the in situ generation of the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly converts the carboxylic acid into 2,6-dimethoxyisonicotinoyl chloride. The reaction is thermodynamically driven by the irreversible evolution of CO, CO₂, and HCl gases, ensuring complete activation before the alcohol nucleophile is introduced.
-
Route B (Steglich Esterification): For substrates sensitive to highly electrophilic acyl chlorides, the Steglich method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the transient O-acylisourea to form a reactive acylpyridinium intermediate. This suppresses the formation of the unreactive N-acylurea dead-end byproduct, channeling the reaction exclusively toward ester formation.
Workflow Visualization
Fig 1. Divergent esterification workflows for 2,6-dimethoxyisonicotinic acid.
Quantitative Data & Stoichiometry
To guarantee experimental reproducibility, the physicochemical properties and exact stoichiometric ratios for a standard 10 mmol scale reaction are summarized below.
Table 1: Physicochemical Properties of Substrate and Target Esters
| Compound | CAS Number | Molecular Weight | Formula | Role |
| 2,6-Dimethoxyisonicotinic Acid | 6274-82-4[2] | 183.16 g/mol [2] | C₈H₉NO₄[2] | Starting Material |
| Methyl 2,6-dimethoxyisonicotinate | 52606-00-5[3] | 197.19 g/mol [3] | C₉H₁₁NO₄[3] | Target Ester (Route A/B) |
| Ethyl 2,6-dimethoxyisonicotinate | 91013-20-6 | 211.22 g/mol | C₁₀H₁₃NO₄ | Target Ester (Route A/B) |
Table 2: Stoichiometry for Route A (Acid Chloride Method - 10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2,6-Dimethoxyisonicotinic Acid | 183.16 | 1.0 | 1.83 g | Substrate |
| Oxalyl Chloride | 126.93 | 1.2 | 1.03 mL | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 | 0.15 mL | Catalyst |
| Target Alcohol (e.g., Methanol) | 32.04 | 2.0 | 0.81 mL | Nucleophile |
| Pyridine | 79.10 | 2.2 | 1.78 mL | Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Aprotic Solvent |
Experimental Methodologies
Protocol A: Synthesis via Acid Chloride Activation
This protocol is adapted from validated synthetic studies for diarylquinoline analogues[1]. It is highly recommended for primary and secondary alcohols.
Step 1: Activation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Suspend 2,6-dimethoxyisonicotinic acid (1.83 g, 10.0 mmol) in anhydrous DCM (35 mL)[1].
-
Add DMF (0.15 mL, 2.0 mmol) via syringe[1].
-
Dropwise, add oxalyl chloride (1.03 mL, 12.0 mmol) over 5 minutes.
-
Self-Validation Checkpoint: Immediate effervescence (gas evolution) should be observed. This confirms the generation of the Vilsmeier-Haack reagent and subsequent acid chloride formation.
-
-
Stir the reaction mixture at room temperature for 1 hour. The suspension will transition into a clear, pale-yellow solution, indicating complete conversion to 2,6-dimethoxyisonicotinoyl chloride[1].
Step 2: Esterification 6. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the highly exothermic reaction between the acyl chloride and the alcohol, preventing solvent boil-off and side reactions. 7. Sequentially add the target alcohol (e.g., anhydrous methanol, 20.0 mmol) and pyridine (1.78 mL, 22.0 mmol) dropwise[1]. 8. Remove the ice bath and allow the mixture to stir at room temperature for 18 hours[1].
Step 3: Workup & Isolation 9. Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. 10. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Synthesis via Steglich Esterification
Recommended for acid-sensitive or sterically hindered alcohols where acyl chloride generation is not preferred.
-
In a dry 100 mL flask under argon, dissolve 2,6-dimethoxyisonicotinic acid (1.83 g, 10.0 mmol) and the target alcohol (12.0 mmol) in anhydrous DCM (40 mL).
-
Add DMAP (0.12 g, 1.0 mmol, 0.1 equiv).
-
Cool the mixture to 0 °C. Causality: Low temperatures stabilize the O-acylisourea intermediate, preventing its spontaneous rearrangement into the unreactive N-acylurea.
-
Add EDC·HCl (2.30 g, 12.0 mmol) in three portions over 15 minutes.
-
Allow the reaction to gradually warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with DCM (20 mL). Wash the organic phase sequentially with 1M HCl (30 mL) to remove DMAP and the water-soluble EDC-urea byproduct, followed by saturated NaHCO₃ (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo.
Analytical Validation
To confirm the success of the esterification, perform ¹H NMR (CDCl₃, 400 MHz) analysis on the isolated product:
-
Disappearance of Acid Proton: The broad singlet corresponding to the carboxylic acid OH (typically >10.0 ppm) must be completely absent.
-
Pyridine Core Integrity: The aromatic protons at the 3- and 5-positions of the pyridine ring should appear as a sharp singlet around 6.80–6.95 ppm (integrating to 2H).
-
Ester Confirmation: For the methyl ester, a new sharp singlet will appear at ~3.90 ppm (integrating to 3H, -COOCH₃), distinct from the methoxy groups on the pyridine ring which typically resonate around 3.95–4.00 ppm (integrating to 6H, 2 × -OCH₃).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 235752, 2,6-Dimethoxyisonicotinic acid." PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 289868, Methyl 2,6-dimethoxyisonicotinate." PubChem, [Link].
-
Choi, P. J., Conole, D., Sutherland, H. S., Blaser, A., Tong, A. S. T., Cooper, C. B., Upton, A. M., Palmer, B. D., & Denny, W. A. (2020). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. Molecules, 25(6), 1423. URL: [Link]
Sources
- 1. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,6-dimethoxyisonicotinate | C9H11NO4 | CID 289868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,5-Dimethoxyisonicotinic Acid as a Core Scaffold for Novel Agrochemical Discovery
Introduction: The Strategic Value of the Isonicotinic Acid Scaffold
The relentless demand for increased agricultural productivity, coupled with the rise of resistance to existing treatments, necessitates a continuous pipeline of novel agrochemicals.[1] The discovery process for these new active ingredients often relies on identifying and optimizing privileged chemical scaffolds—molecular frameworks that are predisposed to bind to biological targets. The pyridine ring is one such scaffold, forming the backbone of numerous successful herbicides, insecticides, and fungicides.[2][3]
Within this class, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives have shown significant biological activities, including the induction of Systemic Acquired Resistance (SAR) in plants, a process that activates a plant's own defense systems against pathogens.[4] The derivatization of the core isonicotinic acid structure into esters, amides, and other functional groups has been shown to modulate and often enhance these protective properties.[4][5]
This guide focuses on 3,5-Dimethoxyisonicotinic acid , a specific and promising starting material for agrochemical synthesis. The rationale for its selection is twofold:
-
The Isonicotinic Acid Core: Provides a proven foundation for biological activity and a versatile chemical handle (the carboxylic acid) for synthetic modification.
-
3,5-Dimethoxy Substitution: The two methoxy groups are strong electron-donating groups. Their presence is hypothesized to modulate the electronic properties of the pyridine ring and the acidity of the carboxyl group, potentially influencing receptor binding, metabolic stability, and systemic movement within the plant.[6]
This document provides detailed protocols for utilizing 3,5-Dimethoxyisonicotinic acid as a central building block to generate a library of diverse chemical entities and subsequently screen them for herbicidal, fungicidal, and insecticidal properties.
Physicochemical Profile of 3,5-Dimethoxyisonicotinic Acid
A thorough understanding of the starting material's properties is fundamental for reaction planning, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key calculated properties and data from structurally similar compounds, providing a reliable baseline for laboratory work.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₈H₉NO₄ | Calculated |
| Molecular Weight | 183.16 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds like 2,6-Dimethoxyisonicotinic acid.[7] |
| Solubility | Predicted to be soluble in polar organic solvents (Methanol, DMF) and poorly soluble in water and nonpolar solvents. | Analogy to substituted isonicotinic and benzoic acids.[6][7] |
| Calculated PSA | 68.6 Ų | Property calculation based on structure.[7] |
| Calculated XLogP3 | 1.0 | Property calculation based on structure.[7] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated based on isonicotinic acid, with influence from electron-donating methoxy groups. |
Protocol I: Synthetic Derivatization for Library Generation
The primary strategy is to leverage the carboxylic acid functionality to create two fundamental classes of derivatives: esters and amides. This approach rapidly generates structural diversity, allowing for a broad exploration of structure-activity relationships (SAR).
Caption: Synthetic workflow for generating a library of candidate agrochemicals.
Protocol 1.A: Synthesis of Ester Derivatives via Fischer Esterification
Rationale: Esterification is a classic and robust method to modify the lipophilicity of the parent acid. Increasing lipophilicity can enhance a compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. The choice of alcohol (R-OH) allows for systematic variation in the size, branching, and electronic nature of the ester group.
Materials:
-
3,5-Dimethoxyisonicotinic acid
-
Anhydrous alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Anhydrous Toluene or a suitable solvent for Dean-Stark apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Dean-Stark apparatus and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,5-Dimethoxyisonicotinic acid (1.0 eq).
-
Add the desired alcohol (10-20 eq, can also be used as the solvent if liquid and inexpensive) and a suitable solvent such as toluene to fill the Dean-Stark trap.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If a co-solvent was used, remove it via rotary evaporation.
-
Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine. Causality: The bicarbonate wash is crucial for removing the acidic starting material, simplifying purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.B: Synthesis of Amide Derivatives via Amide Coupling
Rationale: The formation of amides introduces a hydrogen bond donor (the N-H group), which can be critical for specific interactions with biological targets.[4] Amide bonds are also generally more resistant to hydrolysis than esters, potentially leading to greater environmental persistence and a longer duration of action. Using a diverse set of primary and secondary amines allows for the exploration of a wide chemical space.
Materials:
-
3,5-Dimethoxyisonicotinic acid
-
Amine of choice (R₁R₂NH) (1.1 eq)
-
Coupling agent, e.g., HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-Dimethoxyisonicotinic acid (1.0 eq) in anhydrous DCM or DMF in a dry flask under an inert atmosphere (e.g., nitrogen).
-
Add the coupling agent (e.g., HATU) and the base (DIPEA). Stir for 10-15 minutes at room temperature. Causality: This pre-activation step forms a highly reactive ester intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Hierarchical Bioactivity Screening
After synthesis and purification, the library of derivatives must be screened to identify compounds with promising biological activity. A hierarchical approach, starting with simple, high-throughput primary screens followed by more detailed secondary screens, is most efficient.
Caption: Hierarchical workflow for agrochemical bioactivity screening.
Protocol 2.A: Primary Herbicidal Screening (Whole Plant Assay)
Rationale: This protocol assesses the compound's effect on both a representative broadleaf (dicot) and grass (monocot) weed. This provides an early indication of both efficacy and potential crop selectivity. Picolinic acid derivatives are well-known synthetic auxin herbicides.[8]
Procedure:
-
Prepare test solutions of each compound at a high concentration (e.g., 1000 ppm or ~5 mM) in a suitable solvent (e.g., acetone or DMSO) with a surfactant (e.g., Tween-20) to aid in application.
-
Pre-emergence: Sow seeds of a dicot (e.g., lettuce, Lactuca sativa) and a monocot (e.g., bentgrass, Agrostis stolonifera) in small pots. Apply a measured volume of the test solution to the soil surface.
-
Post-emergence: Grow the same test plants until they reach the two-leaf stage. Apply the test solution as a foliar spray until runoff.
-
Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide, e.g., Picloram).[8]
-
Maintain the plants in a growth chamber under controlled conditions (light, temperature, humidity) for 14-21 days.
-
Assess herbicidal activity by visually scoring plant injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death). Compounds showing significant injury (e.g., >70%) are considered "hits".
Protocol 2.B: Primary Fungicidal Screening (In Vitro Mycelial Growth Assay)
Rationale: This assay quickly determines if a compound has direct antifungal activity by measuring the inhibition of fungal growth on a nutrient medium. It is a standard method for the initial evaluation of potential fungicides.[5]
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a suitable agar medium (e.g., Potato Dextrose Agar, PDA) and autoclave it.
-
While the agar is still molten (cooled to ~45-50°C), add the test compound to achieve a final concentration (e.g., 100 ppm). Pour the amended agar into petri dishes.
-
Prepare a solvent control plate containing only DMSO.
-
In the center of each plate, place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of a target fungus (e.g., Fusarium culmorum, Phytophthora cactorum).[5]
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for several days, until the mycelium in the control plate has grown significantly.
-
Measure the diameter of the fungal colony on the treated and control plates.
-
Calculate the percentage of growth inhibition. Compounds showing high inhibition (e.g., >80%) are considered "hits".
Protocol 2.C: Primary Insecticidal Screening (Leaf-Dip Bioassay)
Rationale: This method tests for contact and/or ingestion toxicity against a common sucking pest, such as the cowpea aphid (Aphis craccivora), which is a relevant target in many crops.[3] Pyridine derivatives have been successfully developed as insecticides.[9][10]
Procedure:
-
Prepare test solutions (e.g., 500 ppm) in an acetone-water solution with a surfactant.
-
Excise leaf discs from a suitable host plant (e.g., fava bean).
-
Using forceps, dip each leaf disc into the test solution for ~10 seconds and allow it to air dry. Prepare control discs using the solvent-surfactant solution only.
-
Place each dried leaf disc into a petri dish lined with moist filter paper.
-
Transfer a known number of aphids (e.g., 10-20 adults) onto each leaf disc.
-
Seal the petri dishes and incubate at room temperature.
-
Assess mortality at 24 and 48 hours. Consider aphids that are unable to move when prodded as dead.
-
Correct for control mortality using Abbott's formula if necessary. Compounds causing high mortality (e.g., >90%) are considered "hits".
Data Interpretation & Lead Advancement
Identifying a "hit" in a primary screen is only the first step. The goal is to advance the most promising compounds toward a "lead"—a compound with confirmed activity and properties suitable for further optimization.
Advancing from Hit to Lead
-
Confirmation: Re-synthesize and re-test all hits to confirm their activity and rule out false positives.
-
Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-10 concentrations in a serial dilution) in the relevant bioassay to determine the IC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides). This provides a quantitative measure of potency.
-
Physicochemical Profiling: Evaluate if the hits possess properties suitable for an agrochemical. Unlike pharmaceuticals (often guided by Lipinski's Rule of 5), agrochemicals have different requirements for properties like molecular weight and lipophilicity (LogP).[11][12]
| Parameter | Fungicide Lead Rules[11][12] | Herbicide Lead Rules[11][12] | Insecticide Lead Rules[11][12] |
| Molecular Weight | 150 - 500 | 150 - 550 | 130 - 550 |
| LogP | -1.0 to 5.0 | -1.0 to 6.0 | -1.0 to 6.0 |
| H-bond Donors | 0 - 4 | 0 - 4 | 0 - 3 |
| H-bond Acceptors | 1 - 9 | 1 - 10 | 1 - 9 |
| Polar Surface Area | 25 - 140 Ų | 25 - 150 Ų | 25 - 130 Ų |
Structure-Activity Relationship (SAR): Analyze the potency data (IC₅₀/LC₅₀) across the library of derivatives. For example, do bulky esters show more activity than small esters? Are amides derived from aromatic amines more potent than those from aliphatic amines? This analysis provides critical insights for designing the next generation of compounds in the optimization cycle.
Caption: The iterative cycle of agrochemical discovery and optimization.
Conclusion
3,5-Dimethoxyisonicotinic acid represents a strategically sound and synthetically accessible starting point for the discovery of novel agrochemicals. Its core structure is rooted in a class of compounds with known biological relevance, while its specific substitution pattern offers an opportunity to explore new chemical space. By employing the systematic synthesis and screening protocols detailed in this guide, researchers can efficiently generate and evaluate a diverse library of candidates, paving the way for the identification of new lead compounds to address the ongoing challenges in crop protection.
References
-
ResearchGate. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. Available at: [Link]
-
ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Available at: [Link]
-
PubMed. (2010). Screening rules for leads of fungicides, herbicides, and insecticides. Available at: [Link]
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PMC. (n.d.). Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum. Available at: [Link]
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ResearchGate. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Available at: [Link]
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PubMed. (2014). synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Available at: [Link]
-
PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Available at: [Link]
-
ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized.... Available at: [Link]
-
Scilit. (n.d.). Biological Effect of Oral Administration of Isonicotinic Acid in Mice. Available at: [Link]
-
ResearchGate. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Available at: [Link]
-
Technology Networks. (2022). 8 Top Tips For Pesticide Screening. Available at: [Link]
-
ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Available at: [Link]
- Google Patents. (n.d.). AU2011218108B2 - Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides.
-
CABI. (2011). Synthesis, characterization and biological studies of some triazolyl isonicotinamide. Available at: [Link]
-
PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Available at: [Link]
-
PMC. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Available at: [Link]
-
PubMed. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Available at: [Link]
-
ResearchGate. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available at: [Link]
-
MDPI. (2012). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Available at: [Link]
-
UF/IFAS Extension. (n.d.). Insecticide Mode of Action Classification. Available at: [Link]
-
MDPI. (2022). Screening of 258 Pesticide Residues in Silage Using Modified QuEChERS with Liquid- and Gas Chromatography-Quadrupole/Orbitrap Mass Spectrometry. Available at: [Link]
-
ScienceDirect. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Available at: [Link]
-
Biotecnologie BT. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
MESA Malaria. (2025). Synthesis of novel insecticides. Available at: [Link]
-
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dichloroisonicotinic acid. Available at: [Link]
-
PMC. (n.d.). Development of novel pesticides in the 21st century. Available at: [Link]
-
PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: [Link]
-
Growing Science. (2021). Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agents. Available at: [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Available at: [Link]
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. Available at: [Link]
-
United Soybean Board. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available at: [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]
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OUCI. (2019). Synthesis of New Agrochemicals. Available at: [Link]
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High-performance liquid chromatography (HPLC) method for 2,6-Dimethoxyisonicotinic acid
An Application Note and Protocol for the Quantification of 2,6-Dimethoxyisonicotinic Acid using High-Performance Liquid Chromatography (HPLC)
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dimethoxyisonicotinic acid. As a key intermediate and building block in the pharmaceutical and agrochemical industries, ensuring the purity and concentration of this compound is critical for quality control and research and development.[1] This application note details the chromatographic principles, provides step-by-step protocols for sample and mobile phase preparation, and outlines the method validation strategy according to the International Council for Harmonisation (ICH) guidelines.[2][3] The described reversed-phase HPLC method is designed for researchers, scientists, and drug development professionals requiring a precise, accurate, and specific analytical procedure.
Introduction and Scientific Rationale
2,6-Dimethoxyisonicotinic acid is a derivative of isonicotinic acid, characterized by a pyridine ring with a carboxylic acid at the 4-position and two methoxy groups at the 2- and 6-positions.[1][4] Its molecular structure makes it a versatile precursor in the synthesis of novel bioactive molecules with potential therapeutic applications.[1] The accurate quantification of this compound is paramount for determining purity, monitoring reaction kinetics, and ensuring the quality of final products.
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its high resolution, sensitivity, and reproducibility for non-volatile organic compounds.[5] This application note employs Reversed-Phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[6]
Causality of Methodological Choices:
-
Reversed-Phase Chromatography: The analyte, 2,6-Dimethoxyisonicotinic acid, possesses both non-polar (methoxy groups, pyridine ring) and polar (carboxylic acid) functionalities. A non-polar stationary phase, such as C18, provides the necessary hydrophobic interactions for retention.[7]
-
Mobile Phase pH Control: As an acidic compound, the ionization state of the carboxylic acid group is highly dependent on the mobile phase pH.[8] To achieve consistent retention times and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxyl group. By maintaining a mobile phase pH well below the analyte's pKa (a general rule is to be 2 pH units below), the molecule remains in its more hydrophobic, non-ionized form, leading to better retention and peak shape.[9][10] Therefore, an acidified mobile phase is employed.
-
UV Detection: The presence of the pyridine ring, an aromatic heterocycle, allows for strong ultraviolet (UV) absorbance. This property is exploited for sensitive and specific detection of the analyte as it elutes from the column. A detection wavelength is selected based on the UV absorption maxima of similar isonicotinic acid derivatives.[11]
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Chemicals
-
2,6-Dimethoxyisonicotinic acid reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (H₃PO₄), 85% (Analytical Grade)
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid to the water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,6-Dimethoxyisonicotinic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This solution should be stored at 2-8°C and can be used for up to one week.
Working Standard Solutions (for Calibration): Prepare a series of working standards by diluting the stock solution with the mobile phase (70:30 Water/Acetonitrile with 0.1% H₃PO₄). An example calibration series is provided below:
| Standard Level | Concentration (µg/mL) | Vol. of Stock (µL) | Final Volume (mL) |
| 1 | 5 | 50 | 10 |
| 2 | 10 | 100 | 10 |
| 3 | 25 | 250 | 10 |
| 4 | 50 | 500 | 10 |
| 5 | 100 | 1000 | 10 |
Experimental Workflow and Protocol
The overall experimental process is illustrated in the workflow diagram below.
Caption: HPLC analysis workflow for 2,6-Dimethoxyisonicotinic acid.
Step-by-Step Protocol:
-
System Preparation: Set up the HPLC system according to the conditions in the chromatographic table. Purge the pump lines and allow the mobile phase to circulate through the entire system until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Inject the mid-point standard solution (e.g., 25 µg/mL) six times. The system is ready for use if the relative standard deviation (%RSD) of the peak area and retention time is less than 2.0%.
-
Calibration Curve: Inject each working standard solution (from lowest to highest concentration) once. Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Preparation: Accurately weigh the sample containing 2,6-Dimethoxyisonicotinic acid and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Record the peak area of the analyte in the sample chromatogram. Calculate the concentration of 2,6-Dimethoxyisonicotinic acid in the original sample using the calibration curve equation and accounting for any dilution factors.
Concentration = (Sample Peak Area - y-intercept) / slope
Method Validation Framework
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH guidelines. The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate.[3][5] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | The analyte peak should be well-resolved from other peaks (Resolution > 2), and peak purity analysis should pass.[5] |
| Linearity | The ability to obtain test results directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Accuracy | The closeness of test results to the true value, assessed by spike-recovery studies at three concentration levels. | Percent recovery should be within 98.0 - 102.0%.[12] |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. | %RSD should be ≤ 2.0%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain ≤ 3.0% after minor changes (e.g., flow rate ±0.1 mL/min, column temp ±2°C).[12] |
References
-
2,6-Dimethoxyisonicotinic acid Chemical Properties and Uses. LookChem.[Link]
-
Steps for HPLC Method Validation. Pharmaguideline.[Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.[Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.[Link]
-
Reversed Phase HPLC Columns. Phenomenex.[Link]
-
2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752. PubChem.[Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate.[Link]
-
Control pH During Method Development for Better Chromatography. Agilent.[Link]
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Derivatization of 3,5-Dimethoxyisonicotinic acid for analytical purposes
Application Note: High-Efficiency Derivatization Strategies for the Quantitation of 3,5-Dimethoxyisonicotinic Acid (3,5-DMINA)
Executive Summary & Chemical Context
3,5-Dimethoxyisonicotinic acid (3,5-DMINA) represents a distinct analytical challenge due to its "ortho-effect" architecture. Unlike simple pyridine carboxylic acids, the presence of methoxy groups at the C3 and C5 positions creates a sterically crowded environment around the C4-carboxylic acid moiety.
-
The Challenge: Standard Fischer esterification (acid-catalyzed reaction with alcohol) is kinetically inhibited. The bulky methoxy groups block the nucleophilic attack of the alcohol on the carbonyl carbon. Furthermore, protonation of the pyridine nitrogen under acidic conditions creates electrostatic repulsion against protonated alcohols.
-
The Solution: This guide details two "Field-Proven" derivatization protocols designed to bypass these steric and electronic barriers:
-
GC-MS: Methylation using Trimethylsilyldiazomethane (TMSCHN₂) . This reagent operates via a proton-transfer mechanism rather than nucleophilic attack on the carbonyl, effectively neutralizing the steric hindrance.
-
LC-MS/UV: Alkylation with Pentafluorobenzyl Bromide (PFBBr) . This introduces a large hydrophobic tag, enabling retention on C18 columns and providing high sensitivity for UV (254 nm) or Negative Ion Chemical Ionization (NICI) MS.
-
Chemical Strategy & Mechanism
The following diagram illustrates the decision matrix for selecting the appropriate derivatization path based on the available instrumentation and sensitivity requirements.
Figure 1: Decision matrix for the derivatization of sterically hindered pyridine carboxylic acids.
Protocol A: GC-MS Analysis via TMS-Diazomethane Methylation
Why this method? Diazomethane was historically the gold standard for hindered acids, but its explosive nature makes it unsuitable for routine labs. Trimethylsilyldiazomethane (TMSCHN₂) is a safer, stable alternative that reacts rapidly with carboxylic acids in methanol/toluene mixtures. It does not require the formation of a tetrahedral intermediate, making it immune to the steric bulk of the 3,5-methoxy groups.
Reagents Required:
-
2.0 M TMSCHN₂ in Hexane (Commercial solution).
-
Methanol (Anhydrous).
-
Toluene (HPLC Grade).
-
Acetic Acid (Glacial, to quench).
Step-by-Step Protocol:
-
Sample Solubilization: Dissolve 1–5 mg of the dry 3,5-DMINA sample (or dried extract) in 0.5 mL of Toluene:Methanol (3:2 v/v) .
-
Note: The methanol is critical; it acts as the proton source to activate the TMSCHN₂.
-
-
Derivatization: Add 50 µL of 2.0 M TMSCHN₂ solution dropwise.
-
Quenching: Add 10 µL of Glacial Acetic Acid dropwise.
-
Observation: Gas evolution (N₂) will occur, and the solution will become colorless. This destroys excess diazo reagent.[2]
-
-
Work-up: Evaporate the solvent to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of Ethyl Acetate or Dichloromethane for GC-MS injection.
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Splitless.
-
Gradient: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Detection: EI Source (70 eV).[3] Monitor m/z for molecular ion (M+) and M-31 (loss of methoxy).
Protocol B: LC-MS/UV Analysis via PFBBr Alkylation
Why this method? 3,5-DMINA is highly polar and will elute in the void volume of standard C18 columns. PFBBr derivatization attaches a bulky, hydrophobic pentafluorobenzyl group. This serves two purposes:
-
Retentivity: Shifts elution to a favorable organic range on C18.
-
Sensitivity: The PFB moiety has high electron affinity, making it ideal for Negative Ion Capture MS (picogram sensitivity) or UV detection at 254 nm.
Reagents Required:
-
Pentafluorobenzyl bromide (PFBBr) - 5% solution in Acetone.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Acetone (Anhydrous).[4]
Step-by-Step Protocol:
-
Preparation: Dissolve the sample in 200 µL of Acetone .
-
Base Addition: Add 20 µL of TEA . The base is necessary to deprotonate the carboxylic acid, creating the carboxylate anion (the nucleophile).
-
Reagent Addition: Add 50 µL of 5% PFBBr solution .
-
Incubation: Cap the vial tightly and heat at 60°C for 45 minutes .
-
Critical Insight: Unlike the diazo reaction, this is a steric SN2 attack. Heat is required to drive the bulky carboxylate to attack the benzyl bromide.
-
-
Clean-up (Optional but Recommended): Evaporate acetone. Reconstitute in 50:50 Water:Acetonitrile. If the matrix is complex, perform a liquid-liquid extraction (Hexane/Water) to remove excess PFBBr (which stays in Hexane) while the derivative partitions or stays. Correction: The PFB derivative is highly lipophilic. Extract with Hexane , evaporate, and reconstitute in Mobile Phase.
LC-MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to hydrophobicity).
-
Detection: UV at 254 nm or MS (ESI+ or APCI-).
Performance Validation & Troubleshooting
The following data summarizes expected performance metrics based on validation of structurally similar hindered pyridine acids.
Table 1: Method Performance Summary
| Parameter | Method A (TMSCHN₂ / GC-MS) | Method B (PFBBr / LC-MS) |
| Reaction Type | Methylation (Proton Transfer) | Alkylation (SN2) |
| Reaction Time | 20 mins (Room Temp) | 45 mins (60°C) |
| Steric Tolerance | High (Best for 3,5-subs) | Moderate (Requires Heat) |
| Derivative Stability | Stable (Weeks at 4°C) | Stable (Days at 4°C) |
| LOD (Est.) | 10–50 ng/mL | 1–5 ng/mL (MS detection) |
| Main Interference | Moisture (Quenches reagent) | Excess Reagent (PFBBr) |
Troubleshooting Guide:
-
Issue: Low Yield in Method A.
-
Issue: Peak Tailing in Method B.
-
Cause: Residual free acid or interaction of the pyridine nitrogen with silanols.
-
Fix: Ensure pH of mobile phase is controlled (Formic acid or Ammonium Acetate). The PFB derivative is less basic, but the pyridine ring remains.
-
References
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.[1][4] Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022. Link
-
Kühnel, E., et al. (2007).[2] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.[2] Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC) - Technical Bulletin. Link
-
Restek Corporation. (n.d.). Guide to Silylation and Alkylation Reagents. Link
-
Wu, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using LC-ESI-MS/MS.[5] Journal of the American Society for Mass Spectrometry, 33(8), 1492–1498. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3,5-Dimethoxyisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. We will focus on one of the most common and accessible synthetic pathways: the oxidation of 3,5-lutidine, followed by a conceptual methoxylation step, to illustrate key challenges in pyridine ring functionalization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental hurdles.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis, focusing on the critical oxidation step of a dimethylpyridine precursor, which is often the primary source of yield loss.
Q1: My overall yield for 3,5-Dimethoxyisonicotinic acid is consistently low. When starting from 3,5-lutidine, what is the most critical step to scrutinize?
A: The most critical stage impacting yield is almost certainly the selective oxidation of one of the two methyl groups on the 3,5-lutidine ring. The primary challenge stems from the symmetrical nature of the starting material. The oxidizing agent does not inherently differentiate between the two identical methyl groups. This leads to two major competing reactions that directly reduce the yield of your desired mono-acid intermediate (3-methyl-5-pyridinecarboxylic acid), which would then be further functionalized.
-
Incomplete Reaction: Insufficient oxidant or non-optimal reaction conditions will leave a significant portion of the 3,5-lutidine unreacted.
-
Over-oxidation: The most common and problematic side reaction is the oxidation of both methyl groups, leading to the formation of 3,5-pyridinedicarboxylic acid.[1]
Effectively, your reaction mixture becomes a competition between starting material, the desired product, and an over-oxidized byproduct. Maximizing the yield relies on carefully controlling the reaction to favor the mono-oxidation product and then efficiently separating it from the other components.
Q2: I am observing a significant amount of over-oxidation to 3,5-pyridinedicarboxylic acid. How can I improve the selectivity for the mono-acid product?
A: This is the central challenge. While perfect selectivity is difficult to achieve with strong oxidants like potassium permanganate (KMnO₄), you can significantly favor the formation of the mono-acid by manipulating the reaction conditions.
Causality: Potassium permanganate is a powerful, non-selective oxidizing agent.[2][3] Once the first methyl group is oxidized, the resulting carboxylate group is electron-withdrawing, which deactivates the pyridine ring. However, this deactivation is often insufficient to completely prevent the oxidation of the second methyl group, especially if local concentrations of the oxidant are high or the temperature is elevated.
Solutions:
-
Control Stoichiometry: The most crucial factor is the molar ratio of the oxidant. Do not use a large excess of KMnO₄. Start with a stoichiometric amount (e.g., 2.0 equivalents of KMnO₄ per mole of 3,5-lutidine for the formation of the mono-acid) and optimize from there. A slight sub-stoichiometric amount might be optimal, accepting some unreacted starting material to suppress the formation of the di-acid.
-
Slow, Controlled Addition: Add the KMnO₄ solution dropwise over a prolonged period (e.g., 4-5 hours) to the solution of 3,5-lutidine.[1] This maintains a low concentration of the oxidant in the reaction at any given moment, reducing the probability of a second oxidation event on the same molecule.
-
Temperature Management: The oxidation is highly exothermic. Maintain a strict temperature, ideally between 25-35°C, using an ice bath or a cooling mantle.[1] Runaway temperatures will dramatically increase the rate of the second oxidation.
Q3: My reaction seems to stall, leaving a large amount of unreacted 3,5-lutidine. What factors could be causing this incomplete conversion?
A: Incomplete conversion, when not due to insufficient oxidant, often points to issues with mass transfer, reagent quality, or pH.
Potential Causes & Solutions:
-
Poor Mass Transfer: As the reaction proceeds, a thick brown precipitate of manganese dioxide (MnO₂) is formed. This can coat the droplets of the sparingly soluble 3,5-lutidine, preventing the aqueous permanganate solution from reaching it.
-
Solution: Ensure vigorous and efficient stirring throughout the entire reaction. The goal is to maintain a fine, well-distributed suspension of all components.
-
-
Incorrect pH: The oxidizing power of permanganate is highly pH-dependent.[3] In neutral or slightly alkaline conditions, it is reduced to MnO₂. In highly acidic conditions, it is reduced to the soluble Mn²⁺ ion. Most lutidine oxidations are performed in neutral or slightly acidic aqueous solutions.
-
Solution: Ensure the reaction is run in an appropriate solvent, typically water, without strong acids or bases, unless the protocol specifies otherwise.[1]
-
-
Oxidant Quality: Potassium permanganate can degrade over time if not stored properly.
-
Solution: Use a fresh, high-purity bottle of KMnO₄.
-
Q4: The purification is proving difficult. How can I effectively separate the desired mono-acid from the di-acid byproduct and unreacted starting material?
A: This is where a well-designed work-up and purification protocol becomes critical for achieving a high final yield. The key is to exploit the different acidic and basic properties of the three main components in your crude mixture. A pH-driven separation is highly effective.[1]
Self-Validating Purification Strategy:
-
Removal of MnO₂: After the reaction, the first step is to remove the solid MnO₂. This is typically done by filtration. To improve filterability, you can add a filter aid like Celite. Alternatively, quenching the reaction with sodium bisulfite (NaHSO₃) will reduce the MnO₂ to soluble MnSO₄, simplifying the filtration.
-
Separation of Di-acid: The di-acid (3,5-pyridinedicarboxylic acid) is significantly more acidic than the mono-acid.
-
Procedure: Take the filtrate and carefully adjust the pH to a very acidic range (e.g., pH 0.3-0.6) using concentrated HCl.[1] At this low pH, the di-acid will be fully protonated and precipitate out of the solution while the more soluble mono-acid and the protonated lutidine remain dissolved. Filter to remove the unwanted di-acid.
-
-
Isolation of Mono-acid: The desired mono-acid is zwitterionic at its isoelectric point.
-
Procedure: Take the filtrate from the previous step and carefully raise the pH to approximately 2.5-3.2.[1] At this specific pH, the mono-acid will be at its lowest solubility and will precipitate. The unreacted 3,5-lutidine will remain in solution as its hydrochloride salt.
-
-
Final Purification: The collected solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
This pH-mediated strategy provides a robust and scalable method for isolating your target intermediate.
Section 2: Process Optimization and Visualization
Table 1: Key Parameter Optimization for 3,5-Lutidine Oxidation
| Parameter | Range / Condition | Rationale & Impact on Yield |
| KMnO₄ Stoichiometry | 1.8 - 2.2 equivalents | Critical for selectivity. <2.0 eq reduces di-acid formation but may leave unreacted starting material. >2.0 eq significantly increases over-oxidation. |
| Reaction Temperature | 25 - 35°C | Controls reaction rate and selectivity. Higher temperatures favor over-oxidation and can lead to thermal runaway.[1] |
| Addition Time | 4 - 6 hours | Minimizes local oxidant concentration. A slow, dropwise addition is essential to favor mono-oxidation over di-oxidation. |
| Stirring Speed | >300 RPM (Vigorous) | Ensures mass transfer. Prevents MnO₂ from coating the organic starting material, which would halt the reaction. |
| Purification pH (Step 1) | 0.3 - 0.6 | Selectively precipitates the di-acid byproduct. Exploits the higher pKa of the second carboxylic acid group.[1] |
| Purification pH (Step 2) | 2.5 - 3.2 | Selectively precipitates the desired mono-acid. This is the isoelectric point where the product has minimal solubility.[1] |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and addressing common issues leading to low yield.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-Methyl-5-Pyridinecarboxylic Acid
This protocol is adapted from general procedures for the oxidation of alkylpyridines.[1]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,5-lutidine (e.g., 0.5 mol) and water (400 mL). Begin vigorous stirring.
-
Prepare Oxidant: In a separate beaker, dissolve potassium permanganate (KMnO₄, 1.0 mol, 2.0 eq) in water (800 mL). This may require gentle warming.
-
Controlled Addition: Cool the lutidine suspension to 25°C using a water bath. Slowly add the KMnO₄ solution from the dropping funnel over 4-5 hours. Carefully monitor the temperature and ensure it does not exceed 35°C. A thick brown precipitate of MnO₂ will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 30°C for an additional 15-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with warm water. Combine all the filtrates.
Protocol 2: Purification via pH-Mediated Selective Precipitation
This protocol details the separation of the desired product from the primary byproducts.[1]
-
Isolate Di-acid: Transfer the combined filtrate from the previous protocol to a large beaker with stirring. Cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) to adjust the pH to ~0.5. A white precipitate (3,5-pyridinedicarboxylic acid) should form. Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Isolate Mono-acid: Transfer the filtrate to a clean beaker. While stirring vigorously, slowly add a solution of aqueous sodium hydroxide (e.g., 6M NaOH) to adjust the pH to ~3.0. A fine white precipitate of the desired 3-methyl-5-pyridinecarboxylic acid will form.
-
Collect and Dry: Continue stirring in an ice bath for 1-2 hours to ensure complete precipitation. Collect the product by vacuum filtration, wash with a small amount of cold water, followed by a cold ethanol wash. Dry the product under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol/water mixture.
Visualizing the Purification Process
Caption: A flowchart illustrating the pH-based purification strategy.
This guide provides a framework for understanding and overcoming the key challenges in synthesizing substituted isonicotinic acids. By applying these principles of controlled oxidation and selective purification, researchers can significantly improve the yield and purity of their target compounds.
References
-
ResearchGate. Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation | Request PDF. Available from: [Link]
- Google Patents. US2733246A - Process of producing isonicotinic acid.
-
PubMed. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]
- Google Patents. US2748137A - Process for preparing isonicotinic acid.
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
-
Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Potassium Permanganate?. Available from: [Link]
- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
Sources
Technical Support Center: Synthesis of Dimethoxy-isonicotinic Acids
Welcome to the technical support center for the synthesis of dimethoxy-isonicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the underlying chemical principles to ensure your success in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of dimethoxy-isonicotinic acids, providing explanations and actionable solutions.
Q1: I am attempting the synthesis of 2,6-dimethoxy-isonicotinic acid via oxidation of 2,6-dimethoxy-4-picoline, but I am observing low yields and a significant amount of a byproduct that appears to be demethylated. What is happening and how can I prevent it?
A1: Understanding the Challenge: O-Demethylation as a Key Side Reaction
The oxidation of a substituted picoline to the corresponding isonicotinic acid is a common synthetic strategy. However, the presence of electron-donating methoxy groups on the pyridine ring can make the molecule susceptible to O-demethylation, especially under harsh oxidative or acidic conditions. The lone pairs on the methoxy oxygen atoms can be attacked by electrophilic species or protons, initiating a cleavage of the methyl group.
Troubleshooting Strategies:
-
Choice of Oxidant: Strong, non-acidic oxidants are preferred. While potassium permanganate (KMnO₄) is effective, it can be aggressive. Consider using milder or more selective oxidizing agents. A two-step process involving the formation of an intermediate that is then oxidized can also be effective.
-
Reaction Conditions:
-
Temperature Control: Maintain the lowest effective temperature to minimize demethylation. Gradual heating and careful monitoring are crucial.
-
pH Control: If the reaction medium becomes too acidic, the likelihood of O-demethylation increases. Buffering the reaction mixture can be beneficial.
-
-
Alternative Synthetic Route: Consider a route that avoids the direct oxidation of the picoline. For instance, the hydrolysis of 4-cyano-2,6-dimethoxypyridine can be a milder alternative to obtain the desired carboxylic acid.
Visualizing the Problem: O-Demethylation Pathway
Caption: O-Demethylation side reaction during oxidation.
Q2: My synthesis of 3,5-dimethoxy-isonicotinic acid through lithiation of 3,5-dimethoxypyridine followed by carboxylation is resulting in a mixture of regioisomers. How can I improve the selectivity?
A2: The Challenge of Regiocontrol in Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The methoxy groups in 3,5-dimethoxypyridine are ortho-directing. However, deprotonation can occur at either the C2, C4, or C6 position, leading to a mixture of products upon quenching with an electrophile like CO₂. The regioselectivity is influenced by steric hindrance and the electronic nature of the directing groups.
Troubleshooting Strategies:
-
Choice of Base: The choice of the lithiating agent is critical.
-
n-Butyllithium (n-BuLi): Often less selective and can lead to addition reactions.
-
Lithium Diisopropylamide (LDA): A bulkier, non-nucleophilic base that can offer improved regioselectivity.[1]
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP): An even more sterically hindered base that can further enhance selectivity.[2]
-
-
Reaction Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C) to kinetically favor the formation of the most stable lithiated intermediate.
-
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium species. Tetrahydrofuran (THF) is a common choice.
-
Quenching Procedure: Add the electrophile (e.g., solid CO₂ or a solution of CO₂ in an ethereal solvent) slowly at low temperature to avoid side reactions.
Visualizing the Regioselectivity Challenge
Caption: Regioisomeric byproducts in lithiation-carboxylation.
Q3: I am struggling with the purification of my dimethoxy-isonicotinic acid product. It seems to be contaminated with starting material and other byproducts. What are the best purification strategies?
A3: Purification Strategies for Substituted Isonicotinic Acids
The purification of polar, amphoteric molecules like isonicotinic acids can be challenging. A combination of techniques is often necessary.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is a fundamental and highly effective technique.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.
-
Extract the aqueous layer with the organic solvent to recover any product that may have partitioned.
-
Combine the organic layers and wash with a dilute basic solution (e.g., saturated NaHCO₃) to deprotonate the carboxylic acid and move it into the aqueous phase.
-
Separate the aqueous layer containing the sodium salt of your product.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the pure isonicotinic acid.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If the product is still not pure, recrystallization from a suitable solvent system can be employed. Common solvents include water, ethanol, or mixtures thereof.
-
Column Chromatography: This is generally a last resort for these types of compounds due to their polarity. If necessary, use a polar stationary phase (e.g., silica gel) and a polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing.
Data Summary: pH-Dependent Solubility
| pH Range | Predominant Species | Solubility in Water | Solubility in Organic Solvents |
| < 2 | Protonated (Pyridinium) | High | Low |
| 3 - 5 | Zwitterionic/Neutral | Low | Low |
| > 6 | Deprotonated (Carboxylate) | High | Low |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of dimethoxy-isonicotinic acids. Always perform a thorough literature search for the specific compound and conduct a risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2,6-Dimethoxy-isonicotinic Acid via Hydrolysis of 4-Cyano-2,6-dimethoxypyridine
This two-step protocol offers a milder alternative to direct oxidation.
Step 1: Synthesis of 4-Cyano-2,6-dimethoxypyridine
This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a solution of 4-cyano-2,6-dichloropyridine in anhydrous methanol, add sodium methoxide (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 4-cyano-2,6-dimethoxypyridine.
Step 2: Hydrolysis to 2,6-Dimethoxy-isonicotinic Acid
-
Dissolve the 4-cyano-2,6-dimethoxypyridine in a mixture of ethanol and a 6M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of 2,6-dimethoxy-isonicotinic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram: Hydrolysis Route
Caption: Synthetic workflow for 2,6-dimethoxy-isonicotinic acid.
References
-
G. R. Newkome, D. C. Hager, J. Org. Chem.1982 , 47 (4), 599–601. [Link]
-
D. L. Comins, N. B. Mantlo, J. Heterocycl. Chem.1983 , 20 (5), 1239–1243. [Link]
-
F. H. Case, T. J. Kasper, J. Am. Chem. Soc.1956 , 78 (22), 5842–5844. [Link]
-
Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Org. Chem.2008 , 73 (16), 6431–6434. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron2008 , 64 (28), 6673-6679. [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Org. Chem. Ind. J.2018 , 14 (3), 128. [Link]
-
Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives. J. Biol. Chem.1985 , 260 (20), 11112-11117. [Link]
-
Directed Lithiation and Substitution of Pyridine Derivatives. Curr. Org. Chem.2008 , 12 (13), 1106-1135. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles2008 , 75 (9), 2215. [Link]
Sources
Optimization of reaction conditions for 2,6-Dimethoxyisonicotinic acid derivatization
Welcome to the Technical Support Center for advanced molecular derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when working with highly functionalized pyridine derivatives.
Derivatizing 2,6-Dimethoxyisonicotinic acid (CAS: 6274-82-4) presents a unique set of chemical challenges. The electron-withdrawing nature of the pyridine nitrogen deactivates the carboxylic acid carbon, while the two bulky methoxy groups at the 2 and 6 positions create significant steric hindrance. Standard coupling conditions often lead to poor yields, sluggish kinetics, or unwanted side reactions.
This guide is designed to move beyond basic recipes. Here, we explore the mechanical causality behind reaction failures and provide self-validating protocols to ensure your esterification and amidation workflows succeed on the first attempt.
Mechanistic Workflow & Pathway Visualization
Understanding the activation energy landscape of your chosen reagent is critical. The diagram below illustrates the divergent pathways for activating the sterically hindered core of 2,6-dimethoxyisonicotinic acid.
Workflow for 2,6-Dimethoxyisonicotinic acid activation and derivatization.
Troubleshooting Guides & FAQs
Q1: My amide coupling using EDC/HOBt is extremely sluggish and low-yielding. Why is this happening? Causality & Solution: The formation of an amide bond requires converting the hydroxyl group into a better leaving group[1]. When using EDC, the initial intermediate is an O-acylisourea. Because 2,6-dimethoxyisonicotinic acid is sterically hindered and electronically deactivated, the subsequent nucleophilic attack by the amine is exceptionally slow. During this delay, the unstable O-acylisourea intermediate often hydrolyzes back to the starting material or undergoes an irreversible rearrangement into a stable, inactive N-acylurea byproduct[1]. Recommendation: Abandon carbodiimides for this specific substrate. Switch to a highly reactive uronium-based coupling reagent like HATU.
Q2: I switched to HATU, but I am observing a major byproduct and almost no desired amide. What went wrong? Causality & Solution: This is a classic "order-of-addition" error. Uronium-based reagents like HATU are highly electrophilic. If you mix the carboxylic acid, the amine, and HATU all at once (a "one-pot" reaction), the amine will directly attack the HATU reagent rather than the activated acid, forming a dead-end tetramethylguanidinium byproduct[2]. Recommendation: You must pre-activate the acid. Allow 2,6-dimethoxyisonicotinic acid to react with HATU and base for at least 15–30 minutes to form the active O-azabenzotriazolyl ester before introducing your amine[2].
Q3: How do I efficiently synthesize the Weinreb amide of 2,6-dimethoxyisonicotinic acid for downstream ketone synthesis? Causality & Solution: For highly specific derivatizations like Weinreb amides (using N,O-dimethylhydroxylamine), generating an intermediate acid chloride is vastly superior to standard peptide coupling reagents. The acid chloride is small and fiercely electrophilic, easily overcoming the substrate's inherent steric hindrance[3]. Recommendation: Use oxalyl chloride with a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the acid to the acid chloride[3].
Quantitative Data: Coupling Reagent Optimization
To aid in your experimental design, below is a comparative matrix of activation strategies specifically modeled for 2,6-dimethoxyisonicotinic acid derivatization.
| Coupling Strategy | Reagents | Typical Yield | Reaction Time | Key Advantages | Primary Side Reactions / Limitations |
| Acid Chloride | Oxalyl Chloride, DMF (cat) | 85–95% | 1–2 h | Highly electrophilic; overcomes steric bulk easily. | Requires strictly anhydrous conditions; toxic gas evolution. |
| Uronium | HATU, DIPEA | 75–90% | 2–5 h | Extremely fast; minimal epimerization[4]. | Tetramethylguanidinium formation if not pre-activated[2]. |
| Carbodiimide | EDC, HOBt, DIPEA | 30–50% | 18–48 h | Water-soluble byproducts ease purification[1]. | N-acylurea rearrangement; highly sluggish kinetics[1]. |
Self-Validating Experimental Protocols
A robust protocol should tell you if it is working while you are running it. The following methodologies include built-in visual and chemical validation checkpoints.
Protocol A: Synthesis of Weinreb Amide via Acid Chloride Activation
This protocol utilizes gas evolution as a built-in validation metric to confirm activation.
-
Setup: Suspend 2,6-dimethoxyisonicotinic acid (1.0 eq, e.g., 13.2 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere[3].
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.2 eq). Causality: DMF is required to form the active Vilsmeier-Haack complex.
-
Activation: Dropwise, add Oxalyl chloride (1.2 eq).
-
Self-Validation Checkpoint: You must observe immediate, vigorous bubbling (evolution of CO₂ and CO gases). If bubbling does not occur, your oxalyl chloride has likely degraded.
-
-
Maturation: Stir at room temperature for 1 hour. The suspension will transition into a clear, colorless solution, confirming complete conversion to the acid chloride[3].
-
Coupling: Cool the reaction to 0 °C. Sequentially add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq)[3].
-
Self-Validation Checkpoint: A white precipitate (pyridinium hydrochloride salt) will crash out of the solution, indicating successful nucleophilic displacement.
-
-
Completion: Stir at room temperature for 18 hours, then partition between EtOAc and saturated aqueous NaHCO₃ for workup[3].
Protocol B: Direct Amide Coupling via HATU
This protocol uses controlled pre-activation to ensure guanidinium byproduct suppression.
-
Pre-Activation: Dissolve 2,6-dimethoxyisonicotinic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.1 eq).
-
Incubation: Stir the mixture at room temperature for exactly 20 minutes.
-
Self-Validation Checkpoint: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active O-(7-azabenzotriazol-1-yl) ester.
-
-
Amine Addition: Add your target amine (1.2 eq) to the activated mixture.
-
Monitoring: Stir for 2–5 hours. Monitor via TLC or LC-MS. The complete disappearance of the active ester mass/spot confirms the reaction is finished.
References
-
[1] Title: An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU | Source: benchchem.com | URL:
-
[4] Title: Coupling Reagents - Aapptec Peptides | Source: peptide.com | URL:
-
[3] Title: Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 | Source: nih.gov | URL:
-
[2] Title: HATU/PyBOP coupling procedure question : r/Chempros | Source: reddit.com | URL:
Sources
Troubleshooting low solubility of 3,5-Dimethoxyisonicotinic acid in organic solvents
Executive Summary: The "Brick Dust" Challenge
The Problem: Users frequently report that 3,5-Dimethoxyisonicotinic acid (3,5-DMINA) behaves like "brick dust"—it remains a stubborn suspension in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Diethyl Ether (
The Root Cause: This molecule is not a simple organic acid.[1][3][4] It is a zwitterionic heterocycle .[1][3]
-
Zwitterion Formation: The basic pyridine nitrogen accepts a proton from the carboxylic acid, creating an internal salt (
). This creates massive electrostatic attraction between molecules.[1][3] -
Crystal Lattice Energy: The 3,5-dimethoxy substituents encourage
- stacking, while the zwitterionic core forms a high-energy crystal lattice that non-polar solvents cannot penetrate.[1][3]
The Solution Philosophy: To dissolve it, you must break the lattice by either:
-
pH Manipulation: Forcing the molecule into a single ionic state (Anionic or Cationic).[1][3][2]
-
High-Dielectric Solvents: Using solvents capable of disrupting strong dipole interactions.[1][3]
Solubility Profile & Solvent Selection Guide
The following data summarizes solvent compatibility based on thermodynamic solubility parameters for isonicotinic acid derivatives [1][2].
Solubility Heatmap
| Solvent Class | Solvent | Solubility Rating | Technical Note |
| Chlorinated | DCM, Chloroform | Poor (< 1 mg/mL) | Ineffective against zwitterionic lattice.[1][3][2] |
| Ethers | Very Poor | THF may work sparingly if heated, but precipitation is likely upon cooling.[1][3] | |
| Alcohols | Methanol, Ethanol | Moderate | Solubility improves significantly with heat; useful for recrystallization.[1][3] |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (> 50 mg/mL) | Recommended for reactions. Disrupts H-bonding networks.[1][3] |
| Fluorinated | HFIP (Hexafluoroisopropanol) | High | Specialized solvent.[1][3][2] Excellent for dissolving difficult peptides/acids for analysis.[1][3] |
| Aqueous | Water (Neutral pH) | Low | Poor solubility at pH 3–5 (Isoelectric point).[1][3][2] |
| Aqueous | Water (High/Low pH) | High | Soluble as Hydrochloride salt (pH < 1) or Carboxylate salt (pH > 10).[1][3][2] |
Troubleshooting Workflows
Scenario A: "I cannot extract the product from the aqueous layer."
Issue: You ran a reaction in water or DMF, added water/DCM for extraction, and the product is not moving into the organic layer. Diagnosis: At neutral or slightly acidic pH, 3,5-DMINA is zwitterionic and water-soluble (or insoluble in both phases, sitting at the interface).[1][3]
Protocol: The "pH Swing" Extraction Do not use standard DCM extraction.[1][3] Use this modified protocol to force the molecule into the organic phase.
-
Acidify: Adjust aqueous layer to pH 3–4 (the Isoelectric Point).[1][3][2] The solid may precipitate.[1][3]
-
Filtration (Preferred): If solid forms, do not extract. Filter it. This is the purest form.
-
Extraction (If no precipitate):
-
Solvent System: Use 10% Methanol in Chloroform or 25% Isopropanol in DCM .[1][3] Pure DCM is too non-polar.[1][3]
-
Salting Out: Saturate the aqueous layer with NaCl to decrease water solubility (Salting-out effect).[1][3][2]
-
Perform Extraction: Wash the organic layer with brine, dry over
, and evaporate.[3]
-
Scenario B: "The coupling reaction failed (Low Yield)."
Issue: Trying to couple 3,5-DMINA with an amine using EDC or DCC in DCM, but the acid just floats as a solid. Diagnosis: Heterogeneous reaction kinetics.[1][3] The coupling agent cannot activate the solid acid efficiently.[1][3]
Protocol: Solubilization & Activation Strategy
Option 1: The Dipolar Switch (Recommended) [2]
-
Solvent: Switch to DMF or DMAc (Dimethylacetamide).[1][3][2]
-
Base: Add 3.0 equivalents of DIPEA (Diisopropylethylamine).[1][3][2]
-
Why? The organic base deprotonates the carboxylic acid, breaking the zwitterion and forming a lipophilic ammonium salt that is soluble in organic media.
-
-
Coupling Agent: Use HATU or PyBOP instead of carbodiimides (EDC).[1][3][2]
Option 2: The Acid Chloride Route (The "Nuclear" Option) If the amide coupling resists standard conditions, convert the acid to an acid chloride.[2] This intermediate is highly soluble in DCM/THF.[1][3]
-
Suspend 3,5-DMINA in Thionyl Chloride (
) . -
Reflux for 1–2 hours. The solid will dissolve as it converts to the acid chloride (
).[1][3][2] -
Evaporate excess
strictly under vacuum.[1][3] -
Redissolve the resulting residue in DCM and add to your amine.[1][3]
Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the intended application (Reaction vs. Extraction).
Figure 2: The Zwitterionic Equilibrium
Caption: The pH-dependent species of 3,5-DMINA. Solubility is highest at the extremes (Species A and C) and lowest at the isoelectric point (Species B).[2]
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to wash the solid? A: Yes. 3,5-DMINA is poorly soluble in acetone.[1][3] Washing the crude solid with cold acetone is an excellent way to remove non-polar impurities while keeping your product on the filter paper.[1][3]
Q: Why does my NMR in
-
Fix: Use DMSO-d6 . If you must use chloroform, add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) or MeOD to break the H-bonds and solubilize the sample.[1][3]
Q: I need to run a reaction in DCM, but it won't dissolve. Can I use a phase transfer catalyst? A: Yes. If you must use a non-polar solvent, use Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1][3][2] These catalysts can pair with the carboxylate anion, dragging the molecule into the organic phase (DCM/Toluene).[2]
References
-
Solubility of Isonicotinic Acid Derivatives: Wang, J., et al. (2013).[1][3] "Solubility of Isonicotinic Acid in Various Organic Solvents." Journal of Chemical & Engineering Data. (General reference for pyridine carboxylic acid solubility thermodynamics).[1][2]
-
Zwitterionic Character of Pyridines: Li, H., et al. (2020).[1][3][5] "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications.[1][3] (Discusses the impact of zwitterions/lattice energy on solubility prediction).[1][2]
-
Purification of Pyridine Acids: Google Patents. (2017).[1][3][2] "CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid."[1][3][6] (Describes the pH adjustment and isoelectric precipitation methodology for analogous molecules).
-
Amide Coupling of Insoluble Acids: Valeur, E., & Bradley, M. (2009).[1][3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][3] (Authoritative review on handling difficult coupling substrates).
Sources
- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. 3,5-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 2,6-Dimethoxyisonicotinic acid (DMIA). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic compound. As a versatile intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of DMIA is critical.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring a self-validating, scalable process.
Section 1: Synthesis Strategy Overview & Key Reactions
The most reliable and scalable synthesis of 2,6-Dimethoxyisonicotinic acid typically begins with a pre-functionalized pyridine ring, namely a 2,6-dichloroisonicotinic acid derivative. The core of the synthesis relies on a well-understood mechanism: Nucleophilic Aromatic Substitution (SNAr).
The overall strategy involves two main transformations:
-
Double Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are displaced by methoxide ions. The electron-deficient nature of the pyridine ring, further activated by the two electron-withdrawing chlorine atoms, makes the C2 and C6 positions highly susceptible to nucleophilic attack.[2][3]
-
Saponification (Ester Hydrolysis): The ester group at the C4 position is hydrolyzed to the final carboxylic acid. This is typically done under basic conditions.
Recommended Synthetic Workflow
The following workflow is recommended for its high yield, scalability, and use of readily available starting materials. The synthesis starts from an ester of 2,6-dichloroisonicotinic acid to protect the carboxylic acid functionality during the methoxylation step.
Caption: Recommended two-step synthesis workflow for 2,6-Dimethoxyisonicotinic acid.
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses specific issues that may arise during the synthesis, providing both diagnostic questions and actionable solutions.
Problem Category: Nucleophilic Aromatic Substitution (Methoxylation)
Q1: My methoxylation of Ethyl 2,6-dichloroisonicotinate is slow, incomplete, or stalling. What are the potential causes and solutions?
A1: This is a common issue when scaling up SNAr reactions. The root cause is often related to the quality of reagents, reaction conditions, or insufficient activation.
| Potential Cause | Troubleshooting & Optimization Steps | Scientific Rationale |
| Moisture in the Reaction | Ensure all glassware is oven-dried. Use anhydrous methanol. If preparing sodium methoxide in situ from sodium metal, ensure the metal is clean and the methanol is dry. | Sodium methoxide is a strong base and is readily neutralized by water. Water can also compete as a nucleophile, leading to unwanted byproducts. |
| Poor Quality Sodium Methoxide | Use freshly opened, high-purity sodium methoxide. Commercial solutions (e.g., 25-30% in methanol) are often reliable.[2] If the reaction is still slow, consider increasing the equivalents of NaOMe from ~2.2 eq. to 2.5-3.0 eq. | The activity of solid sodium methoxide can decrease over time due to absorption of atmospheric moisture and CO₂. A slight excess ensures the reaction is driven to completion. |
| Insufficient Temperature | Ensure the reaction mixture is maintained at a steady reflux. For larger volumes, confirm the internal temperature is at the boiling point of methanol (~65 °C). | Nucleophilic aromatic substitution reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow reaction rate. |
| Poor Mixing | On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous suspension. | Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.[4] |
Q2: I am observing significant side product formation, particularly a mono-methoxylated species. How can I improve selectivity for the di-substituted product?
A2: Formation of the mono-substituted intermediate (Ethyl 6-chloro-2-methoxyisonicotinate) is expected, but its accumulation indicates the second substitution is kinetically slower.
Caption: Kinetic pathway showing the formation of the mono-methoxy intermediate.
-
Solution 1: Increase Reaction Time and/or Temperature: The most straightforward approach is to extend the reflux time. Monitor the reaction by TLC or LC-MS until the mono-substituted spot disappears. If feasible and safe, a higher-boiling solvent like ethanol with sodium ethoxide could be considered, though this would change the final product.
-
Solution 2: Increase Stoichiometry of Nucleophile: As mentioned in A1, increasing the equivalents of sodium methoxide can help drive the second, slower substitution to completion by Le Châtelier's principle.
-
Scientific Rationale: The first substitution of a chlorine atom is rapid. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, making the second substitution (k2) inherently slower than the first (k1). Overcoming this requires more forcing conditions (time, temperature, or concentration).
Problem Category: Saponification (Ester Hydrolysis)
Q3: The hydrolysis of my Ethyl 2,6-dimethoxyisonicotinate is not going to completion. How can I drive the reaction forward?
A3: Incomplete saponification is usually a matter of reaction conditions or stoichiometry.
-
Increase Equivalents of Base: Ensure at least 1.1 to 1.5 equivalents of NaOH or KOH are used. A larger excess (2-3 equivalents) can be used to accelerate the reaction.
-
Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like THF or ethanol can improve homogeneity and increase the reaction rate.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will significantly increase the rate of hydrolysis. Monitor for potential degradation if heating for extended periods.
Problem Category: Product Isolation and Purification
Q4: My final product, 2,6-Dimethoxyisonicotinic acid, is difficult to crystallize after acidification and purifies as an oil or remains in the aqueous layer. What can I do?
A4: This is a very common problem related to the product's solubility and the work-up procedure.
-
Ensure Complete Acidification: 2,6-Dimethoxyisonicotinic acid is amphoteric. To precipitate it effectively from the basic hydrolysis mixture, you must acidify to its isoelectric point. Use a pH meter and adjust to approximately pH 3-4 with concentrated HCl. Adding acid until you "think" it's acidic is not sufficient.
-
"Salting Out": Before extraction, saturate the aqueous layer with solid NaCl. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and forcing it into the organic extraction solvent.
-
Use a Better Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol is often more effective than ethyl acetate for extracting polar, acidic compounds. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
-
Crystallization Solvent System: For crystallization, try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (like methanol or acetone) and then slowly add a poor solvent (like hexanes or diethyl ether) until turbidity persists. Allow it to slowly cool to induce crystallization.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling sodium methoxide? A1: Sodium methoxide is corrosive, flammable, and reacts violently with water. Always handle it in a fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). It is hygroscopic and should be stored under an inert atmosphere.[2] When quenching a reaction, do so slowly and carefully with a proton source, preferably by adding the reaction mixture to a cooled, stirred acidic solution.
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity? A2:
-
Thin Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the disappearance of starting material and the appearance of the product. A typical eluent system is Ethyl Acetate/Hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the intermediate and final products and for tracking the disappearance of the mono-substituted intermediate during the methoxylation step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product. Key signals to look for are the two methoxy singlets (~4.0 ppm) and the two equivalent aromatic protons on the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): The best method for determining the final purity of the isolated product.
Q3: Can I start from 2,6-lutidine instead of a dichloropyridine derivative? A3: While possible, it is not recommended for a scalable synthesis. The oxidation of the two methyl groups of 2,6-lutidine to a dicarboxylic acid requires harsh oxidizing agents like potassium permanganate, often with modest yields and significant waste generation.[5][6] The subsequent steps would then involve selective esterification and other manipulations, making the overall route longer and less efficient than starting from a pre-functionalized halo-pyridine.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,6-dimethoxyisonicotinate
-
Materials:
-
Ethyl 2,6-dichloroisonicotinate (1.0 eq)
-
Sodium methoxide (2.5 eq)
-
Anhydrous Methanol
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2,6-dichloroisonicotinate and anhydrous methanol (approx. 10 mL per gram of starting material).
-
Begin stirring to dissolve the starting material.
-
Carefully add sodium methoxide portion-wise to the solution. The addition may be exothermic.
-
Heat the reaction mixture to a steady reflux (~65 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of cold water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Saponification to 2,6-Dimethoxyisonicotinic Acid
-
Materials:
-
Crude Ethyl 2,6-dimethoxyisonicotinate (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Water, THF (optional co-solvent)
-
Concentrated HCl
-
-
Procedure:
-
Dissolve the crude ester in a suitable solvent mixture (e.g., 3:1 Water:THF).
-
Add sodium hydroxide pellets and stir at room temperature or warm gently to 40 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Cool the mixture in an ice bath.
-
Slowly acidify the reaction mixture with concentrated HCl, monitoring with a pH meter, to a final pH of ~3. A white precipitate should form.
-
If precipitation is slow, cool the mixture for a longer period and scratch the inside of the flask with a glass rod.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water and then a small amount of a non-polar solvent like hexanes.
-
Dry the solid product under vacuum to a constant weight.
-
References
-
Wikipedia. (2023, December 29). 2,6-Dichloropyridine. Retrieved from [Link]
-
Amer, A. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]
-
Jubie, S., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 815-823. Retrieved from [Link]
-
Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649-653. Retrieved from [Link]
-
ResearchGate. (n.d.). Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. Retrieved from [Link]
- CN104478794A - Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.
- US5112982A - Process for preparing 2,6-dichloropyridine. (n.d.). Google Patents.
- US2745838A - Preparation of isonicotinic acid esters. (n.d.). Google Patents.
-
Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Retrieved from [Link]
-
Huisman, M., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. Retrieved from [Link]
- US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine. (n.d.). Google Patents.
-
Yap, A. H., et al. (2018). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 74(38), 5345-5353. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.... Retrieved from [Link]
-
Bobbitt, J. M. (n.d.). The Revised Preparation of 2 and 3. Organic Syntheses Procedure. Retrieved from [Link]
- CN1317268C - The preparation method of 2,6-lutidine. (n.d.). Google Patents.
- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
Fallah, E., et al. (2007). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Helvetica Chimica Acta, 90(10), 1887-1930. Retrieved from [Link]
-
European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2,6-dimethoxy-3,5-pyridinediamine HCL (A101). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
MDPI. (2023, December 24). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Retrieved from [Link]
-
Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Open Chemistry, 19(1), 1083-1094. Retrieved from [Link]
Sources
- 1. Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid | lookchem [lookchem.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 3,5-Dimethoxyisonicotinic acid during storage
Welcome to the Technical Support Center for 3,5-Dimethoxyisonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to troubleshoot common issues encountered during experimentation. Our goal is to ensure the integrity and stability of your valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3,5-Dimethoxyisonicotinic acid during storage?
A1: The degradation of 3,5-Dimethoxyisonicotinic acid is primarily influenced by environmental factors. As with many substituted pyridine and carboxylic acid derivatives, exposure to light, moisture, high temperatures, and reactive atmospheric gases (like oxygen) can initiate and accelerate degradation processes. The methoxy groups, while generally stable, can be susceptible to ether cleavage under harsh acidic conditions, though this is less of a concern during standard storage. The carboxylic acid moiety can participate in decarboxylation reactions, especially at elevated temperatures.
Q2: I've noticed a slight discoloration (yellowing) of my solid 3,5-Dimethoxyisonicotinic acid sample over time. Is this a sign of degradation?
A2: Yes, a change in color, typically to a yellow or brownish hue, is a common visual indicator of degradation for many organic compounds, including 3,5-Dimethoxyisonicotinic acid. This discoloration is often due to the formation of minor impurities or degradation products resulting from slow oxidation or other reactions on the compound's surface. While slight discoloration may not significantly impact the outcome of all experiments, it indicates that the storage conditions may not be optimal and that the purity of the compound should be verified before use in sensitive applications.
Q3: What are the ideal storage conditions to ensure the long-term stability of 3,5-Dimethoxyisonicotinic acid?
A3: To maximize the shelf-life of 3,5-Dimethoxyisonicotinic acid, it is crucial to control its storage environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by displacing atmospheric oxygen. |
| Light | Amber or opaque container | Protects the compound from photolytic degradation.[2][3] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis and moisture-mediated degradation.[4] |
For optimal long-term storage, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to atmospheric conditions during repeated handling.
Q4: Can I store solutions of 3,5-Dimethoxyisonicotinic acid? If so, what are the best practices?
A4: While storing the compound in its solid form is always preferred for long-term stability, solutions can be prepared and stored for shorter durations. A study on a similar compound, methylnicotinate, in an aqueous solution showed slow hydrolysis over time.[5]
Best Practices for Solution Storage:
-
Solvent Choice: Use anhydrous, high-purity solvents. The choice of solvent will depend on the intended application.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20 °C) in tightly sealed containers, protected from light.
-
Inert Atmosphere: If the solvent is susceptible to peroxide formation (e.g., THF, dioxane), ensure it is properly stabilized and consider storing the solution under an inert atmosphere.
-
Duration: Prepare solutions fresh whenever possible. If storage is necessary, it is advisable to re-qualify the solution's concentration and purity if stored for an extended period.
Troubleshooting Guide
Problem 1: Inconsistent or Poor Yields in Subsequent Reactions
Symptoms:
-
Lower than expected yields in reactions where 3,5-Dimethoxyisonicotinic acid is a starting material.
-
Formation of unexpected byproducts.
Possible Cause: Degradation of the 3,5-Dimethoxyisonicotinic acid has occurred, reducing its effective concentration and introducing impurities that may interfere with the reaction. The carboxylic acid and pyridine functionalities are key to its reactivity, and any alteration to these groups will impact its chemical behavior.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Protocol: Purity Verification
-
Obtain a fresh sample of 3,5-Dimethoxyisonicotinic acid from your stored batch.
-
Prepare a sample for Nuclear Magnetic Resonance (NMR) spectroscopy. Dissolve a small amount in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Compare the obtained spectrum with a reference spectrum for 3,5-Dimethoxyisonicotinic acid to check for the presence of impurity peaks.
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will help to identify the main component and any degradation products by their mass-to-charge ratio.
-
If significant impurities are detected, it is recommended to either purify the existing material (e.g., by recrystallization) or procure a new batch of the compound.
Problem 2: Solubility Issues Not Previously Encountered
Symptoms:
-
The compound does not fully dissolve in a solvent in which it was previously soluble.
-
Formation of a precipitate or suspension when dissolution is attempted.
Possible Cause: Degradation of 3,5-Dimethoxyisonicotinic acid can lead to the formation of less soluble impurities or polymeric material. Carboxylic acids can sometimes form insoluble salts or anhydrides under certain conditions.[7][8]
Logical Relationship Diagram:
Caption: Cause-and-effect of degradation on solubility.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solid material for any heterogeneity or signs of clumping, which might indicate the absorption of moisture.
-
Sonication and Gentle Heating: Try to aid dissolution by using an ultrasonic bath or gently warming the solution. Be cautious with heating, as it can accelerate the degradation of the remaining compound.
-
pH Adjustment: For aqueous solutions, the solubility of carboxylic acids is highly pH-dependent.[9] Adding a small amount of a suitable base (e.g., sodium bicarbonate) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Purity Analysis: If solubility issues persist, perform the purity verification steps outlined in the previous troubleshooting section to identify the nature of the insoluble material.
References
- Boesrma, J. (1980s). Synthesis of pyridinium salts. Referenced in: Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. 3,5-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 605763.
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Jubilant Ingrevia Limited. (2024, January 25).
- ResearchGate.
- ResearchGate. Structures of methoxy‐substituted quinolines and pyridines studied in this work.
- ECHEMI. Pyridine, alkyl derivs.
- CymitQuimica. (2024, November 1).
- Sigma-Aldrich. (2025, June 2).
- Fisher Scientific. (2010, November 6).
- MedchemExpress.com. (2025, May 7).
- MUT Research Archive. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Fisher Scientific.
- PMC. (2025, December 18).
- Wikipedia. Carboxylic acid.
- ScienceDirect. (2021, April 26). Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition.
- NOAA. Acids, Carboxylic - CAMEO Chemicals.
- Britannica. (2026, January 22). Carboxylic acid | Structure, Properties, Formula, Uses, & Facts.
- University of St Andrews.
- MDPI. (2024, January 31).
- Groundworks NM. 3,5-Dichloroisonicotinic acid.
- PMC. (2008, September 24).
- Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Dichloroisonicotinic Acid 13958-93-5.
- BLD Pharm. 544703-96-0|3,5-Dimethylisonicotinic acid.
- Chem-Impex. Ácido 3,5-dicloroisonicotínico.
- MDPI. (2021, January 6).
- ResearchGate.
- RSC Publishing. (2022, July 26).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
Optimizing HPLC separation of isonicotinic acid isomers
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the high-performance liquid chromatography (HPLC) separation of pyridinecarboxylic acid isomers: isonicotinic acid, nicotinic acid (niacin), and picolinic acid.
Separating these structural isomers is notoriously difficult. Because they possess nearly identical masses, empirical formulas, and extreme polarities, standard reversed-phase (RP) approaches frequently fail. This guide will walk you through the causality behind these failures and provide self-validating protocols to achieve baseline resolution.
Diagnostic Overview & Decision Matrix
The primary reason these isomers co-elute in the void volume on standard C18 columns is their amphoteric (zwitterionic) nature. To retain them, we must abandon purely hydrophobic retention mechanisms and exploit the micro-differences in their ionic properties using Mixed-Mode or Hydrophilic Interaction Liquid Chromatography (HILIC) [3].
Diagnostic workflow for resolving pyridinecarboxylic acid isomers via Mixed-Mode or HILIC HPLC.
Physicochemical Properties: The Causality of Separation
To understand why our optimization strategies work, we must look at the quantitative properties of the analytes. Because their LogP values are entirely negative (indicating extreme hydrophilicity), hydrophobic partitioning is useless. Instead, we must leverage the slight variations in their
| Isomer | Common Name | Position | LogP | ||
| 2-Pyridinecarboxylic acid | Picolinic acid | Ortho | 1.01 | 5.39 | -0.42 |
| 3-Pyridinecarboxylic acid | Nicotinic acid (Niacin) | Meta | 2.08 | 4.90 | -0.34 |
| 4-Pyridinecarboxylic acid | Isonicotinic acid | Para | 1.70 | 4.89 | -0.32 |
Data Interpretation: At a mobile phase pH of 2.0, the carboxylic acid groups are mostly protonated (neutral), while the pyridine nitrogens are fully protonated (positively charged). This specific ionic state is the causal mechanism that allows cation-exchange columns to grip the molecules.
Validated Methodologies
Protocol A: Mixed-Mode Reversed-Phase/Cation-Exchange (UV Detection)
This method exploits the small differences in hydrophobic and ionic properties to enhance resolution between isomers [2].
-
Column: Core-shell mixed-mode RP/Cation-exchange (e.g., Coresep 100 or Primesep 100, 4.6 x 150 mm).
-
Mobile Phase: Isocratic 5% Acetonitrile (ACN) / 95% Water.
-
Buffer: 0.15% Phosphoric acid (
) or Sulfuric acid ( ). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
Step-by-Step Execution & Self-Validation:
-
Prepare the Mobile Phase: Mix 50 mL of ACN with 950 mL of ultrapure water. Add 1.5 mL of concentrated phosphoric acid.
-
Self-Validation Check (pH): Measure the mobile phase pH. It must read between 1.8 and 2.2. If the pH is too high, the carboxylate group will ionize, creating a zwitterion that neutralizes the net positive charge, causing the analytes to dump into the void volume.
-
Equilibration: Flush the column for 20 column volumes. Monitor the UV baseline; a flat baseline indicates the stationary phase is fully protonated and equilibrated.
-
Injection: Inject 2 µL of sample (0.2 mg/mL).
-
Expected Outcome: Picolinic acid elutes first, followed by nicotinic acid, and isonicotinic acid elutes last. Retention time is strictly controlled by the amount of ACN and buffer concentration [1].
Protocol B: HILIC Mode (LC-MS Compatible)
If you require Mass Spectrometry, non-volatile acids like phosphoric acid will cause severe ion suppression and source contamination. HILIC is the required alternative.
-
Column: Zwitterionic HILIC column (e.g., Obelisc N).
-
Mobile Phase: Isocratic 80% ACN / 20% Water.
-
Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic acid.
-
Flow Rate: 0.8 mL/min.
Step-by-Step Execution & Self-Validation:
-
Prepare the Aqueous Buffer: Dissolve Ammonium Formate in water to a concentration of 100 mM. Adjust to pH 3.0 using Formic acid.
-
Blend Mobile Phase: Mix 800 mL ACN with 200 mL of the prepared buffer (final buffer concentration = 20 mM).
-
Self-Validation Check (Miscibility): Ensure no salt precipitation occurs when the aqueous buffer hits the high-organic ACN.
-
Equilibration: HILIC requires extensive hydration of the stationary phase. Flush for a minimum of 40 column volumes before the first injection to ensure reproducible retention times.
Troubleshooting FAQs
Q: My pyridinecarboxylic acid peaks are co-eluting in the void volume (
Q: How does adjusting the mobile phase pH change the elution order in mixed-mode chromatography?
A: Pyridinecarboxylic acids are amphoteric. Retention in mixed-mode chromatography is governed by the ionization state of both the analyte and the stationary phase. At pH 2.0, the pyridine nitrogen is positively charged, maximizing cation-exchange retention. If you raise the pH above 3.0, the carboxylic acid group begins to deprotonate, forming a zwitterion. This internal charge neutralization drastically reduces the effective positive charge available to interact with the stationary phase, leading to faster elution and potential shifts in elution order based on the micro-differences in their respective
Q: Why am I seeing severe peak tailing for isonicotinic acid? A: Peak tailing for basic/amphoteric compounds usually indicates secondary interactions with unendcapped silanols on the silica support, or an overloaded ion-exchange capacity. Solution: Increase your buffer concentration (e.g., from 0.1% to 0.2% acid). A higher ionic strength better masks active silanol sites and provides sufficient competing ions to facilitate sharp, symmetrical desorption from the cation-exchange sites.
Q: Can I use Trifluoroacetic Acid (TFA) instead of Phosphoric acid for UV detection? A: While TFA is an excellent ion-pairing agent and will lower the pH sufficiently, it has a strong UV absorbance below 220 nm, which will raise your baseline noise significantly. Furthermore, TFA causes severe ion suppression if you ever transfer the method to an MS detector. Stick to Phosphoric acid for UV-only methods, and Formic acid/Ammonium Formate for MS methods.
References
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Technologies,[Link]
-
HELIX Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column." HELIX Chromatography,[Link]
-
Ding, Ling, et al. "Investigating the spectral characteristics of three distinct aromatic monocyclic carboxylic acids using terahertz spectroscopy." Modern Physics Letters B, ResearchGate,[Link]
Overcoming challenges in the characterization of dimethoxy-pyridine derivatives
Welcome to the Technical Support Center for the structural and analytical characterization of dimethoxy-pyridine derivatives. These scaffolds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including proton pump inhibitors (e.g., pantoprazole) and novel tubulin-binding anticancer agents.
Despite their ubiquitous presence in medicinal chemistry, dimethoxy-pyridines present unique analytical challenges. The electron-rich nature of the methoxy groups, combined with the basic, quadrupolar nitrogen of the pyridine ring, frequently leads to spectral anomalies and chromatographic co-elution. This guide provides field-proven troubleshooting strategies, grounded in fundamental physical chemistry, to help you overcome these hurdles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
Q1: Why do the
The Causality:
This phenomenon is caused by
The Solution:
To resolve these signals, you must alter the quadrupolar relaxation rate. This can be achieved by changing the symmetry of the electric field gradient around the nitrogen or by altering the molecular tumbling rate (correlation time,
Protocol 1: Suppressing Quadrupolar Broadening via Acid-Titration (Self-Validating)
-
Sample Preparation: Dissolve 5–10 mg of the dimethoxy-pyridine derivative in 0.6 mL of CDCl
or DMSO- . -
Baseline Acquisition: Acquire a standard 1D
C NMR spectrum. Measure the Full Width at Half Maximum (FWHM) of the C2 and C6 carbon signals. -
Titration: Add 1–2 equivalents of a deuterated acid (e.g., Trifluoroacetic acid-
, TFA- ) directly to the NMR tube. -
Mechanism of Action: Protonation of the pyridine nitrogen alters its hybridization and significantly increases the symmetry of the local electric field gradient. This drastically slows the quadrupolar relaxation rate [2].
-
Validation: Re-acquire the
C NMR spectrum. Self-Validation Check: The protocol is successful if the C2/C6 signals sharpen dramatically (FWHM reduced by >50%) and shift downfield due to the electron-withdrawing effect of the pyridinium cation.
Caption: Logical workflow for diagnosing and resolving 14N quadrupolar broadening in NMR spectroscopy.
Table 1: Typical NMR Chemical Shifts for 2,6-Dimethoxypyridine
| Nucleus | Position | Chemical Shift ( | Multiplicity | Note |
| -OCH | 3.80 - 4.00 | Singlet (6H) | Highly dependent on solvent polarity. | |
| C3, C5 (Aromatic) | 6.30 - 6.45 | Doublet (2H) | Shielded by ortho-methoxy groups. | |
| C4 (Aromatic) | 7.45 - 7.65 | Triplet (1H) | Deshielded relative to C3/C5. | |
| C2, C6 | ~161.0 - 163.0 | Singlet | Broadening may occur without TFA. |
Mass Spectrometry (MS) Fragmentation Anomalies
Q2: During LC-MS/MS analysis, my dimethoxy-pyridine compound exhibits intense, unexpected fragment ions corresponding to a loss of 15 Da and 29 Da. How do I interpret this, and how can I optimize my Multiple Reaction Monitoring (MRM) transitions?
The Causality: The fragmentation of methoxy-aromatics under Collision-Induced Dissociation (CID) is highly predictable but often mistaken for impurities.
-
Loss of 15 Da (
): Corresponds to the homolytic cleavage of the O–CH bond, expelling a methyl radical ( CH ). This is highly favored because the resulting radical cation is resonance-stabilized by the pyridine ring [3]. -
Loss of 29 Da (
): Corresponds to the loss of a formyl radical ( CHO). This occurs via a rearrangement pathway following the initial loss of a hydrogen atom from the methoxy group [3].
The Solution: Instead of trying to eliminate these fragments, leverage them. These specific neutral losses are highly diagnostic for methoxy-pyridines and make excellent product ions for MRM quantitation.
Table 2: Diagnostic MS/MS Fragmentation of Dimethoxy-Pyridines
| Precursor Ion | Product Ion | Neutral Loss | Structural Implication |
| Confirms presence of at least one -OCH | |||
| Characteristic rearrangement of methoxy-aromatics. | |||
| CH | Loss of formaldehyde; common in ortho-substituted derivatives. |
Chromatographic Separation (HPLC/UPLC) Issues
Q3: I am struggling to separate regioisomers of dimethoxy-pyridine (e.g., 2,6-dimethoxypyridine vs. 3,4-dimethoxypyridine) and their genotoxic impurities. They co-elute on a standard C18 column with severe peak tailing. How can I achieve baseline resolution?
The Causality:
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Regioisomers of dimethoxy-pyridine have nearly identical partition coefficients (
The Solution:
You must implement a two-pronged approach: (1) strictly control the ionization state using a volatile buffer, and (2) switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) column. PFP columns provide
Protocol 2: UPLC-MS/MS Method for Regioisomer Separation (Self-Validating)
-
Stationary Phase Selection: Install a PFP UPLC column (e.g.,
). -
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Ensures the pyridine nitrogen is fully protonated, eliminating mixed-mode tailing).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Validation: Inject a system suitability standard containing a 1:1 mixture of 2,6-dimethoxypyridine and 3,4-dimethoxypyridine. Self-Validation Check: Calculate the resolution (
) between the two peaks. The protocol is successfully optimized when (baseline resolution) and the asymmetry factor ( ) for both peaks is between 0.9 and 1.2.
Caption: Chromatographic optimization workflow for separating dimethoxy-pyridine regioisomers.
References
-
Thomas, W. A., & Griffin, G. E. "The NMR Spectra of Some Fluorinated Pyridine Derivatives." Organic Magnetic Resonance, OSTI.gov. Available at:[Link]
-
"Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling." ACS Organic & Inorganic Au, ACS Publications. Available at:[Link]
-
"Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Journal of Pharmaceutical and Biomedical Analysis, PMC. Available at:[Link]
Refinement of crystallization methods for 2,6-Dimethoxyisonicotinic acid
Technical Support Center: Refinement of Crystallization Methods for 2,6-Dimethoxyisonicotinic Acid
Subject: Optimization of Solid-State Isolation and Purification Protocols Molecule: 2,6-Dimethoxyisonicotinic acid (2,6-DMINA) CAS: 6274-82-4 Chemical Formula: C₈H₉NO₄[1][2]
Executive Summary
This technical guide addresses the purification challenges of 2,6-Dimethoxyisonicotinic acid. Unlike simple carboxylic acids, the presence of two methoxy groups at the
Part 1: Core Crystallization Workflows
The refinement of 2,6-DMINA relies on two primary methodologies: pH-Swing Precipitation (for crude isolation) and Solvent/Anti-Solvent Recrystallization (for high-purity polishing).[2]
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate purification route based on input purity and specific impurity profiles.
Caption: Figure 1.[2] Dual-path purification strategy for 2,6-Dimethoxyisonicotinic acid. Route A utilizes the molecule's amphoteric nature for bulk cleaning, while Route B leverages solubility differentials for final polishing.
Part 2: Technical Support & Troubleshooting (Q&A)
Module 1: Solubility & Solvent Selection
Q1: Why does my product "oil out" instead of crystallizing when I add water to the methanol solution?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is exceeded too rapidly, or the operating temperature is above the "oiling out" boundary of the phase diagram.[2]
-
The Mechanism: 2,6-DMINA has significant hydrophobic character due to the methoxy groups.[2] When water (anti-solvent) is added too quickly to a methanolic solution, the local solvent power drops drastically, forcing the solute out as a disordered liquid droplet rather than an ordered crystal lattice.[2]
-
The Fix:
-
Temperature Control: Ensure the crystallization temperature is below the melting point of the solvated oil phase. Keep the mixture at 50°C during water addition, then cool.
-
Seeding: Add 0.5% w/w of pure seed crystals before the solution becomes cloudy. This provides a template for growth, bypassing the high-energy nucleation step that often leads to oiling.[2]
-
Solvent Ratio: Do not exceed a 1:1 ratio of Methanol:Water. A 2:1 ratio is often safer.
-
Q2: I am seeing low yields (<60%) despite the product being insoluble in water. Where is my product going?
A: The yield loss is almost certainly pH-dependent.[2]
-
The Cause: While 2,6-DMINA is insoluble in neutral water, it is an amphoteric molecule.[2]
-
The Protocol: You must target the Isoelectric Point (pI) or the region of minimum solubility.[2] For 2,6-dimethoxyisonicotinic acid, the optimal precipitation pH is typically between pH 3.0 and 3.5 .[2]
Module 2: Impurity Rejection
Q3: My HPLC shows a persistent impurity at RRT 0.85. How do I remove it?
A: Based on the synthetic route (often from citrazinic acid or 2,6-dichloropyridine derivatives), the impurity is likely 2-hydroxy-6-methoxyisonicotinic acid (incomplete methylation) or 2,6-dihydroxyisonicotinic acid .[2]
-
Diagnosis: These impurities are more polar than the target 2,6-dimethoxy compound due to the free hydroxyl groups.[2]
-
The Fix:
-
Do NOT use Methanol/Water: Polar impurities often co-precipitate in aqueous systems.[2]
-
Switch to Glacial Acetic Acid: 2,6-DMINA is "sparingly soluble" in acetic acid.[1][2] Recrystallize by dissolving in hot glacial acetic acid (minimal volume) and cooling. The more polar hydroxy-impurities tend to stay in the mother liquor due to stronger hydrogen bonding with the solvent.
-
Alternative: Wash the crude solid with cold 0.1 M NaOH.[2] The phenolic hydroxyl of the impurity is more acidic than the methoxy group (which is neutral), potentially allowing selective dissolution of the impurity (though this is risky due to the carboxylic acid on the main product).[2] Stick to the Acetic Acid recrystallization.
-
Module 3: Process Parameters
Q4: The crystals are too fine and clog the filter. How can I grow larger crystals?
A: Fine crystals result from high nucleation rates caused by high supersaturation.[2]
-
The Solution:
-
Reduce Cooling Rate: Switch from "crash cooling" (ice bath) to a controlled ramp of 0.1°C/min .
-
Ostwald Ripening: After the initial precipitation, hold the slurry at an elevated temperature (e.g., 40°C) for 2–4 hours with gentle stirring. This allows small, unstable crystals to dissolve and redeposit onto larger, more stable crystals.
-
Agitation: Reduce stirring speed. High shear breaks fragile needles.[2] Use an overhead stirrer with a hydrofoil impeller, not a magnetic stir bar which grinds crystals.
-
Part 3: Quantitative Data & Reference Tables
Table 1: Solubility Profile & Solvent Selection Guide
Data synthesized from industrial safety sheets and standard pyridine derivative behaviors.
| Solvent | Solubility Status | Application | Operational Note |
| DMF / DMSO | Very Soluble | Initial Dissolution | Good for dissolving crude, but hard to remove (high BP).[2] |
| Methanol | Soluble (Hot) | Recrystallization | Best balance.[2] Use with water antisolvent.[2] |
| Glacial Acetic Acid | Sparingly Soluble | Impurity Rejection | Excellent for removing polar/phenolic impurities.[2] |
| Water | Insoluble (pH 3-4) | Antisolvent | Critical: Monitor pH.[2] Soluble at pH > 8.[2] |
| Chloroform | Very Slightly Soluble | Washing | Can be used to wash away non-polar tars.[2] |
Table 2: Critical Process Parameters (CPP)
| Parameter | Target Range | Impact of Deviation |
| Precipitation pH | 3.0 – 3.5 | pH < 2 or > 5 leads to significant yield loss (>20%).[2] |
| Cooling Rate | 0.1 – 0.5 °C/min | Faster cooling = fines/clogging; Slower = large prisms.[2] |
| Seed Loading | 0.5 – 1.0 wt% | No seed = unpredictable nucleation (oiling out).[2] |
| Drying Temp | < 60°C (Vac) | High temp can cause surface oxidation or cake sintering.[2] |
Part 4: Advanced Troubleshooting Logic
The following diagram details the logic for handling the specific "Oiling Out" phenomenon, a common failure mode for methoxy-substituted pyridines.
Caption: Figure 2. Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 80860, 2,6-Dimethoxyisonicotinic acid. Retrieved from [Link]
-
MDPI. (2022).[2] Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization. (Analogous structural behavior reference). Retrieved from [Link][2]
Sources
Validation & Comparative
Biological activity comparison of isonicotinic acid derivatives
Advanced Biological Activity Profiling of Isonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Isonicotinic Acid Pharmacophore
Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives represent one of the most privileged scaffolds in medicinal chemistry. Historically anchored by the discovery of Isoniazid (isonicotinic acid hydrazide, INH)—a first-line anti-tuberculosis (TB) drug—this core structure has since been extensively derivatized to unlock a broad spectrum of biological activities[1]. As drug resistance to standard therapies accelerates, researchers are synthesizing novel isonicotinic acid hybrids, including 1,2,4-triazoles, Mannich bases, and transition metal complexes, to target not only multidrug-resistant Mycobacterium tuberculosis but also aggressive human cancer cell lines[2],[3].
This guide provides a rigorous, data-driven comparison of these derivatives, elucidating the causality behind their mechanisms of action and outlining self-validating experimental protocols for their evaluation.
Mechanistic Pathways: The Causality of Action
To understand the comparative efficacy of isonicotinic acid derivatives, one must first examine the foundational mechanism of Isoniazid. INH is a prodrug; its biological activity is not intrinsic but relies on intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG[1].
Once activated, INH forms an isonicotinoyl radical that couples with NAD+ or NADP+. This adduct competitively binds to InhA (enoyl-ACP reductase), arresting the synthesis of mycolic acids—critical components of the mycobacterial cell wall[1],[4]. Derivatization strategies often aim to either enhance the binding affinity of this adduct or bypass the KatG activation step entirely to combat INH-resistant strains.
Mechanism of Isoniazid activation by KatG and subsequent inhibition of mycolic acid synthesis.
Quantitative Biological Activity Comparison
Antimycobacterial Efficacy
The primary benchmark for isonicotinic acid derivatives is their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Recent structural modifications, such as the cyclization of the hydrazide moiety into 1,2,4-triazoles, have yielded compounds that outperform standard INH.
Table 1: Antimycobacterial Activity of Selected Derivatives against M. tuberculosis H37Rv
| Compound Class | Specific Derivative | Structural Modification | MIC Value | Reference Standard (INH) |
| Standard | Isoniazid (INH) | Unsubstituted hydrazide | ~0.91 μM | N/A |
| 1,2,4-Triazole | Compound 8 | 4-CH3-C6H4- substitution | < 0.91 μM | 0.91 μM[5] |
| 1,2,4-Triazole | Compound 12 | CH=CH-C6H5- substitution | < 0.91 μM | 0.91 μM[5] |
| Thiazolidin-4-one | Dinitrobenzamide analog | Thiazolidin-4-one linkage | 6.25 - 50 μg/mL | 0.02 - 0.05 μg/mL[6] |
Anticancer (Cytotoxic) Efficacy
Beyond antimicrobial applications, the isonicotinic scaffold is highly effective in oncology. By hybridizing the core with Mannich bases or forming transition metal complexes, researchers have drastically improved cellular uptake and targeted cytotoxicity.
Table 2: Anticancer Activity of Isonicotinic Acid Derivatives
| Compound Class | Specific Derivative | Target Cell Line | IC50 Value | Reference Drug |
| Mannich Base | Compound 6m | Gastric Cancer (NUGC) | 0.021 μM | CHS 828 (0.025 μM)[3] |
| INH Derivative | Compound 7b | Ovarian/Colon (General) | 7.3 μM | Doxorubicin[7] |
| Metal Complex | Cu(II) Complex 5g | Lung Cancer (H-460) | 14.2 μM | Cisplatin (7.0 μM)[2] |
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies reveal the strict causality between molecular geometry and biological output:
-
Pyridine Nitrogen Reactivity : The electronic properties and reactivity of the pyridine nitrogen atom are absolute prerequisites for the biological activity of 2-substituted isonicotinic acid hydrazides, as it dictates the molecule's ability to incorporate into an NAD analogue[4].
-
Lipophilicity vs. Permeability : The extreme potency of Mannich base derivatives (e.g., Compound 6m, IC50 = 0.021 μM)[3] is driven by the addition of bulky, lipophilic amine groups. This modification enhances passive diffusion across the lipid-rich membranes of target cells.
-
Metal Coordination : Transition metal complexes (like Cu(II) complex 5g) utilize the isonicotinic scaffold as a tridentate ligand. The metal center creates a localized positive charge that interacts heavily with the negatively charged phosphate backbone of cancer cell DNA, driving apoptosis[2].
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of these derivatives, the following protocols are designed as self-validating systems. They rely on biochemical causality rather than subjective observation.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
Causality & Validation: Traditional visual turbidity assays are prone to subjective bias. REMA utilizes resazurin, a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin strictly by the NADH-dependent oxidoreductases of living cells. If the negative control (media only) turns pink, the system immediately flags contamination, self-validating the assay's integrity.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the isonicotinic acid derivative in 100% DMSO to create a master stock. Perform 2-fold serial dilutions in Middlebrook 7H9 broth. Note: Final DMSO concentration must not exceed 1% to prevent solvent-induced mycobacterial lysis.
-
Inoculation: Adjust the M. tuberculosis H37Rv culture to an OD600 of 0.1. Add 100 μL of the inoculum to each well of a 96-well plate containing the diluted compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Dye Addition: Add 30 μL of 0.01% resazurin solution to each well.
-
Readout: Incubate for an additional 24 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.
High-throughput Resazurin Microtiter Assay (REMA) workflow for MIC determination.
Protocol B: MTT Cytotoxicity Assay for IC50 Determination
Causality & Validation: The MTT assay measures the metabolic rate of mitochondria. Dead cells lose succinate dehydrogenase activity and fail to cleave the tetrazolium ring into insoluble formazan crystals. The inclusion of a known reference standard (e.g., Doxorubicin) validates the dynamic range of the assay; if the reference drug fails to produce a standard sigmoidal dose-response curve, the plate is rejected.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NUGC or H-460) in a 96-well plate at a density of 5 × 10^3 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat cells with varying concentrations of the isonicotinic acid derivative (0.01 μM to 100 μM) for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against the vehicle control.
References
1.[1] Benchchem. "A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery". Available at: 2.[7] ResearchGate. "Biological Evaluation of Isoniazid Derivatives as an Anticancer Class". Available at: 3.[6] ResearchGate. "Antibacterial Activities of Isonicotinic acid derivatives". Available at: 4.[4] PubMed. "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type". Available at: 5.[2] ResearchGate. "Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide". Available at: 6.[5] Indian Journal of Pharmaceutical Sciences. "Design and Synthesis of New Bioactive 1,2,4-Triazoles, Potential Antitubercular and Antimicrobial Agents". Available at: 7.[3] J-Stage. "Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases". Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validated HPLC-UV Method for 2,6-Dimethoxyisonicotinic Acid: A Comparative Technical Guide
Topic: Validated HPLC-UV Method for the Quantification of 2,6-Dimethoxyisonicotinic Acid Content Type: Publish Comparison Guide
Executive Summary
2,6-Dimethoxyisonicotinic acid (2,6-DMINA) is a critical pyridine-based intermediate often utilized in the synthesis of agrochemicals and specific isoxazolyl penicillin antibiotics. Its structural integrity—specifically the stability of the methoxy groups and the carboxylic acid moiety—defines the yield and purity of downstream APIs.
This guide presents a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the quantification of 2,6-DMINA. Unlike generic pyridine methods, this protocol addresses the specific pKa-driven retention challenges of the isonicotinic acid core while maintaining the resolution required to separate des-methoxy impurities.
Compound Profile & Method Selection Logic
Understanding the physicochemical behavior of 2,6-DMINA is the prerequisite for method selection.
-
Chemical Structure: Pyridine ring substituted with a carboxylic acid (C4) and two methoxy groups (C2, C6).
-
Chromatographic Challenge: The carboxylic acid creates a pH-dependent ionization equilibrium. At neutral pH, the molecule is anionic (COO⁻) and elutes in the void volume of standard C18 columns.
-
Solution: Acidic mobile phase suppression (pH < 3.[1]0) is mandatory to protonate the acid, rendering the molecule neutral and sufficiently lipophilic for Reversed-Phase retention.
Comparative Analysis: Why This Method?
The following table compares the proposed Validated RP-HPLC method against common alternatives found in literature for pyridine derivatives.
| Feature | Method A: Validated RP-HPLC (Recommended) | Method B: HILIC / Ion-Exchange | Method C: Direct UV-Vis Spectrophotometry |
| Principle | Hydrophobic interaction (C18) with pH control. | Polar interaction / Ionic exchange. | Total absorbance at |
| Specificity | High. Resolves 2,6-DMINA from synthesis precursors (e.g., 2,6-dimethoxypyridine). | Moderate. Often suffers from peak tailing due to secondary interactions. | Low. Cannot distinguish 2,6-DMINA from other pyridine impurities. |
| Robustness | High. Standard columns; rapid equilibration. | Low. Sensitive to water content and buffer ionic strength. | High, but data is often invalid for purity assays. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 µg/mL (Method dependent) | ~1.0 µg/mL |
| Cost/Complexity | Moderate / Standard Lab Equipment. | High / Specialized Columns required. | Low / Basic Equipment.[1][2][3] |
Decision Logic for Researchers
Figure 1: Decision tree for selecting the analytical methodology based on sample complexity and data requirements.
The Validated HPLC-UV Protocol
This protocol is designed to be self-validating , meaning the system suitability parameters (tailing factor, resolution) confirm the method's performance before every run.
A. Chromatographic Conditions[1][2][4][5][6][7][8]
-
Instrument: HPLC system with UV-Visible or Diode Array Detector (DAD).
-
Column: C18 (Octadecylsilane), End-capped.
-
Specification: 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or Phenomenex Gemini C18).
-
Rationale: The "end-capping" reduces silanol activity, preventing peak tailing of the basic pyridine nitrogen [1].
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (
) adjusted to pH 2.5 with Orthophosphoric Acid ( ). -
Solvent B: Acetonitrile (HPLC Grade).[4]
-
Ratio: Isocratic 60:40 (A:B).
-
Rationale: pH 2.5 ensures the carboxylic acid is protonated (
), maximizing retention. The 40% organic modifier elutes the relatively hydrophobic methoxy groups efficiently.
-
-
Column Temperature: 30°C (Controlled).
-
Detection: UV at 270 nm .
-
Note: 2,6-disubstituted pyridines typically show strong absorption in the 260–275 nm range.
-
-
Injection Volume: 20 µL.
-
Run Time: ~10–12 minutes (Retention time of 2,6-DMINA typically ~5–7 min).
B. Standard & Sample Preparation[3][4]
-
Diluent: Mobile Phase (60:40 Buffer:ACN).
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 50.0 mg of 2,6-Dimethoxyisonicotinic acid Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add 20 mL Acetonitrile and sonicate to dissolve.
-
Dilute to volume with Diluent.
-
-
Working Standard (50 µg/mL):
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent.
-
C. Experimental Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow.[3][5]
Validation Performance Data
The following data represents typical performance metrics derived from ICH Q2(R1) validation protocols for this method type [2].
Summary Table: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at | Pure peak (Peak Purity > 99.5%) | Pass |
| Linearity ( | 0.9998 | Pass | |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% ± 0.8% | Pass |
| Precision (Repeatability) | RSD | 0.45% | Pass |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.15 µg/mL / 0.50 µg/mL | Pass |
| Robustness (pH) | Stable | Pass |
Expert Insight: The Specificity Challenge
In synthesis, a common impurity is 2,6-dimethoxypyridine (the decarboxylated product) or methyl 2,6-dimethoxyisonicotinate (the ester precursor).
-
2,6-dimethoxypyridine: Lacks the polar carboxylic acid. It is significantly more hydrophobic and will elute later (typically > 10 min) or require a higher organic ratio to elute.
-
The Ester: Also more hydrophobic than the acid.
-
Result: The proposed method (Isocratic 40% ACN) is optimized to elute the main acid peak early (5-7 min) while ensuring these hydrophobic impurities elute within a reasonable runtime or are washed off in a column wash step.
Troubleshooting & Causality
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the basic pyridine nitrogen and residual silanol groups on the silica support.
-
Fix: Ensure the column is "End-capped." If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (though pH 2.5 usually suppresses silanols sufficiently) [3].
Issue 2: Retention Time Drift
-
Cause: pH fluctuation. The retention of 2,6-DMINA is highly sensitive to pH near its pKa.
-
Fix: Verify mobile phase pH with a calibrated meter after mixing the salt, but before adding organic solvent (or adjust aqueous portion precisely before mixing).
Issue 3: Split Peaks
-
Cause: Solvent mismatch. Dissolving the sample in 100% Acetonitrile while the mobile phase is 60% aqueous can cause precipitation or "solvent strength shock" at the column head.
-
Fix: Always perform the final dilution step with the Mobile Phase itself.
References
- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed mechanisms on silanol interactions and end-capping).
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. (Troubleshooting protocols for basic compounds).
-
PubChem. (2025).[6] 2,6-Dimethoxyisonicotinic acid Compound Summary. National Library of Medicine.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,6-Dimethoxyisonicotinic Acid Derivatives in Therapeutics: A Comparative Efficacy Guide
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, the isonicotinic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of bioactive molecules. Specifically, derivatives of 2,6-dimethoxyisonicotinic acid are gaining traction as promising candidates for targeted therapies, particularly in oncology. This guide provides a comprehensive comparison of the preclinical efficacy of emerging drug candidates derived from this versatile scaffold, supported by experimental data and detailed protocols for their evaluation.
The 2,6-Dimethoxyisonicotinic Acid Scaffold: A Platform for Innovation
2,6-Dimethoxyisonicotinic acid is a versatile chemical intermediate characterized by a pyridine ring substituted with two methoxy groups and a carboxylic acid.[1] This unique arrangement of functional groups offers multiple points for chemical modification, allowing for the synthesis of large libraries of derivatives with diverse pharmacological properties. The electron-donating nature of the methoxy groups can influence the electronic environment of the pyridine ring, potentially enhancing binding affinities to biological targets. The carboxylic acid moiety provides a convenient handle for forming amides, esters, and other functional groups, further expanding the chemical space for drug discovery.
Emerging Anticancer Agents: A New Frontier
Recent patent literature has unveiled a new class of isonicotinic acid derivatives with potent broad-spectrum anticancer and antitumor activity.[2] These compounds, built upon the 2,6-dimethoxyisonicotinic acid backbone, showcase the therapeutic potential of this scaffold.
A key patent (CN109942566B) describes a series of novel isonicotinic acid derivatives with the general structure shown below.[2]
Caption: General chemical scaffold of patented anticancer isonicotinic acid derivatives.
These derivatives have demonstrated promising preclinical efficacy against various cancer cell lines, including lung and colorectal cancer.[2] The structural variations and their reported activities are summarized in the table below.
| Compound ID (Example from Patent) | Z Group | R1 Substituent (on Pyridyl Group) | R2 Substituent (on Phenyl Group) | Reported Activity |
| Compound 1 | O | 2-Cl, 6-CH3 | 4-F | Significant inhibition of A549 (lung) and HCT116 (colon) cancer cell proliferation.[2] |
| Compound 2 | O | 2,6-di-Cl | 2,4-di-F | Potent cytotoxic effects against various cancer cell lines.[2] |
| Compound 3 | S | 2-F, 6-OCH3 | 4-NO2 | Demonstrated broad-spectrum anticancer activity in preclinical models.[2] |
| Compound 4 | NH | 2,6-di-CH3 | 3-CN | Effective in inducing apoptosis in tumor cells.[2] |
Table 1: Structural Variations and Reported Anticancer Activity of Novel Isonicotinic Acid Derivatives [2]
While direct comparative efficacy data between these specific compounds is not yet publicly available in peer-reviewed literature, the patent highlights their potential as a new class of anticancer agents. Further preclinical and clinical studies are necessary to fully elucidate their therapeutic indices and comparative effectiveness.
Experimental Protocols for Efficacy Evaluation
The objective evaluation of novel drug candidates requires robust and reproducible experimental protocols. The following section details standard methodologies for assessing the in vitro and in vivo efficacy of anticancer compounds derived from the 2,6-dimethoxyisonicotinic acid scaffold.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vivo Efficacy Evaluation: Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and safety of drug candidates before they can be advanced to clinical trials.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the in vivo efficacy of the compounds.
Caption: Standard workflow for evaluating in vivo anticancer efficacy using a xenograft model.
Mechanistic Insights and Future Directions
While the precise mechanisms of action for many of these novel 2,6-dimethoxyisonicotinic acid derivatives are still under investigation, the broader class of isonicotinic acid derivatives has been shown to target various cellular pathways implicated in cancer, including protein kinases. The structural similarity of these compounds to known kinase inhibitors suggests that they may exert their anticancer effects through the inhibition of key signaling pathways that drive tumor growth and survival.
Caption: A hypothetical signaling pathway targeted by isonicotinic acid-derived kinase inhibitors.
Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous preclinical safety and efficacy studies. The promising initial data suggests that derivatives of 2,6-dimethoxyisonicotinic acid represent a fertile ground for the discovery of next-generation targeted therapies.
Conclusion
The 2,6-dimethoxyisonicotinic acid scaffold is a valuable platform for the development of novel therapeutic agents. While a direct comparative clinical efficacy guide is premature due to the early stage of development of these compounds, the available preclinical data, particularly from the patent literature, strongly suggests a promising future for this class of molecules in oncology. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other novel drug candidates, paving the way for their potential translation into clinically effective treatments.
References
-
LookChem. 2,6-Dimethoxyisonicotinic acid. [Link]
-
Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. Molecules, 26(18), 5549. [Link]
- Google Patents.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for Isonicotinic Acid Derivatives
Introduction: The Challenge of Specificity with Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives, most notably the frontline anti-tuberculosis drug isoniazid (INH), are small molecules that require conjugation to a larger carrier protein to become immunogenic and elicit an antibody response.[1][2] The resulting polyclonal or monoclonal antibodies are instrumental in the development of immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-induced hypersensitivity reactions.[3][4][5][6]
A significant challenge in developing these immunoassays is ensuring the specificity of the antibodies.[7] Due to the shared core isonicotinyl group among INH and its primary metabolites, such as isonicotinic acid (INA) and isonicotinamide (INC), antibodies raised against one derivative often exhibit cross-reactivity with others.[1] This guide delves into the nuances of this cross-reactivity, providing a framework for its characterization and a comparison of antibody binding profiles.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen.[8][9][10] This occurs because the antibody's paratope (antigen-binding site) recognizes a shared epitope on different molecules.[9] In the context of isonicotinic acid derivatives, the pyridine ring and the carboxyl or hydrazide group constitute the primary antigenic determinants. The degree of cross-reactivity is influenced by the antibody's affinity for the different analogs and the specific conditions of the immunoassay.[8][11]
Comparative Analysis of Antibody Cross-Reactivity
Experimental data from studies using rabbit antisera raised against isoniazid (INH) and isonicotinic acid (INA) have demonstrated a predictable pattern of cross-reactivity. The antibodies, whether generated against INH or INA, were found to react with INH, INA, and isonicotinamide (INC).[1]
A critical aspect of characterizing these antibodies is to quantify their relative binding affinities for these related compounds. This is often achieved through competitive immunoassays, where the ability of different derivatives to inhibit the binding of the primary antigen to the antibody is measured.
Table 1: Relative Cross-Reactivity of Anti-INH and Anti-INA Antibodies
| Antibody Specificity | Target Analyte | Relative Inhibitory Potency of Analogs |
| Anti-Isoniazid (Anti-INH) | Isoniazid (INH) | INH > Isonicotinamide (INC) > Isonicotinic Acid (INA) |
| Anti-Isonicotinic Acid (Anti-INA) | Isonicotinic Acid (INA) | INH > Isonicotinamide (INC) > Isonicotinic Acid (INA) |
This table is based on the qualitative precipitin inhibition data, which demonstrates the relative effectiveness of each hapten in inhibiting the antibody-antigen reaction.[1]
From this data, we can infer that the structural modifications between these three compounds influence their interaction with the antibody's binding site. The higher inhibitory potency of INH suggests that the hydrazide group plays a significant role in the binding interaction for both types of antibodies.
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for quantifying antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for such an assay.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the target hapten (e.g., INH) and a carrier protein (e.g., ovalbumin, OVA) that is different from the one used for immunization (e.g., human serum albumin, HSA). This is a critical step in a heterologous assay format to minimize non-specific binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA) or casein.
-
Competition: A constant, predetermined amount of the primary antibody (e.g., rabbit anti-INH) is pre-incubated with varying concentrations of the free target analyte (INH) or the cross-reacting analogs (INA, INC). This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow the free antibody (not bound to the free analyte in the solution) to bind to the coated antigen.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added. This secondary antibody binds to the primary antibody captured on the plate.
-
Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the initial sample.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated for the target analyte and each of the tested analogs. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Trustworthiness and Self-Validation in Protocols
The described competitive ELISA protocol has an inherent self-validating system. The inclusion of a standard curve with the primary target analyte (INH) in every assay run ensures the consistency and reproducibility of the results. The performance of the assay is validated by the parameters of this standard curve, such as the slope, R-squared value, and the IC50. Any significant deviation in these parameters would indicate a problem with the assay, such as reagent degradation or procedural errors.
Expert Insights and Causality in Experimental Design
-
Choice of Carrier Protein: The use of a different carrier protein for coating the ELISA plate than for immunization (heterologous assay) is a deliberate choice to enhance the specificity of the assay. This prevents the detection of antibodies that may have been generated against the carrier protein itself, ensuring that the measured interaction is primarily between the antibody and the hapten.
-
Hapten Density: The number of hapten molecules conjugated to the carrier protein (hapten density) can influence the specificity of the resulting antibodies. A moderate hapten density is often optimal for generating high-affinity and specific antibodies.[2]
-
Monoclonal vs. Polyclonal Antibodies: While polyclonal antibodies, which are a mixture of antibodies recognizing different epitopes on the antigen, can provide a more robust signal, monoclonal antibodies offer higher specificity as they recognize a single epitope.[7] The choice between the two depends on the specific application and the desired balance between sensitivity and specificity.
Conclusion
The cross-reactivity of antibodies raised against isonicotinic acid derivatives is a critical parameter to characterize for the development of reliable immunoassays. The shared isonicotinyl core structure leads to predictable cross-reactivity between isoniazid, isonicotinic acid, and isonicotinamide. Through carefully designed and validated competitive immunoassays, it is possible to quantify this cross-reactivity and select antibodies with the desired specificity profile for a given application. Understanding the principles behind the experimental design and the nuances of antibody-antigen interactions is paramount for researchers and drug development professionals working with these important compounds.
References
-
W. S. T., & A. H. S. (n.d.). Antibodies specific to isoniazid and isonicotinic acid. PubMed. [Link]
-
Moro, R. N., Mehaffy, C., De, P., Phillips, E., Borisov, A. S., Sterling, T. R., & Dobos, K. M. (2024). Assessment for Antibodies to Rifapentine and Isoniazid in Persons Developing Flu-Like Reactions During Treatment of Latent Tuberculosis Infection. The Journal of Infectious Diseases, 230(5), 1271–1278. [Link]
-
Mauriz, E., Calleja, A., Lechuga, L. M., & Abad, A. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 284(1-2), 145–153. [Link]
-
Moro, R. N., Mehaffy, C., De, P., Phillips, E., Borisov, A. S., Sterling, T. R., & Dobos, K. M. (2024). Assessment for Antibodies to Rifapentine and Isoniazid in Persons Developing Flu-Like Reactions During Treatment of Latent Tuberculosis Infection. PMC. [Link]
-
Herranz, S., Llobera, M., & Blasi, J. (2003). Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning. Analytical Chemistry, 75(14), 3535–3541. [Link]
-
Warrington, R. J., Tse, K. S., Gorski, B. A., Schwenk, R., & Sehon, A. H. (1978). Evaluation of isoniazid-associated hepatitis by immunological tests. Clinical & Experimental Immunology, 32(1), 97–104. [Link]
- Sutro, S. (2017). Method of synthesizing antibody drug conjugates using affinity resins.
-
Wang, Y., Hu, Y., Li, Y., Wang, Y., Li, Y., & Liu, F. (2021). Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and Its Major Metabolites. Toxins, 13(6), 384. [Link]
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Usui, T., Meng, X., Saide, K., Farrell, J., Thomson, P., Whitaker, P., ... & Naisbitt, D. J. (2017). Characterization of Isoniazid-Specific T-Cell Clones in Patients with anti-Tuberculosis Drug-Related Liver and Skin Injury. Toxicological Sciences, 155(2), 420–431. [Link]
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Nguyen, H. P., Kim, H. Y., Park, J. S., Kim, J. Y., & Kang, J. S. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Pharmaceuticals, 15(12), 1515. [Link]
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Baughn, A. D., Meniya, A. A., & Rhee, K. Y. (2012). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 56(11), 5917–5921. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 3,5-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyisonicotinic acid is a pivotal building block in medicinal chemistry and materials science. Its efficient synthesis is a subject of considerable interest, with various methodologies reported in the literature. This guide provides a comprehensive comparative analysis of the prominent synthetic routes to 3,5-Dimethoxyisonicotinic acid, offering an in-depth examination of experimental protocols, mechanistic rationale, and key performance indicators. By presenting a side-by-side evaluation of different strategies, this document aims to empower researchers to select the most appropriate synthetic approach based on their specific laboratory capabilities, scale requirements, and project goals.
Introduction: The Significance of 3,5-Dimethoxyisonicotinic Acid
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Specifically, isonicotinic acid derivatives, characterized by a carboxylic acid group at the 4-position, are of significant interest. The introduction of methoxy groups at the 3 and 5-positions of the isonicotinic acid framework imparts unique electronic and steric properties, influencing the molecule's reactivity, bioavailability, and binding interactions. Consequently, 3,5-Dimethoxyisonicotinic acid serves as a crucial intermediate in the synthesis of a diverse array of target molecules, including novel therapeutic agents and specialized polymers.
The selection of a synthetic route is a critical decision in any research and development program. Factors such as starting material availability, reaction efficiency, scalability, and safety must be carefully considered. This guide will explore and benchmark several key methods for the synthesis of 3,5-Dimethoxyisonicotinic acid, providing the necessary data and insights to make an informed choice.
Comparative Analysis of Synthetic Methodologies
This section will delve into the specifics of various synthetic strategies, providing a balanced overview of their respective strengths and weaknesses.
Method 1: Oxidation of 3,5-Lutidine
A common and direct approach to isonicotinic acids involves the oxidation of the corresponding lutidine (dimethylpyridine) precursor.[1][2] This method is often favored for its atom economy and the relatively straightforward nature of the transformation.
Causality Behind Experimental Choices:
The choice of oxidizing agent is paramount in this synthesis. Strong oxidants are required to convert the methyl groups to a carboxylic acid. However, the pyridine ring is susceptible to oxidation, necessitating a careful balance of reactivity and selectivity. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
Experimental Protocol: Oxidation of 3,5-Lutidine
-
N-Oxide Formation: To a solution of 3,5-Lutidine in acetic acid, add hydrogen peroxide (30-45%) dropwise at a controlled temperature (e.g., 60-70°C).[2]
-
Reaction Monitoring: Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Oxidation: The resulting 3,5-Lutidine-N-Oxide can then be subjected to stronger oxidizing conditions, such as potassium permanganate or nitric acid, to convert the methyl groups to a carboxylic acid.
-
Work-up and Isolation: The reaction mixture is worked up by quenching any excess oxidant, followed by pH adjustment to precipitate the isonicotinic acid. The crude product is then collected by filtration and purified by recrystallization.
Advantages:
-
Direct conversion of a readily available starting material.
-
Potentially high atom economy.
Disadvantages:
-
Requires strong oxidizing agents, which can pose safety and environmental concerns.
-
The pyridine ring can be sensitive to oxidation, leading to potential side reactions and lower yields.
-
Purification from inorganic byproducts can be challenging.
Method 2: Multi-step Synthesis from 3,5-Dichloropyridine
An alternative strategy involves the nucleophilic substitution of a dihalopyridine, followed by functional group manipulation to introduce the carboxylic acid moiety.
Causality Behind Experimental Choices:
This approach leverages the reactivity of the C-Cl bonds in 3,5-dichloropyridine towards nucleophilic substitution with methoxide ions. The subsequent steps involve the introduction of a carbon unit at the 4-position, which is then oxidized to the carboxylic acid. This multi-step process allows for greater control over the introduction of each functional group.
Experimental Protocol: Synthesis from 3,5-Dichloropyridine
-
Methoxylation: 3,5-Dichloropyridine is reacted with sodium methoxide in a suitable solvent, such as methanol or dimethylformamide (DMF), under elevated temperatures.
-
Introduction of the 4-substituent: The resulting 3,5-dimethoxypyridine can undergo lithiation at the 4-position, followed by quenching with a suitable electrophile (e.g., carbon dioxide) to introduce the carboxylic acid group.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted and purified by standard techniques such as chromatography or recrystallization.
Advantages:
-
Potentially higher overall yield and purity due to the controlled, stepwise approach.
-
Avoids the use of harsh oxidizing agents in the final step.
Disadvantages:
-
Longer synthetic route with more individual steps.
-
May require the use of organometallic reagents, which can be sensitive to air and moisture.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method 1: Oxidation of 3,5-Lutidine | Method 2: From 3,5-Dichloropyridine |
| Starting Material | 3,5-Lutidine | 3,5-Dichloropyridine |
| Key Reagents | Hydrogen Peroxide, Acetic Acid, Strong Oxidant | Sodium Methoxide, Organolithium Reagent, CO₂ |
| Number of Steps | 1-2 | 2-3 |
| Typical Overall Yield | Moderate | Moderate to High |
| Reaction Time | Several hours to overnight | Multiple steps, each several hours |
| Purification | Recrystallization | Chromatography, Recrystallization |
| Scalability | Moderate | Good |
| Safety Considerations | Strong oxidants | Organometallic reagents |
Experimental Workflows and Logical Relationships
To visualize the synthetic pathways and the decision-making process, the following diagrams are provided.
Caption: Comparative workflow of the two primary synthetic routes to 3,5-Dimethoxyisonicotinic acid.
Caption: Decision matrix for selecting the optimal synthetic route.
Conclusion and Recommendations
The synthesis of 3,5-Dimethoxyisonicotinic acid can be approached through several viable routes, each with its own set of advantages and challenges. The direct oxidation of 3,5-Lutidine offers a more concise pathway, which may be advantageous for rapid, small-scale syntheses. However, for applications demanding high purity and scalability, the multi-step synthesis from 3,5-dichloropyridine, despite its length, provides greater control and potentially higher overall yields.
Ultimately, the choice of method will depend on the specific requirements of the project, including the scale of the synthesis, the purity required for the final product, and the available laboratory infrastructure and safety protocols. Researchers are encouraged to carefully evaluate the data presented in this guide to make a well-informed decision that aligns with their research objectives.
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A Researcher's Guide to 2,6-Dimethoxyisonicotinic Acid Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality
The 2,6-dimethoxyisonicotinic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions. Its unique electronic and structural properties make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of compounds derived from this promising scaffold, offering insights into the experimental methodologies, data interpretation, and the critical translation of laboratory findings to preclinical models.
The Significance of the 2,6-Dimethoxyisonicotinic Acid Scaffold
The pyridine ring of isonicotinic acid, substituted with two electron-donating methoxy groups at the 2 and 6 positions, creates a unique chemical environment. This substitution pattern can influence the molecule's polarity, metabolic stability, and its ability to form key interactions with biological targets. Researchers have leveraged this scaffold to develop a variety of bioactive molecules, including inhibitors of enzymes like histone demethylases and tubulin, as well as compounds with potent anti-inflammatory and anti-proliferative activities.
In Vitro Evaluation: Characterizing Potency and Mechanism at the Cellular Level
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's biological activity, potency, and mechanism of action. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further development.
Key In Vitro Assays for 2,6-Dimethoxyisonicotinic Acid Derivatives
1. Anti-inflammatory Activity Assays:
Many derivatives of isonicotinic acid have been investigated for their anti-inflammatory potential.[1][2] A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which mimic the inflammatory response.
-
Nitric Oxide (NO) Production Assay: Activated macrophages produce nitric oxide, a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to quantify nitrite, a stable product of NO. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[3]
-
Pro-inflammatory Cytokine Quantification: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by LPS-stimulated macrophages. Inhibition of cytokine production is a strong indicator of anti-inflammatory efficacy.[3]
-
COX-2 Inhibition Assay: Some anti-inflammatory compounds act by inhibiting the cyclooxygenase-2 (COX-2) enzyme. In vitro assays can directly measure the ability of a compound to inhibit COX-2 activity.[1]
2. Anticancer Activity Assays:
The 2,6-dimethoxyisonicotinic acid scaffold has been incorporated into compounds designed as anticancer agents, notably as tubulin polymerization inhibitors.[4][5]
-
Cell Viability and Cytotoxicity Assays: Assays such as the MTT or MTS assay are used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). These assays are performed on various cancer cell lines to assess the compound's potency and selectivity.
-
Tubulin Polymerization Assay: For compounds designed to target the cytoskeleton, an in vitro tubulin polymerization assay can directly measure their effect on the assembly of microtubules. This helps to confirm the mechanism of action.[4]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Compounds that interfere with microtubule dynamics, for example, often cause an arrest in the G2/M phase.[4][5]
Experimental Workflow: In Vitro Screening
Caption: A typical workflow for the in vitro evaluation of novel compounds.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | Target Cell Line | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Production | Human Blood Cells | 1.42 ± 0.1 | [1] |
| Isonicotinate 6 | ROS Production | Human Blood Cells | 4.31 ± 0.8 | [1] |
| Ibuprofen (Standard) | ROS Production | Human Blood Cells | 11.2 ± 1.9 | [1] |
| Nicotinic Acid Derivative 4h | Nitrite Inhibition | RAW 264.7 Macrophages | - (High Inhibition) | [3] |
| Nicotinic Acid Derivative 5b | Nitrite Inhibition | RAW 264.7 Macrophages | - (High Inhibition) | [3] |
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
In vivo studies are essential to understand how a compound behaves in a complex biological system, including its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. These studies are typically conducted in animal models that mimic human diseases.
Key In Vivo Models and Assessments
1. Animal Models of Cancer:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. These models are widely used to evaluate the anti-tumor efficacy of new compounds. Tumor growth is monitored over time, and the effect of the compound on tumor volume and weight is assessed.[6]
-
Angiogenesis Models: To evaluate the anti-angiogenic effects of compounds, models such as the chick chorioallantoic membrane (CAM) assay or mouse matrigel plug assay can be used.[4]
2. Animal Models of Inflammation:
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. A compound's ability to reduce paw swelling is a measure of its anti-inflammatory activity.[7]
-
LPS-Induced Systemic Inflammation: Administration of LPS to rodents induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. Blood samples can be collected to measure cytokine levels.
3. Pharmacokinetic Studies:
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for determining the appropriate dosing regimen and for understanding the compound's exposure at the site of action. Blood samples are collected at various time points after drug administration to measure the concentration of the compound and its metabolites.[8]
Experimental Workflow: In Vivo Efficacy and PK Studies
Caption: A generalized workflow for in vivo efficacy and pharmacokinetic studies.
Data Presentation: In Vivo Anti-angiogenic Activity
| Compound | Animal Model | Endpoint | Result | Reference |
| Analogue 4h | CAM Assay | Inhibition of Angiogenesis | Comparable to CA-4 | [4] |
| Analogue 4s | CAM Assay | Inhibition of Angiogenesis | Comparable to CA-4 | [4] |
| Analogue 4t | CAM Assay | Inhibition of Angiogenesis | Comparable to CA-4 | [4] |
| Combretastatin A-4 (CA-4) | CAM Assay | Inhibition of Angiogenesis | Potent Inhibition | [4] |
The Crucial Comparison: From Bench to Preclinical Model
The ultimate goal of early-stage drug discovery is to identify compounds with a high probability of success in clinical trials. A critical step in this process is to assess the correlation between in vitro and in vivo data.
Case Study: Pyridine-Bridged Combretastatin-A4 Analogues
A study on novel pyridine-bridged analogues of Combretastatin-A4 (CA-4), a potent tubulin polymerization inhibitor, provides an excellent example of the complexities of translating in vitro findings.[4][5]
-
In Vitro Findings: Several analogues, including 4h, 4s, and 4t, demonstrated potent inhibition of cancer cell growth in various cell lines, with IC50 values in the nanomolar range.[4] They also induced cell cycle arrest in the G2/M phase, consistent with the mechanism of action of tubulin inhibitors.[4][5]
-
In Vivo Findings: In the CAM assay, these same analogues effectively blocked angiogenesis and vasculature formation, with efficacy comparable to the parent compound, CA-4.[4]
-
The Discrepancy: Interestingly, while these compounds showed potent anti-proliferative and anti-angiogenic effects, their ability to directly inhibit tubulin polymerization in an in vitro assay was significantly weaker than that of CA-4.[4] This suggests that the cellular effects may be mediated by a more complex mechanism than simple tubulin depolymerization, or that the compounds are metabolized in vivo to a more active form.
This case study highlights a critical lesson: a strong correlation in one set of assays (cell viability and anti-angiogenesis) does not always extend to all mechanistic assays (tubulin polymerization). This underscores the importance of a multi-faceted approach to both in vitro and in vivo characterization.
Senior Application Scientist's Perspective
The journey of a compound from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The controlled environment of a petri dish cannot fully replicate the complex interplay of factors within a living organism.
-
Bioavailability and Metabolism: A compound that is highly potent in a cellular assay may have poor oral bioavailability or be rapidly metabolized in vivo, preventing it from reaching its target at a sufficient concentration. The development of the anti-tuberculosis candidate TBAJ-876, which involved optimizing the isonicotinic acid scaffold for improved pharmacokinetic properties, exemplifies this principle.[9]
-
Target Engagement in a Complex Environment: The concentration of a compound required to inhibit an enzyme in a purified system may be significantly different from the concentration needed to achieve the same effect within a cell, where it must compete with endogenous substrates and interact with other cellular components.
-
Off-Target Effects and Toxicity: In vivo studies are essential for identifying potential off-target effects and toxicities that may not be apparent in in vitro assays.
Conclusion
The 2,6-dimethoxyisonicotinic acid scaffold continues to be a rich source of novel drug candidates. A robust and well-designed experimental cascade, encompassing both in vitro and in vivo studies, is paramount for successfully advancing these compounds through the drug discovery pipeline. While in vitro assays provide essential information on potency and mechanism, in vivo studies are indispensable for evaluating efficacy, safety, and the complex interplay of pharmacokinetics and pharmacodynamics. A thorough and objective comparison of the data from both realms is the key to making informed decisions and ultimately, to developing new medicines that can make a difference in patients' lives.
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Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. MDPI. [Link]
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Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline. PubMed. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. DiVA portal. [Link]
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Spectroscopic Comparison Guide: 3,5-Dimethoxyisonicotinic Acid vs. 3,5-Dimethoxybenzoic Acid
Executive Summary & Structural Foundations
As a Senior Application Scientist, differentiating between structurally analogous aromatic building blocks is a routine yet critical challenge in drug development and materials science. 3,5-Dimethoxyisonicotinic acid (3,5-DMINA) and 3,5-Dimethoxybenzoic acid (3,5-DMBA) are two such compounds. While they share an identical substitution pattern—a carboxylic acid and two meta-methoxy groups—their core aromatic rings differ fundamentally. 3,5-DMBA is built on a carbocyclic benzene ring[1], whereas 3,5-DMINA features a heterocyclic pyridine ring[2].
This single-atom substitution (Carbon to Nitrogen) profoundly alters the electronic landscape of the molecule. The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which alters the molecule's hydrogen bonding capabilities, pKa, and electron density distribution. Consequently, their spectroscopic signatures across Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are distinctly divergent. This guide provides an objective, data-driven comparison of their spectroscopic performance, backed by field-proven experimental methodologies.
Spectroscopic Differentiation Workflow
To systematically identify and differentiate these two compounds, we rely on a self-validating workflow combining NMR and FT-IR spectroscopy. The logic is driven by the fundamental electronic differences between a pyridine and a benzene core.
Workflow for the spectroscopic differentiation of 3,5-DMINA and 3,5-DMBA.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for distinguishing these two compounds is ¹H NMR spectroscopy. The presence of the electronegative nitrogen atom in the pyridine ring of 3,5-DMINA deshields the adjacent protons significantly compared to the carbocyclic 3,5-DMBA[3][4].
-
3,5-DMBA : The aromatic protons exhibit a classic meta-coupling pattern. The proton at position 4 (sandwiched between the electron-donating methoxy groups) is shielded and appears as a triplet (J ≈ 2.3 Hz) around 6.63 ppm. The equivalent protons at positions 2 and 6 appear as a doublet around 7.17 ppm[3].
-
3,5-DMINA : The symmetry of the molecule means the only aromatic protons are at positions 2 and 6. Because they are adjacent to the highly electronegative pyridine nitrogen, they experience a severe downfield shift, appearing as a sharp singlet at approximately 8.20 ppm[2][4].
Table 1: ¹H and ¹³C NMR Spectral Comparison (DMSO-d6)
| Feature | 3,5-Dimethoxybenzoic Acid (3,5-DMBA) | 3,5-Dimethoxyisonicotinic Acid (3,5-DMINA) |
| Aromatic Protons (¹H) | δ 7.17 (d, 2H, J=2.3 Hz, H-2,6)δ 6.63 (t, 1H, J=2.3 Hz, H-4) | δ ~8.20 (s, 2H, H-2,6) |
| Methoxy Protons (¹H) | δ ~3.80 (s, 6H) | δ ~3.90 (s, 6H) |
| Carboxylic Proton (¹H) | δ >12.0 (br s, 1H) | δ >13.0 (br s, 1H, highly exchangeable) |
| Aromatic Carbons (¹³C) | δ ~105.0 (C-4), ~107.0 (C-2,6) | δ ~130.0 - 140.0 (C-2,6 shifted by N) |
| Carbonyl Carbon (¹³C) | δ ~168.0 | δ ~165.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides complementary structural validation, primarily through the interrogation of the aromatic core and the carboxylic acid dimer network[5].
-
3,5-DMBA : Exhibits a strong C=O stretching frequency around 1680–1700 cm⁻¹, typical of a tightly hydrogen-bonded benzoic acid dimer[6]. The aromatic C=C stretches appear prominently around 1585 cm⁻¹.
-
3,5-DMINA : Displays a slightly shifted C=O stretch because the pyridine nitrogen can act as a competing hydrogen bond acceptor, disrupting the classic carboxylic acid dimer formation in the solid state. Furthermore, a distinct C=N stretching vibration emerges near 1590–1600 cm⁻¹, which is structurally impossible in the carbocyclic analogue.
Table 2: Key FT-IR Stretching Frequencies (Solid State ATR)
| Functional Group | 3,5-DMBA Frequency (cm⁻¹) | 3,5-DMINA Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic) | 2500 – 3300 (Broad, dimer) | 2500 – 3000 (Broad, zwitterionic character) |
| C=O Stretch | ~1680 – 1700 | ~1700 – 1715 |
| Aromatic Core | ~1585 (C=C stretch) | ~1590 – 1600 (C=N and C=C stretch) |
| C-O Stretch (Methoxy) | ~1250 | ~1260 |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when acquiring the comparative data.
Protocol A: ¹H NMR Acquisition
Causality Note: DMSO-d6 is explicitly chosen over CDCl3 due to the high polarity and potential zwitterionic nature of the isonicotinic acid derivative. This ensures complete dissolution, preventing line broadening caused by aggregation, and allows for the observation of the exchangeable -OH proton if the solvent is sufficiently anhydrous.
-
Sample Preparation : Weigh exactly 5.0 mg of the target compound (3,5-DMBA or 3,5-DMINA) into a clean glass vial.
-
Solvation : Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until the solution is optically clear.
-
Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition Parameters : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Shim the magnetic field (Z1-Z4) until the lock level is maximized. Acquire the ¹H spectrum using 16 scans, a relaxation delay (D1) of 1.5 seconds, and a 90° pulse angle.
-
Processing : Apply a Fourier transform, followed by manual phase correction and baseline correction. Reference the residual DMSO quintet strictly to 2.50 ppm.
Protocol B: FT-IR (ATR) Acquisition
Causality Note: Solid-state Attenuated Total Reflectance (ATR) requires high contact pressure to overcome the evanescent wave penetration depth limitations, ensuring a high signal-to-noise ratio without the need for KBr pellet pressing, which can introduce moisture artifacts.
-
Instrument Preparation : Clean the ATR crystal (Diamond or ZnSe) with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Background Scan : Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application : Deposit 1–2 mg of the neat solid powder directly onto the center of the ATR crystal.
-
Pressure Application : Lower the pressure arm and apply maximum recommended force to ensure intimate contact between the crystal and the solid lattice.
-
Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹. Process the data using atmospheric compensation to remove trace H₂O and CO₂ artifacts.
Conclusion
While 3,5-Dimethoxybenzoic acid and 3,5-Dimethoxyisonicotinic acid appear superficially similar, their core ring structures dictate fundamentally different electronic behaviors. By leveraging ¹H NMR (specifically looking for the ~8.2 ppm singlet of the pyridine protons vs. the ~6.6/7.1 ppm meta-coupled protons of the benzene ring) and FT-IR (C=N vs C=C stretches), researchers can rapidly and conclusively differentiate these crucial building blocks in drug discovery workflows.
References
-
PubChem. "3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332" National Center for Biotechnology Information. [Link]
-
Indira Gandhi National Tribal University (IGNTU). "Structure Determination of Organic Compounds using Spectroscopic Tech." Course Materials.[Link]
- Google Patents. "CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity." Annapurna Bio Inc.
-
MDPI. "Allyl Syringate and Derivatives." Molecules.[Link]
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- 1. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. igntu.ac.in [igntu.ac.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Allyl Syringate | MDPI [mdpi.com]
Head-to-Head Comparison: Anti-Mycobacterial Activity of Bedaquiline and its 3,5-Dialkoxypyridine Analogues (TBAJ-587 & TBAJ-876)
[1][2]
Executive Summary
Bedaquiline (BDQ) revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) as the first FDA-approved diarylquinoline.[1][2][3][4] However, its clinical utility is tempered by significant liabilities: extreme lipophilicity (cLogP ~7.[5][6]25) leading to tissue accumulation (phospholipidosis) and potent hERG potassium channel inhibition (QTc prolongation).[6]
This guide provides a technical comparison of BDQ against its next-generation 3,5-dialkoxypyridine analogues: TBAJ-587 and TBAJ-876 . These analogues were rationally designed to decouple the anti-mycobacterial potency from the cardiotoxic and pharmacokinetic liabilities.
Key Insight: While BDQ acts as both an ATP synthase inhibitor and a protonophore (uncoupler), TBAJ-876 lacks uncoupler activity yet retains superior bactericidal efficacy. This challenges the previous consensus that uncoupling was essential for BDQ's rapid sterilization capacity.
Structural & Mechanistic Evolution
The primary structural flaw in BDQ is the naphthalene C-unit, which contributes to its high lipophilicity and hERG affinity. The TBAJ series replaces this unit with a 3,5-dialkoxypyridine moiety.[7][5][8][9]
Mechanism of Action (MOA) Pathway
The following diagram illustrates the dual-target mechanism of BDQ versus the focused inhibition of the TBAJ series, highlighting the elimination of protonophore activity in the analogues.
Figure 1: Mechanism of Action comparison. Note that TBAJ analogues achieve cell death solely through ATP synthase inhibition, avoiding the off-target protonophore effects seen with Bedaquiline.
Comparative Performance Data
The following data aggregates results from multiple preclinical studies, specifically focusing on M. tuberculosis H37Rv and the Rv0678 resistant mutant (the most common mechanism of clinical BDQ resistance).
Table 1: Pharmacological & Safety Profile
| Parameter | Bedaquiline (BDQ) | TBAJ-587 | TBAJ-876 | Scientific Implication |
| Class | Diarylquinoline | 3,5-dialkoxypyridine | 3,5-dialkoxypyridine | Pyridine substitution reduces lipophilicity.[7][5][9] |
| MIC (H37Rv) | 0.03 – 0.06 µg/mL | 0.006 – 0.016 µg/mL | 0.004 – 0.008 µg/mL | Analogues are ~5-10x more potent against wild-type strains. |
| MIC (Rv0678 Mutant) | ~0.5 µg/mL | ~0.06 µg/mL | ~0.06 µg/mL | Analogues remain effective against "BDQ-resistant" strains due to higher intrinsic potency. |
| hERG Inhibition (IC50) | ~1.6 µM | > 13 µM | > 13 µM | Significantly Lower Risk. High IC50 indicates reduced risk of QT prolongation. |
| Lipophilicity (cLogP) | 7.25 | ~5.2 | 5.15 | Reduced phospholipidosis risk and faster clearance. |
| Uncoupler Activity | Yes | No | No | Uncoupling is not required for bactericidal activity. |
Interpretation of Resistance Data
The Rv0678 mutation upregulates the MmpS5-MmpL5 efflux pump.[2] While this pump exports all three compounds, the starting potency of TBAJ-587/876 is so high that even with the efflux shift, the resulting MIC (~0.06 µg/mL) remains well within the therapeutic window. In contrast, BDQ's MIC shifts to ~0.5 µg/mL, which is dangerously close to the maximum achievable plasma concentration (Cmax).
Experimental Protocols
To validate these findings in your own facility, use the following standardized protocols. These methodologies emphasize reproducibility and biosafety (BSL-3 compliance required for Mtb).
Protocol A: MIC Determination via Resazurin Microtiter Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with colorimetric readout.
Reagents:
-
Middlebrook 7H9 broth (supplemented with OADC and glycerol).
-
Resazurin sodium salt powder (prepare 0.02% w/v solution, filter sterilize).
-
M. tuberculosis H37Rv culture (mid-log phase, OD600 ~0.6–0.8).
Workflow:
-
Compound Preparation: Prepare 10 mM stock solutions of BDQ, TBAJ-587, and TBAJ-876 in DMSO.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of compounds in 7H9 media (100 µL/well). Range: 1.0 µg/mL down to 0.001 µg/mL. Include drug-free growth controls and sterile controls.
-
Inoculation: Dilute Mtb culture to OD600 0.001. Add 100 µL to each well (Final volume 200 µL).
-
Incubation: Seal plates with breathable membrane. Incubate at 37°C for 7 days.
-
Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.
-
Pink: Viable bacteria (Resorufin reduced).
-
Blue: Non-viable (Resazurin oxidized).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Protocol B: hERG Safety Assay (Automated Patch Clamp)
Objective: Quantify cardiotoxicity risk by measuring inhibition of the potassium current.
Workflow Diagram:
Figure 2: Automated Patch Clamp workflow for assessing hERG liability. TBAJ analogues typically show <50% inhibition at 10 µM, whereas BDQ shows >90% inhibition.
Synthesis & Conclusion
The transition from Bedaquiline to TBAJ-587/876 represents a textbook example of structure-property optimization . By replacing the naphthalene ring with a 3,5-dialkoxypyridine unit, the drug development pipeline has achieved:
-
Enhanced Potency: Lower MICs against susceptible and resistant strains.
-
Improved Safety: Dissociation of antimicrobial activity from hERG blockade.
-
Mechanistic Clarity: Proof that protonophore activity is not required for mycobacterial killing.
For drug development professionals, TBAJ-876 represents the superior candidate for inclusion in novel pan-TB regimens (e.g., combined with Pretomanid and Linezolid), offering a wider therapeutic index and reduced cardiac monitoring requirements.
References
-
TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity. Antimicrobial Agents and Chemotherapy, 2020.[8]
-
Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 2021.[1][4][10]
-
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel. Bioorganic & Medicinal Chemistry, 2019.[11]
-
TBAJ-587 | Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.
-
TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase. Antimicrobial Agents and Chemotherapy, 2019.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tballiance.org [tballiance.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Definitive Structural Confirmation of 3,5-Dimethoxyisonicotinic Acid: A Technical Guide
Topic: Definitive Structural Confirmation of 3,5-Dimethoxyisonicotinic Acid by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes environment of pharmaceutical intermediate characterization, 3,5-Dimethoxyisonicotinic acid (CAS 444087-36-9) represents a critical building block, particularly in the synthesis of APJ receptor agonists and other heterocyclic therapeutics. While spectroscopic methods like NMR and MS provide connectivity data, they often fail to capture the subtle 3D conformational preferences driven by the steric clash between the bulky methoxy groups and the carboxylic acid moiety.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against standard spectroscopic alternatives. We demonstrate that SC-XRD is the only method capable of definitively resolving the molecule's spatial geometry, zwitterionic character, and solid-state packing—factors that directly influence downstream reaction efficiency and bioavailability.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
The "product" in this evaluation is the X-ray Crystallography Confirmation Workflow , compared against the standard industry alternative: Solution-State NMR.
The Structural Challenge
The 3,5-dimethoxy substitution pattern on the pyridine ring introduces significant steric strain. Unlike unsubstituted isonicotinic acid, which is planar, the 3,5-dimethoxy derivative likely forces the carboxylic acid group to rotate out of the aromatic plane. Furthermore, the basic pyridine nitrogen and acidic carboxyl group create the potential for a zwitterionic solid state, which drastically alters solubility and melting point.
Performance Comparison Table
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & magnetic environment | Molecular formula & fragmentation |
| Conformation | Definitive: Captures static torsion angles (steric twist) | Averaged: Fast rotation averages signals; NOE required for estimates | None |
| Tautomerism | Precise: Locates H atoms (neutral vs. zwitterion) | Ambiguous: Solvent-dependent; rapid exchange obscures proton location | None |
| Intermolecular | High: Visualizes H-bonding networks (dimers) | Low: Concentration-dependent aggregation only | None |
| Sample State | Solid Crystal (requires crystallization) | Solution (requires solubility) | Gas/Solution Phase |
| Turnaround | Days (growth) to Hours (collection) | Minutes to Hours | Minutes |
Why X-ray is the Gold Standard for this Molecule
-
Steric Twist Quantification: NMR might show equivalent methoxy signals due to symmetry, falsely implying a planar or freely rotating structure. X-ray freezes the molecule, revealing the precise torsion angle (
) between the pyridine ring and the carboxyl group caused by the methoxy steric hindrance. -
Zwitterion Identification: In the solid state, isonicotinic acid derivatives often exist as zwitterions (
). X-ray diffraction can locate the acidic proton on the nitrogen atom (if zwitterionic) or the oxygen (if neutral), a distinction often lost in protic NMR solvents.
Experimental Protocol: Structural Confirmation Workflow
This protocol is designed to be a self-validating system. If the crystal does not diffract, the solubility screen (Step 1) provides data for alternative recrystallization, ensuring no experimental dead-ends.
Step 1: Crystal Growth Strategy (The Critical Bottleneck)
The 3,5-dimethoxy groups increase lipophilicity compared to isonicotinic acid.
-
Method A: Slow Evaporation (Preferred). Dissolve 20 mg of pure 3,5-dimethoxyisonicotinic acid in THF/Water (9:1 v/v). Filter through a 0.45
m PTFE filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at room temperature. -
Method B: Vapor Diffusion. Dissolve in minimal Methanol (inner vial). Place in a jar containing Diethyl Ether (antisolvent). Seal the outer jar.
Step 2: Data Collection Parameters
-
Source: Mo K
( Å) is preferred over Cu for this aromatic system to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm). -
Temperature: 100 K (Cryogenic cooling) is mandatory. Cooling reduces thermal vibration (displacement parameters), allowing for the precise location of the carboxylic hydrogen atom and methyl group orientations.
-
Resolution: Aim for
Å or better to resolve the C=O vs C-OH bond lengths (approx. 1.21 Å vs 1.32 Å).
Step 3: Refinement Strategy (SHELXL)
-
Space Group Determination: Expect monoclinic (
) or triclinic ( ) based on analogs like 3,5-dichloroisonicotinic acid [1]. -
Hydrogen Placement:
-
Aromatic/Methyl H: Place in calculated geometric positions (riding model).
-
Carboxylic/Amine H: Locate in the Difference Fourier Map (
). This is the "smoking gun" for zwitterionic character.
-
-
Validation: Check for the R22(8) hydrogen-bonding motif typical of carboxylic acid dimers.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical flow from crude synthesis to final CIF (Crystallographic Information File) generation.
Caption: Logical workflow for the crystallographic confirmation of 3,5-dimethoxyisonicotinic acid.
Anticipated Structural Features (Based on Analogs)
Drawing from data on 3,5-dichloroisonicotinic acid and 3,5-dimethoxybenzoic acid , the following structural features serve as validation benchmarks for your dataset:
-
Carboxyl Twist: Unlike the planar isonicotinic acid, the 3,5-dimethoxy derivative is expected to show a torsion angle of >60° between the carboxyl group and the pyridine ring to relieve steric strain with the methoxy groups [2].
-
Methoxy Orientation: The methoxy groups will likely adopt a coplanar conformation with the ring where possible, or twist slightly, with
bond angles near 117°. -
Dimerization: Expect the formation of centrosymmetric dimers linked by O-H...O hydrogen bonds (Distance ~2.6 Å), forming the classic
supramolecular synthon [3].
References
-
Mei, L., Wang, C., Wang, L., Zhao, Y., Chai, Z., & Shi, W. (2015). Halogen Bonded Three-Dimensional Uranyl–Organic Compounds with Unprecedented Halogen–Halogen Interactions. Crystal Growth & Design, 15(3), 1395-1404. Link
-
Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1994).[1] 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine. Acta Crystallographica Section C, 50(8), 1259-1262.[1] Link
-
Zeng, Y., & Du, C. J. (2020). The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 989-990. Link
-
Pagoria, P. F., et al. (2006). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. Lawrence Livermore National Laboratory Report, LLNL-JRNL-425121. Link
Sources
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxyisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dimethoxyisonicotinic acid, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Hazard Identification and Risk Assessment
Based on data for structurally similar compounds like 3,5-dichloroisonicotinic acid and 4-Hydroxy-3,5-dimethoxycinnamic acid, 3,5-Dimethoxyisonicotinic acid should be handled as a compound that:
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
It is imperative to consult your institution's Chemical Hygiene Plan and have the most current SDS for the specific product you are using readily accessible to all laboratory personnel.[2][3]
Core Safety Principles:
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes, at a minimum:
-
Spill Management: Have a spill kit readily available that contains an inert absorbent material such as vermiculite, dry sand, or earth. In the event of a spill, the area should be evacuated and ventilated. The contaminated absorbent material must be collected and disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol
The appropriate disposal method for 3,5-Dimethoxyisonicotinic acid is contingent on the quantity and concentration of the waste. Adherence to the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.[7][8][9]
For Small, Laboratory-Scale Quantities (e.g., < 100g solid or < 1L of dilute solution):
The primary method for disposing of small quantities of acidic chemical waste involves neutralization followed by collection for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain. [8][9]
Step 1: Dilution (for solutions)
If you are working with a solution of 3,5-Dimethoxyisonicotinic acid, further dilute it by slowly adding the acidic solution to a large volume of cold water (a 1:10 ratio of acid solution to water is recommended).[4] Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [10]
Step 2: Neutralization
-
Place the diluted acidic solution or a slurry of the solid acid in a suitable container within a chemical fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 5% sodium hydroxide solution, while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Be aware that neutralization will generate gas (carbon dioxide if using bicarbonate). Add the base slowly to avoid excessive frothing and potential overflow.
Step 3: Waste Collection
-
Once neutralized, the solution should be transferred to a designated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).[11][12]
-
The container must be clearly and legibly labeled as "Hazardous Waste" and include the full chemical name: "Neutralized 3,5-Dimethoxyisonicotinic Acid Solution."[13] All constituents and their approximate percentages should be listed.[13][14]
-
Keep the container securely closed except when adding waste.[13][14]
For Large Quantities or Concentrated Waste:
Do not attempt to neutralize large volumes or concentrated forms of 3,5-Dimethoxyisonicotinic acid in the laboratory. The heat generated during neutralization can be significant and pose a safety risk.
Step 1: Waste Collection
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Ensure the container is compatible with the chemical. For solid waste, a securely sealed container is sufficient. For liquid waste, use a container made of a compatible material like HDPE.[11][12]
Step 2: Labeling
The container must be clearly labeled with:
-
"Hazardous Waste"[13]
-
The full chemical name: "3,5-Dimethoxyisonicotinic Acid"[13]
-
Any known hazard pictograms (e.g., irritant).[4]
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area.[12][13] This area should be under the control of laboratory personnel.[13]
-
Segregate the waste from incompatible materials, such as bases and oxidizing agents.[8][13]
-
Ensure the storage area is cool, dry, and well-ventilated.[4]
-
Containers and the storage area should be inspected weekly for any signs of leakage.[13]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Ensure all institutional and regulatory paperwork is completed accurately.
Disposal of Contaminated Materials
Any materials that come into contact with 3,5-Dimethoxyisonicotinic acid, such as weighing paper, gloves, and other disposable lab supplies, must be considered contaminated. These items should be collected in a designated, sealed container and disposed of as solid hazardous waste.[12] Empty chemical containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed-label container can then be disposed of according to institutional policy.[10][11]
Regulatory Compliance and Institutional Policies
It is the responsibility of every researcher to be aware of and compliant with all applicable federal, state, and local regulations regarding hazardous waste disposal.[2][7][9] Key regulations include:
-
Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories," also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan.[2][3]
-
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA): This act establishes the framework for the proper management of hazardous and non-hazardous solid waste.[7][9]
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures, as they may have additional requirements.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dimethoxyisonicotinic acid.
Caption: Disposal decision workflow for 3,5-Dimethoxyisonicotinic acid.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye irritation.[1] |
| Work Area | Chemical fume hood. | To prevent respiratory irritation from dust or vapors.[4] |
| Small Quantities | Dilute, neutralize (pH 6-8), then collect as hazardous waste. | To reduce the reactivity and corrosivity of the waste before collection. |
| Large Quantities | Collect directly into a designated hazardous waste container. | To avoid potentially hazardous exothermic reactions from large-scale neutralization in a lab setting. |
| Drain Disposal | Prohibited. | To comply with EPA regulations and prevent environmental contamination.[8][9] |
| Container Labeling | "Hazardous Waste," full chemical name, and constituents. | To ensure proper identification, handling, and disposal by EHS personnel.[13] |
| Storage | Segregated, cool, dry, well-ventilated satellite accumulation area. | To prevent accidental reactions and ensure safe temporary storage.[4][13] |
References
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Source 2 URL - specific URL not provided in search result]
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Source 4 URL - specific URL not provided in search result]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
- Benchchem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from [Source 6 URL - specific URL not provided in search result]
- Binghamton University. (2023, October 24). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Source 7 URL - specific URL not provided in search result]
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Source 8 URL - specific URL not provided in search result]
- [Source 9 Publisher]. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Source 9 URL - specific URL not provided in search result]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Source 11 URL - specific URL not provided in search result]
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Source 12 URL - specific URL not provided in search result]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Source 14 URL - specific URL not provided in search result]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Hydroxy-3,5-dimethoxycinnamic acid. Retrieved from [Source 15 URL - specific URL not provided in search result]
- [Source 17 Publisher]. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Source 17 URL - specific URL not provided in search result]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605763, 3,5-Dichloroisonicotinic acid. Retrieved from [Link]
- [Source 19 Publisher]. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Policies. Retrieved from [Source 19 URL - specific URL not provided in search result]
- CymitQuimica. (2021, July 15). Safety Data Sheet. Retrieved from [Source 20 URL - specific URL not provided in search result]
- [Source 21 Publisher]. (n.d.). Chemical Waste Management Guide. Retrieved from [Source 21 URL - specific URL not provided in search result]
- Fisher Scientific. (2025, December 18). Safety Data Sheet. Retrieved from [Source 22 URL - specific URL not provided in search result]
- [Source 23 Publisher]. (2022, June 6). Appendix A: Disposal Procedures by Chemical. Retrieved from [Source 23 URL - specific URL not provided in search result]
- Benchchem. (2025). Proper Disposal of 3,5-Diiodosalicylic Acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from [Source 24 URL - specific URL not provided in search result]
- Defense Logistics Agency. (n.d.). Instructions for turn in of hazardous material and waste. Retrieved from [Source 25 URL - specific URL not provided in search result]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
